Product packaging for Decanoyl-L-carnitine chloride(Cat. No.:CAS No. 14919-36-9)

Decanoyl-L-carnitine chloride

Katalognummer: B1143720
CAS-Nummer: 14919-36-9
Molekulargewicht: 351.91
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

Decanoyl-L-carnitine chloride, also known as this compound, is a useful research compound. Its molecular formula is C17H34ClNO4 and its molecular weight is 351.91. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H34ClNO4 B1143720 Decanoyl-L-carnitine chloride CAS No. 14919-36-9

3D Structure of Parent

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

(3-carboxy-2-decanoyloxypropyl)-trimethylazanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H33NO4.ClH/c1-5-6-7-8-9-10-11-12-17(21)22-15(13-16(19)20)14-18(2,3)4;/h15H,5-14H2,1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KETNUEKCBCWXCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H34ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Decanoyl-L-carnitine Chloride: A Technical Guide to its Mechanism of Action in Fatty Acid Oxidation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Decanoyl-L-carnitine chloride, a medium-chain acylcarnitine, plays a significant role in cellular energy metabolism, particularly in the intricate process of mitochondrial fatty acid oxidation (FAO). Emerging research indicates that its mechanism of action extends beyond its primary role as a transport shuttle for fatty acids across the mitochondrial membrane. This technical guide provides an in-depth analysis of the core mechanisms by which this compound influences FAO, detailing its impact on key enzymes and signaling pathways. This document summarizes quantitative data, presents detailed experimental protocols for key assays, and utilizes visualizations to elucidate complex biological processes, offering a comprehensive resource for professionals in metabolic research and drug development.

Core Mechanism of Action: Facilitating and Upregulating Fatty Acid Oxidation

This compound is an ester derivative of L-carnitine and is a crucial intermediate in the transport of medium-chain fatty acids into the mitochondria for β-oxidation.[1][2] Its fundamental role is intrinsically linked to the carnitine shuttle, a multi-enzyme system responsible for translocating long-chain fatty acids from the cytoplasm into the mitochondrial matrix where β-oxidation occurs.[3][4][5]

The canonical steps of the carnitine shuttle are:

  • Esterification: Long-chain fatty acids are first activated to their acyl-CoA esters in the cytoplasm.

  • CPT1-Mediated Conversion: Carnitine Palmitoyltransferase 1 (CPT1), an enzyme located on the outer mitochondrial membrane, catalyzes the transfer of the acyl group from acyl-CoA to L-carnitine, forming an acylcarnitine, such as decanoylcarnitine.[6][7]

  • Translocation: The newly formed acylcarnitine is then transported across the inner mitochondrial membrane by the carnitine-acylcarnitine translocase (CACT).[8]

  • CPT2-Mediated Re-esterification: Once inside the mitochondrial matrix, Carnitine Palmitoyltransferase 2 (CPT2) facilitates the reverse reaction, converting the acylcarnitine back to acyl-CoA and free L-carnitine.[6][8] The regenerated acyl-CoA is now available for the β-oxidation spiral.

While decanoyl-L-carnitine is a product of CPT1 activity with decanoyl-CoA, exogenous decanoyl-L-carnitine can also be transported into the mitochondrial matrix and serve as a substrate for CPT2, thereby directly fueling the β-oxidation pathway.

Recent evidence suggests that the role of decanoyl-L-carnitine extends beyond this shuttle mechanism. A key study has demonstrated that supplementation with decanoylcarnitine can actively enhance the cellular machinery for fatty acid oxidation. Specifically, decanoylcarnitine has been shown to:

  • Activate CPT1A Expression: Upregulating the expression of the rate-limiting enzyme in fatty acid oxidation, thereby increasing the overall capacity for fatty acid transport into the mitochondria.[9]

  • Stimulate the PPAR Signaling Pathway: Particularly activating the Peroxisome Proliferator-Activated Receptor alpha (PPARα).[9] PPARα is a master transcriptional regulator of genes involved in fatty acid catabolism.[10] Its activation leads to the increased expression of a suite of genes responsible for fatty acid uptake, transport, and oxidation.

This dual mechanism of both directly providing substrate for β-oxidation and upregulating the enzymatic machinery for this process positions this compound as a significant modulator of cellular lipid metabolism.

Key Signaling Pathways Modulated by Decanoyl-L-carnitine

The influence of decanoyl-L-carnitine on fatty acid oxidation is mediated through the modulation of critical signaling pathways that govern cellular energy homeostasis.

PPARα Signaling Pathway

As mentioned, decanoylcarnitine supplementation has been shown to stimulate the PPAR signaling pathway, with a pronounced effect on PPARα.[9] PPARα is a nuclear receptor that, upon activation by ligands such as fatty acids and their derivatives, heterodimerizes with the retinoid X receptor (RXR) and binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This leads to the transcriptional activation of genes encoding proteins involved in all aspects of lipid metabolism.

The activation of PPARα by decanoyl-L-carnitine leads to the upregulation of key FAO genes, including CPT1A itself, creating a positive feedback loop that enhances the capacity for fatty acid oxidation.[9][11]

PPARa_Signaling_Pathway Decanoyl_L_carnitine Decanoyl-L-carnitine chloride PPARa PPARα Decanoyl_L_carnitine->PPARa Activates PPRE PPRE (in target gene promoters) PPARa->PPRE Binds to RXR RXR FAO_Genes Fatty Acid Oxidation Genes (e.g., CPT1A) PPRE->FAO_Genes Induces Transcription Increased_FAO Increased Fatty Acid Oxidation FAO_Genes->Increased_FAO Leads to

Caption: PPARα signaling pathway activation by Decanoyl-L-carnitine.
AMPK Signaling Pathway

While direct studies on decanoyl-L-carnitine and AMP-activated protein kinase (AMPK) are limited, the broader class of carnitines is known to influence this critical energy-sensing pathway. AMPK is activated in response to an increase in the cellular AMP:ATP ratio, indicating low energy status. Activated AMPK phosphorylates and inactivates acetyl-CoA carboxylase (ACC), the enzyme that produces malonyl-CoA. Malonyl-CoA is a potent inhibitor of CPT1.[12] Therefore, by inhibiting ACC, AMPK activation leads to a decrease in malonyl-CoA levels, which in turn relieves the inhibition of CPT1 and promotes fatty acid oxidation.

Given that decanoyl-L-carnitine promotes fatty acid oxidation, it is plausible that it may directly or indirectly lead to the activation of AMPK, further enhancing the catabolism of fatty acids.

AMPK_Signaling_Pathway Decanoyl_L_carnitine Decanoyl-L-carnitine chloride AMPK AMPK Decanoyl_L_carnitine->AMPK Potentially Activates ACC Acetyl-CoA Carboxylase (ACC) AMPK->ACC Inhibits (via phosphorylation) Malonyl_CoA Malonyl-CoA ACC->Malonyl_CoA Produces CPT1 CPT1 Malonyl_CoA->CPT1 Inhibits FAO Fatty Acid Oxidation CPT1->FAO Promotes

Caption: Potential role of Decanoyl-L-carnitine in the AMPK signaling pathway.

Quantitative Data Summary

Currently, there is a lack of publicly available, specific quantitative data (e.g., Km, Ki, Vmax) detailing the direct enzymatic kinetics of this compound with CPT1 and CPT2. However, studies on related acylcarnitines and the effects of L-carnitine supplementation provide valuable context.

ParameterTissue/Cell TypeConditionObservationReference
CPT1A Expression Mouse LiverDecanoylcarnitine supplementationActivated CPT1A expression[9]
PPARα Signaling Mouse LiverDecanoylcarnitine supplementationStimulated PPAR signaling pathway[9]
CPT1 Activity Rat Heart Interfibrillar MitochondriaAging28% decrease in CPT1 activity[13]
CPT1 Activity Rat Heart Interfibrillar MitochondriaAging + Acetyl-L-carnitineRestored CPT1 activity[13]
CPT1 Km (for carnitine) Pig Liver MitochondriaL-carnitine supplementationIncreased Km from 164 to 216 µmol/L[14]
CPT1 Km (for carnitine) Pig Muscle MitochondriaL-carnitine supplementationNo significant change (around 480 µmol/L)[14]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments to investigate the mechanism of action of this compound in fatty acid oxidation.

Measurement of Fatty Acid Oxidation Rate using a Seahorse XF Analyzer

This protocol measures the oxygen consumption rate (OCR) as an indicator of mitochondrial respiration and fatty acid oxidation.

Materials:

  • Cells of interest (e.g., hepatocytes, myotubes)

  • Seahorse XF Cell Culture Microplates

  • Seahorse XF Palmitate-BSA FAO Substrate

  • Seahorse XF Base Medium

  • L-Carnitine

  • This compound

  • Etomoxir (CPT1 inhibitor, positive control)

  • Seahorse XF Analyzer and consumables

Procedure:

  • Cell Seeding: Seed cells in a Seahorse XF cell culture microplate and allow them to adhere overnight.

  • Substrate-Limited Medium: The day before the assay, replace the growth medium with a substrate-limited medium (e.g., base medium with minimal glucose and glutamine) and incubate overnight.

  • Assay Medium Preparation: On the day of the assay, prepare the FAO assay medium by supplementing Seahorse XF Base Medium with 2.5 mM glucose, 0.5 mM L-carnitine, and 5 mM HEPES. Warm to 37°C and adjust the pH to 7.4.[1]

  • Cell Preparation: One hour before the assay, wash the cells with the FAO assay medium and then add fresh FAO medium containing the Palmitate-BSA FAO substrate. Incubate the plate at 37°C in a non-CO₂ incubator for one hour.

  • Compound Plate Preparation: Prepare a utility plate with injection ports containing this compound at various concentrations, a vehicle control, and etomoxir (e.g., 40 µM final concentration).

  • Seahorse XF Analyzer Setup: Calibrate the Seahorse XF Analyzer with the sensor cartridge.

  • Assay Execution: Place the cell culture plate in the Seahorse XF Analyzer.

    • Measure the basal OCR.

    • Inject this compound, vehicle, or etomoxir and monitor the change in OCR.

    • Optionally, perform a mitochondrial stress test by sequentially injecting oligomycin, FCCP, and rotenone/antimycin A to assess mitochondrial function.[15]

Data Analysis:

  • The Seahorse XF software calculates OCR in real-time.

  • Compare the OCR in this compound-treated wells to the vehicle control. An increase in OCR indicates enhanced fatty acid oxidation.

  • The inhibitory effect of etomoxir confirms that the measured OCR is dependent on CPT1 activity.

Seahorse_Workflow Start Start: Seed Cells Incubate_Overnight Incubate Overnight in Substrate-Limited Medium Start->Incubate_Overnight Prepare_Assay Prepare FAO Assay Medium and Compound Plate Incubate_Overnight->Prepare_Assay Wash_and_Add_Substrate Wash Cells and Add Palmitate-BSA Substrate Prepare_Assay->Wash_and_Add_Substrate Incubate_1hr Incubate 1 hour at 37°C Wash_and_Add_Substrate->Incubate_1hr Run_Seahorse Run Seahorse XF Analyzer Incubate_1hr->Run_Seahorse Measure_Basal_OCR Measure Basal OCR Run_Seahorse->Measure_Basal_OCR Inject_Compounds Inject Decanoyl-L-carnitine, Vehicle, or Etomoxir Measure_Basal_OCR->Inject_Compounds Monitor_OCR Monitor OCR Change Inject_Compounds->Monitor_OCR Analyze_Data Analyze Data Monitor_OCR->Analyze_Data

Caption: Experimental workflow for Seahorse XF fatty acid oxidation assay.
Western Blot Analysis of Key Proteins

This protocol is for detecting changes in the protein expression of CPT1A, PPARα, and the phosphorylation status of AMPK.

Materials:

  • Cell or tissue lysates treated with this compound.

  • SDS-PAGE gels and electrophoresis apparatus.

  • PVDF membranes.

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).

  • Primary antibodies: anti-CPT1A, anti-PPARα, anti-AMPK, anti-phospho-AMPK (Thr172).

  • HRP-conjugated secondary antibodies.

  • Chemiluminescent substrate.

  • Imaging system.

Procedure:

  • Protein Extraction and Quantification: Prepare protein extracts from treated cells or tissues. Quantify protein concentration using a BCA assay.[16]

  • SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.

  • Washing: Wash the membrane with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane with TBST.

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin). For phospho-proteins, normalize to the total protein level.

Western_Blot_Workflow Start Start: Protein Extraction and Quantification SDS_PAGE SDS-PAGE Start->SDS_PAGE Transfer Transfer to PVDF Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Wash1 Wash Primary_Ab->Wash1 Secondary_Ab Secondary Antibody Incubation Wash1->Secondary_Ab Wash2 Wash Secondary_Ab->Wash2 Detection Chemiluminescent Detection Wash2->Detection Analysis Densitometry Analysis Detection->Analysis

References

The In Vivo Physiological Functions of Decanoyl-L-carnitine Chloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Decanoyl-L-carnitine chloride, a medium-chain acylcarnitine, plays a significant role in cellular energy metabolism, primarily by facilitating the transport of fatty acids into the mitochondrial matrix for subsequent β-oxidation. This technical guide provides an in-depth overview of the in vivo physiological functions of this compound, with a focus on its impact on fatty acid metabolism, mitochondrial function, and cellular signaling pathways. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of associated molecular pathways and experimental workflows to support further research and drug development efforts in areas such as metabolic disorders and cardiovascular disease.

Core Physiological Function: Facilitating Fatty Acid Oxidation

Decanoyl-L-carnitine is an ester derivative of L-carnitine and is a crucial intermediate in the metabolism of decanoic acid, a medium-chain fatty acid. Its primary physiological role is to act as a shuttle molecule, transporting decanoyl-CoA across the inner mitochondrial membrane, a critical step for its breakdown and the subsequent generation of ATP.

The Carnitine Shuttle and β-Oxidation

The transport of long-chain and medium-chain fatty acids from the cytoplasm into the mitochondrial matrix is dependent on the carnitine shuttle system. Decanoyl-CoA, the activated form of decanoic acid, is converted to decanoyl-L-carnitine by the enzyme Carnitine Palmitoyltransferase 1 (CPT1), located on the outer mitochondrial membrane. Decanoyl-L-carnitine is then transported across the inner mitochondrial membrane by the carnitine-acylcarnitine translocase (CACT). Once inside the matrix, Carnitine Palmitoyltransferase 2 (CPT2) converts decanoyl-L-carnitine back to decanoyl-CoA and free L-carnitine. The regenerated decanoyl-CoA can then enter the β-oxidation pathway to produce acetyl-CoA, which subsequently fuels the Krebs cycle and oxidative phosphorylation to generate ATP.

dot

Caption: Workflow of Decanoyl-L-carnitine in Fatty Acid Oxidation.

Modulation of Signaling Pathways

Recent evidence suggests that decanoyl-L-carnitine can influence cellular signaling pathways, particularly the Peroxisome Proliferator-Activated Receptor (PPAR) signaling pathway, which plays a central role in lipid and glucose metabolism.

Activation of PPARα Signaling

Studies have indicated that supplementation with decanoylcarnitine can stimulate the PPAR signaling pathway, with a pronounced effect on PPARα.[1] This activation leads to the upregulation of genes involved in fatty acid oxidation, including CPT1A. The proposed mechanism involves decanoyl-L-carnitine or its metabolic products acting as ligands for PPARα, which then heterodimerizes with the Retinoid X Receptor (RXR) and binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby enhancing their transcription.

dot

PPAR_Signaling_Pathway Decanoyl_L_carnitine Decanoyl-L-carnitine PPARa PPARα Decanoyl_L_carnitine->PPARa Activates PPARa_RXR_Complex PPARα-RXR Heterodimer PPARa->PPARa_RXR_Complex Forms Complex with RXR RXR RXR->PPARa_RXR_Complex PPRE PPRE (on Target Gene) PPARa_RXR_Complex->PPRE Binds to CPT1A_Gene CPT1A Gene Transcription PPRE->CPT1A_Gene Induces CPT1A_Protein CPT1A Protein CPT1A_Gene->CPT1A_Protein Leads to FAO_Increase Increased Fatty Acid Oxidation CPT1A_Protein->FAO_Increase Enhances

Caption: Decanoyl-L-carnitine Activating the PPARα Signaling Pathway.

Quantitative Data Summary

The following tables summarize the available quantitative data regarding the physiological effects of decanoyl-L-carnitine and related compounds.

Parameter Experimental System Treatment Result Reference
CPT1A Enzyme Activity HepG2 cells1 mM L-carnitine + 10 µM Genistein2.3-fold increase compared to single-agent treatment[2]
Docosahexaenoic Acid (DHA) Synthesis Isolated rat hepatocytesDecanoyl-L-carnitineIncreased formation of DHA[3][4]
Docosapentaenoic Acid (DPA) Synthesis Isolated rat hepatocytesDecanoyl-L-carnitineIncreased formation of DPA[3][4]
C24 Fatty Acid Intermediates Isolated rat hepatocytesDecanoyl-L-carnitineIncreased formation[3][4]
Parameter Experimental System Treatment Result Reference
Oxygen Consumption Rate (OCR) Mouse Oocytes under Oxidative StressPropionyl-L-carnitine (PLC) alone or with L-carnitine (LC) and Acetyl-L-carnitine (ALC)Prevented modifications of oocyte respiration and ATP production[2]
CPT1a and Cpt1c Expression Mouse Oocytes under Oxidative StressHydrogen peroxideIncreased expression[2]
CPT1c Expression Mouse Oocytes under Oxidative StressAcyl-carnitinesPrevented increased expression[2]

Note: Specific quantitative data for the direct effect of this compound on fatty acid oxidation rates and mitochondrial oxygen consumption are limited in the currently available literature. The data presented for oxygen consumption relates to other acylcarnitines and provides a basis for inferred effects.

Experimental Protocols

Isolation of Mitochondria from Hepatocytes

This protocol describes a method for isolating functional mitochondria from hepatocytes, suitable for subsequent respiration assays.

Materials:

  • Isolation Buffer (e.g., containing sucrose, Tris-HCl, and EGTA)

  • Dounce homogenizer

  • Centrifuge

  • Hepatocytes (e.g., primary rat hepatocytes or HepG2 cells)

Procedure:

  • Harvest hepatocytes and wash with cold phosphate-buffered saline (PBS).

  • Resuspend the cell pellet in ice-cold isolation buffer.

  • Homogenize the cells using a Dounce homogenizer with a loose-fitting pestle followed by a tight-fitting pestle.

  • Centrifuge the homogenate at a low speed (e.g., 600 x g) for 10 minutes at 4°C to pellet nuclei and unbroken cells.

  • Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000 x g) for 15 minutes at 4°C to pellet the mitochondria.

  • Discard the supernatant (cytosolic fraction).

  • Wash the mitochondrial pellet by resuspending in isolation buffer and repeating the high-speed centrifugation step.

  • Resuspend the final mitochondrial pellet in a minimal volume of appropriate buffer for subsequent assays.

dot

Mitochondria_Isolation_Workflow Start Start: Harvest Hepatocytes Wash_PBS Wash with cold PBS Start->Wash_PBS Resuspend_IB Resuspend in Isolation Buffer Wash_PBS->Resuspend_IB Homogenize Homogenize with Dounce Homogenizer Resuspend_IB->Homogenize Centrifuge_Low Centrifuge at 600 x g Homogenize->Centrifuge_Low Supernatant_1 Collect Supernatant Centrifuge_Low->Supernatant_1 Pellet_1 Discard Pellet (Nuclei, Debris) Centrifuge_Low->Pellet_1 Centrifuge_High Centrifuge at 10,000 x g Supernatant_1->Centrifuge_High Supernatant_2 Discard Supernatant (Cytosol) Centrifuge_High->Supernatant_2 Pellet_2 Collect Mitochondrial Pellet Centrifuge_High->Pellet_2 Wash_Mito Wash Mitochondrial Pellet Pellet_2->Wash_Mito Resuspend_Final Resuspend in Assay Buffer Wash_Mito->Resuspend_Final End End: Isolated Mitochondria Resuspend_Final->End

Caption: Experimental Workflow for the Isolation of Mitochondria from Hepatocytes.
Measurement of Fatty Acid Oxidation using Radiolabeled Substrates

This protocol outlines a method to quantify the rate of fatty acid oxidation in isolated mitochondria or intact cells using a radiolabeled fatty acid.

Materials:

  • Isolated mitochondria or cultured cells

  • Radiolabeled fatty acid (e.g., [1-¹⁴C]palmitic acid complexed to BSA)

  • Incubation medium

  • Scintillation counter and vials

  • Acid-soluble metabolite extraction solution (e.g., perchloric acid)

Procedure:

  • Pre-incubate isolated mitochondria or cells in the incubation medium.

  • Initiate the reaction by adding the radiolabeled fatty acid substrate.

  • Incubate at 37°C for a defined period.

  • Terminate the reaction by adding the acid-soluble metabolite extraction solution.

  • Separate the aqueous phase (containing acid-soluble metabolites like ¹⁴C-acetyl-CoA) from the lipid phase (containing unoxidized ¹⁴C-palmitate) by centrifugation.

  • Measure the radioactivity in the aqueous phase using a scintillation counter.

  • Calculate the rate of fatty acid oxidation based on the specific activity of the radiolabeled substrate and the amount of protein.

dot

FAO_Measurement_Workflow Start Start: Isolated Mitochondria or Cells Preincubation Pre-incubate in Medium Start->Preincubation Add_Substrate Add Radiolabeled Fatty Acid Preincubation->Add_Substrate Incubate Incubate at 37°C Add_Substrate->Incubate Terminate Terminate with Acid Incubate->Terminate Separate Separate Aqueous and Lipid Phases Terminate->Separate Measure_Radioactivity Measure Radioactivity in Aqueous Phase Separate->Measure_Radioactivity Calculate_Rate Calculate Fatty Acid Oxidation Rate Measure_Radioactivity->Calculate_Rate End End: Quantitative Data Calculate_Rate->End

Caption: Workflow for Measuring Fatty Acid Oxidation with Radiolabeled Substrates.
Cholinergic Receptor Binding Assay

This protocol describes a general radioligand binding assay to determine the affinity of a compound for a specific receptor.

Materials:

  • Cell membranes expressing the cholinergic receptor of interest

  • Radiolabeled ligand specific for the receptor (e.g., [³H]-pirenzepine for M1 muscarinic receptors)

  • Unlabeled this compound (competitor)

  • Incubation buffer

  • Glass fiber filters

  • Filtration manifold

  • Scintillation counter

Procedure:

  • Incubate the cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of unlabeled this compound.

  • Allow the binding to reach equilibrium.

  • Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

  • Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Plot the percentage of specific binding against the logarithm of the competitor concentration to determine the IC₅₀ value.

  • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

Conclusion and Future Directions

This compound is a key metabolite in fatty acid metabolism with emerging roles in cellular signaling. Its ability to facilitate mitochondrial β-oxidation and potentially activate PPARα signaling highlights its importance in maintaining cellular energy homeostasis. The provided data and protocols offer a foundation for further investigation into its therapeutic potential for metabolic disorders.

Future research should focus on obtaining more specific quantitative data on the direct effects of this compound on fatty acid oxidation rates and mitochondrial respiration in various cell types and in vivo models. Elucidating the precise molecular interactions with PPARα and other potential signaling molecules will be crucial. Furthermore, detailed characterization of its cholinergic properties, including receptor subtype selectivity and functional consequences, will provide a more complete understanding of its physiological functions and potential pharmacological applications.

References

Decanoyl-L-carnitine Chloride: A Technical Guide to its Discovery, History, and Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Decanoyl-L-carnitine chloride, a medium-chain acylcarnitine, plays a pivotal role in cellular energy metabolism, specifically in the transport of fatty acids into the mitochondrial matrix for subsequent β-oxidation. This technical guide provides a comprehensive overview of the discovery, history, and research pertaining to this compound. It includes detailed methodologies for its synthesis and quantification, summarizes key quantitative data from various studies, and illustrates the metabolic pathways and experimental workflows in which it is involved. This document is intended to serve as a valuable resource for researchers and professionals in the fields of biochemistry, metabolic disorders, and drug development.

Discovery and History of Acylcarnitine Research

The journey to understanding Decanoyl-L-carnitine is rooted in the broader history of carnitine and its derivatives.

  • 1940s: The class of compounds known as acylcarnitines was first discovered[1].

  • 1970s: The significance of fatty acid metabolism in inherited metabolic disorders gained recognition. In 1973, Carnitine Palmitoyltransferase (CPT) deficiency was the first such disorder to be defined[2]. Subsequently, researchers identified patients with Reye syndrome-like presentations who excreted C6-C10 dicarboxylic acids, pointing towards defects in β-oxidation[2].

  • 1980s: In 1983, a deficiency in medium-chain acyl-CoA dehydrogenase (MCAD) was demonstrated in a patient with hypoketotic hypoglycemia, solidifying the link between specific enzyme deficiencies and the accumulation of medium-chain acylcarnitines[2]. This period marked the beginning of intensive research into the diagnostic and physiological roles of various acylcarnitines, including decanoylcarnitine.

Biochemical and Physiological Role

Decanoyl-L-carnitine is an ester derivative of L-carnitine and decanoic acid (a ten-carbon fatty acid). Its primary and most well-understood function is its role in the carnitine shuttle , a critical process for cellular energy production.

2.1. The Carnitine Shuttle and Fatty Acid Oxidation

Long-chain and medium-chain fatty acids cannot passively cross the inner mitochondrial membrane to enter the mitochondrial matrix where β-oxidation occurs. The carnitine shuttle facilitates this transport.

  • Activation: Fatty acids are first activated to their coenzyme A (CoA) thioesters (acyl-CoAs) in the cytoplasm.

  • Transesterification: Carnitine Palmitoyltransferase I (CPT1), an enzyme located on the outer mitochondrial membrane, catalyzes the transfer of the acyl group from acyl-CoA to L-carnitine, forming an acylcarnitine, such as Decanoyl-L-carnitine.

  • Translocation: The newly formed acylcarnitine is then transported across the inner mitochondrial membrane into the matrix by the carnitine-acylcarnitine translocase (CACT).

  • Re-esterification: Once inside the matrix, Carnitine Palmitoyltransferase II (CPT2), located on the inner mitochondrial membrane, transfers the acyl group from the acylcarnitine back to CoA, reforming the acyl-CoA.

  • β-Oxidation: The regenerated acyl-CoA is now available to undergo β-oxidation, a cyclical process that breaks down the fatty acid into acetyl-CoA units, which can then enter the citric acid cycle to produce ATP.

Fatty_Acid_Oxidation_Pathway

2.2. Other Potential Roles

While the role of Decanoyl-L-carnitine in fatty acid transport is well-established, research suggests other potential physiological functions:

  • Cholinergic Agonism: Some acylcarnitines, such as acetyl-L-carnitine, are known to have cholinergic effects[4][5]. While (±)-Decanoylcarnitine chloride is described as a cholinergic agonist, the direct interaction with and activation of specific nicotinic or muscarinic acetylcholine receptors by Decanoyl-L-carnitine requires further investigation[4].

  • Modulation of Intracellular Signaling: Palmitoyl-DL-carnitine, a long-chain acylcarnitine, has been shown to have calcium-dependent effects on cultured neurons, suggesting that acylcarnitines may influence intracellular calcium handling[6]. L-carnitine itself has been observed to have a calcium-chelating effect, which could modulate calcium-dependent biological processes[7]. The extent to which Decanoyl-L-carnitine shares these properties is an area for further research.

Quantitative Data

The following tables summarize key quantitative data related to this compound and its metabolic context.

Table 1: Physicochemical Properties of Decanoyl-L-carnitine

PropertyValueReference
Molecular FormulaC₁₇H₃₃NO₄[8]
Molecular Weight315.45 g/mol [8]
CAS Number3992-45-8[9]
pKa (acidic)3.65[8]

Table 2: Kinetic Parameters of Carnitine Palmitoyltransferase I (CPT1)

Enzyme IsoformSubstrateKmVmaxOrganism/TissueReference
CPT1α (L-CPT1)CarnitineHigh Affinity-Human/Rat Liver[10]
CPT1β (M-CPT1)CarnitineLow Affinity-Human/Rat Muscle[10]
Pig CPT1βCarnitine197 µM-Pig Muscle[10]

Note: Specific Km and Vmax values for Decanoyl-CoA as a substrate for CPT1 are not consistently reported across the literature and can vary depending on the experimental conditions.

Table 3: Pharmacokinetic Parameters of Medium-Chain Acylcarnitines

ParameterValueConditionSpeciesReference
Tubular Reabsorption~96%30 µM (-)-[methyl-³H]carnitineRat Kidney[11]
Tubular Reabsorption40%750 µM (-)-[methyl-³H]carnitineRat Kidney[11]
Tubular Reabsorptive Maximum (Tmax)~170 nmol/min per kidney-Rat Kidney[11]
Half-life of distribution (t₁/₂α)0.68 h (+154% with liposomes)Intravenous ³H-L-carnitineRat[12]
Terminal half-life (t₁/₂β)7.94 h (+140% with liposomes)Intravenous ³H-L-carnitineRat[12]
Total ClearanceDecreased by 400% with liposomesIntravenous ³H-L-carnitineRat[12]

Experimental Protocols

4.1. Synthesis of this compound

This protocol is a generalized procedure based on common esterification methods for acylcarnitines[13].

Materials:

  • L-carnitine hydrochloride

  • Decanoyl chloride (or decanoic acid and a chlorinating agent like thionyl chloride)

  • Anhydrous solvent (e.g., dichloromethane, DCM)

  • Anhydrous base (e.g., triethylamine)

  • Diethyl ether (cold)

  • Trichloroacetic acid

Procedure:

  • Preparation of Decanoyl Chloride (if starting from decanoic acid):

    • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve decanoic acid in anhydrous DCM.

    • Cool the solution in an ice bath (0 °C).

    • Slowly add a molar excess of oxalyl chloride or thionyl chloride dropwise. A catalytic amount of dimethylformamide (DMF) can be added if using oxalyl chloride[14].

    • Allow the reaction to stir at room temperature for several hours until the evolution of gas ceases.

    • Remove the solvent and excess reagent under reduced pressure to obtain crude decanoyl chloride, which can be used in the next step without further purification.

  • Esterification:

    • Suspend L-carnitine hydrochloride in anhydrous DCM.

    • Add a molar equivalent of an anhydrous base (e.g., triethylamine) to neutralize the hydrochloride and deprotonate the carboxylic acid.

    • Cool the suspension in an ice bath.

    • Slowly add a molar equivalent of decanoyl chloride dissolved in anhydrous DCM to the L-carnitine suspension.

    • Allow the reaction to warm to room temperature and stir overnight.

  • Purification:

    • The reaction mixture may form a precipitate of this compound.

    • Filter the solid product and wash it multiple times with cold diethyl ether to remove unreacted starting materials and byproducts.

    • The product can be further purified by recrystallization if necessary.

    • Alternatively, for synthesis from free fatty acid, after generating the fatty acyl chloride, L-carnitine hydrochloride dissolved in trichloroacetic acid is added and incubated at 45°C for 18 hours. The product is then precipitated and washed with cold diethyl ether[13].

Synthesis_Workflow

4.2. Quantification of Decanoyl-L-carnitine in Biological Samples by LC-MS/MS

This protocol is a representative method for the analysis of acylcarnitines in plasma[13][15][16][17].

Materials:

  • Plasma sample

  • Internal standard solution (e.g., deuterated Decanoyl-L-carnitine, such as Decanoyl-L-carnitine-d₃)

  • Methanol (LC-MS grade)

  • Formic acid

  • Ammonium acetate

  • Acetonitrile (LC-MS grade)

  • LC-MS/MS system with a C18 or HILIC column

Procedure:

  • Sample Preparation:

    • To a microcentrifuge tube, add a small volume of plasma (e.g., 25 µL).

    • Add the internal standard solution.

    • Add a protein precipitation agent, such as methanol (e.g., 300 µL).

    • Vortex the sample for a short period (e.g., 10 seconds) and incubate at room temperature for 10 minutes[15].

    • Centrifuge the sample at high speed (e.g., 4000 rpm for 10 minutes) to pellet the precipitated proteins[15].

    • Transfer the supernatant to a clean vial and dilute with the initial mobile phase (e.g., 0.1% formic acid in water)[15].

  • LC-MS/MS Analysis:

    • Inject the prepared sample onto the LC-MS/MS system.

    • Chromatographic Separation: Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid and ammonium acetate) and an organic component (e.g., acetonitrile with 0.1% formic acid and ammonium acetate) on a suitable column (e.g., C18 or HILIC)[13][17].

    • Mass Spectrometric Detection: Operate the mass spectrometer in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM). Monitor the specific precursor-to-product ion transitions for Decanoyl-L-carnitine and its deuterated internal standard.

  • Quantification:

    • Create a calibration curve using known concentrations of Decanoyl-L-carnitine standards with a fixed concentration of the internal standard.

    • Calculate the concentration of Decanoyl-L-carnitine in the plasma sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

LC_MS_Workflow

4.3. In Vitro Fatty Acid Uptake Assay in Hepatocytes

This protocol provides a general framework for assessing the effect of Decanoyl-L-carnitine on fatty acid uptake in a hepatocyte cell line (e.g., HepG2) using a fluorescent fatty acid analog[18][19][20].

Materials:

  • Hepatocyte cell line (e.g., HepG2)

  • Cell culture medium and supplements

  • This compound

  • Fluorescently labeled fatty acid (e.g., BODIPY-labeled dodecanoic acid)

  • Assay buffer

  • Multi-well plate reader with fluorescence detection

Procedure:

  • Cell Culture and Seeding:

    • Culture hepatocytes under standard conditions (e.g., 37°C, 5% CO₂).

    • Seed the cells in a multi-well plate (e.g., 96-well black-walled, clear-bottom plate) at a suitable density and allow them to adhere overnight.

  • Treatment with Decanoyl-L-carnitine:

    • Prepare a stock solution of this compound in a suitable vehicle (e.g., cell culture medium or assay buffer).

    • Remove the culture medium from the cells and wash with assay buffer.

    • Add fresh assay buffer containing various concentrations of this compound to the cells and incubate for a predetermined time. Include a vehicle control.

  • Fatty Acid Uptake Measurement:

    • Prepare a working solution of the fluorescently labeled fatty acid in the assay buffer.

    • Add the fluorescent fatty acid solution to each well.

    • Immediately begin measuring the fluorescence intensity in kinetic mode using a plate reader at the appropriate excitation and emission wavelengths for the fluorophore. Alternatively, an endpoint reading can be taken after a specific incubation time.

  • Data Analysis:

    • Calculate the rate of fatty acid uptake from the kinetic data or compare the endpoint fluorescence values between the control and treated groups.

    • Plot the fatty acid uptake as a function of the this compound concentration to determine its effect.

Signaling Pathways and Mechanisms of Action

5.1. Primary Metabolic Pathway: Fatty Acid Transport

As detailed in Section 2, the primary role of Decanoyl-L-carnitine is as an intermediate in the carnitine shuttle, facilitating the transport of decanoic acid into the mitochondria for β-oxidation. This pathway is fundamental to energy homeostasis, particularly in tissues with high fatty acid oxidation rates such as the heart, skeletal muscle, and liver.

5.2. Potential Cholinergic Signaling

While direct evidence for Decanoyl-L-carnitine's interaction with cholinergic receptors is limited, its structural similarity to acetylcholine and the known cholinergic effects of acetyl-L-carnitine suggest a potential for interaction with the cholinergic system. Acetyl-L-carnitine has been shown to increase acetylcholine release and act as a precursor for acetylcholine synthesis[21][22]. (±)-Decanoylcarnitine chloride has been described as a cholinergic agonist[4]. Further research, such as receptor binding assays and functional assays measuring downstream signaling events (e.g., intracellular calcium mobilization), is needed to elucidate the specific cholinergic activity of Decanoyl-L-carnitine.

Cholinergic_Signaling_Hypothesis

Conclusion

This compound is a key metabolite in cellular lipid metabolism. Its historical and ongoing research is crucial for understanding and diagnosing inborn errors of metabolism. The detailed protocols and quantitative data provided in this guide offer a valuable resource for researchers investigating its physiological roles and therapeutic potential. Future research should focus on elucidating its potential secondary functions, such as its role in cholinergic signaling, and on generating more comprehensive pharmacokinetic and pharmacodynamic data to support its potential applications in metabolic medicine and drug development.

References

Decanoyl-L-carnitine chloride's structure and chemical properties.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Decanoyl-L-carnitine chloride is a crucial intermediate in cellular metabolism, specifically in the transport of medium-chain fatty acids into the mitochondrial matrix for subsequent β-oxidation and energy production. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and biological role of this compound. Detailed experimental protocols for its synthesis, analysis, and functional characterization are presented, alongside a visualization of its central role in the fatty acid oxidation pathway. All quantitative data is summarized for clarity and comparative analysis.

Chemical Structure and Identification

This compound is the L-enantiomer of the decanoyl ester of carnitine, presented as a chloride salt. The molecule consists of a quaternary ammonium cation, a hydroxyl group esterified with decanoic acid, and a carboxylic acid functional group.

  • IUPAC Name: (R)-3-carboxy-2-(decanoyloxy)-N,N,N-trimethylpropan-1-aminium chloride

  • Synonyms: C10:0 Carnitine, L-Decanoylcarnitine Chloride, CAR 10:0

  • Molecular Formula: C₁₇H₃₄ClNO₄[1]

  • Molecular Weight: 351.91 g/mol [1]

  • CAS Number: 369651-88-7[2]

Physicochemical Properties

This compound is a white crystalline powder.[1] Its physicochemical properties are summarized in the table below.

PropertyValueReference
Melting Point 166-170 °C[3]
Solubility Soluble in Water, DMF (~20 mg/mL), DMSO (~14 mg/mL), Ethanol (~20 mg/mL)[4]
XLogP3 (Computed) 4.5[3]
pKa (Acidic, for DL-form) 3.65[5]

Biological Role: The Carnitine Shuttle and Fatty Acid Oxidation

Decanoyl-L-carnitine is a key player in the transport of decanoic acid, a medium-chain fatty acid, across the inner mitochondrial membrane. This process, known as the carnitine shuttle, is essential for fatty acid oxidation.

The diagram below illustrates the workflow of the carnitine shuttle for decanoyl-CoA.

fatty_acid_oxidation cluster_cytosol Cytosol cluster_matrix Mitochondrial Matrix DecanoylCoA_cyt Decanoyl-CoA CPT1 CPT1 DecanoylCoA_cyt->CPT1 CoA-SH LCarnitine_cyt L-Carnitine LCarnitine_cyt->CPT1 CACT CACT CPT1->CACT Decanoyl-L-carnitine CPT2 CPT2 CACT->CPT2 Decanoyl-L-carnitine DecanoylCoA_mat Decanoyl-CoA CPT2->DecanoylCoA_mat CoA-SH LCarnitine_mat L-Carnitine CPT2->LCarnitine_mat OMM Outer Mitochondrial Membrane IMM Inner Mitochondrial Membrane BetaOxidation β-Oxidation DecanoylCoA_mat->BetaOxidation LCarnitine_mat->CACT

Carnitine shuttle for decanoyl-CoA transport.

Experimental Protocols

Synthesis of this compound

This protocol describes a two-step synthesis involving the preparation of decanoyl chloride followed by esterification with L-carnitine.

Step 1: Synthesis of Decanoyl Chloride

  • To a solution of decanoic acid (1.0 eq) in dichloromethane (DCM) at 0 °C, add oxalyl chloride (4.0 eq) dropwise.

  • Add a catalytic amount of dimethylformamide (DMF, ~3 drops).

  • Stir the reaction mixture at room temperature for 4 hours.

  • Remove the solvent under reduced pressure to yield decanoyl chloride as an oil. This intermediate is typically used in the next step without further purification.

Step 2: Esterification of L-carnitine

  • Dissolve L-carnitine hydrochloride (1.0 eq) in trichloroacetic acid.

  • Add the freshly prepared decanoyl chloride to the L-carnitine solution.

  • Incubate the reaction mixture at 45 °C for 18 hours.

  • After cooling, precipitate the product by adding cold diethyl ether.

  • Wash the precipitate three times with cold diethyl ether to remove unreacted acyl chloride and other impurities.

  • The resulting solid is this compound. The product can be further purified by recrystallization or chromatography if necessary.

The following diagram outlines the synthesis workflow.

synthesis_workflow DecanoicAcid Decanoic Acid OxalylChloride Oxalyl Chloride, DMF (cat.) in DCM, 0°C to RT DecanoylChloride Decanoyl Chloride OxalylChloride->DecanoylChloride Esterification Esterification 45°C, 18h DecanoylChloride->Esterification LCarnitine L-Carnitine HCl in Trichloroacetic Acid LCarnitine->Esterification Precipitation Precipitation & Washing (cold Diethyl Ether) Esterification->Precipitation FinalProduct This compound Precipitation->FinalProduct

Synthesis workflow for this compound.
Analysis by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

This method is suitable for the analysis of medium-chain acylcarnitines, including Decanoyl-L-carnitine.

  • Column: Agilent Zorbax Eclipse Plus C18 (2.1 x 100 mm, 1.8 µm) or equivalent.[6]

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A linear gradient from 2% B to 100% B over 15 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Detection: Mass Spectrometry (MS) with electrospray ionization (ESI) in positive mode. Monitor for the precursor ion of Decanoyl-L-carnitine ([M]+) and its characteristic product ion (m/z 85).

Fatty Acid Uptake Assay

This protocol outlines a method to assess the role of Decanoyl-L-carnitine in cellular fatty acid uptake using a fluorescent fatty acid analog.

  • Cell Culture: Plate cells of interest (e.g., adipocytes, hepatocytes) in a 96-well black-walled, clear-bottom plate and culture until confluent.

  • Serum Starvation: Prior to the assay, incubate the cells in serum-free medium for 2-4 hours.

  • Preparation of Reagents:

    • Prepare a working solution of a fluorescently labeled long-chain fatty acid analog (e.g., BODIPY-dodecanoic acid).

    • Prepare solutions of this compound at various concentrations.

  • Assay Procedure:

    • Wash the cells with a suitable assay buffer (e.g., Hanks' Balanced Salt Solution).

    • Add the this compound solutions to the cells and incubate for a predetermined time (e.g., 30 minutes).

    • Add the fluorescent fatty acid analog to all wells and incubate for 15-30 minutes at 37 °C.

    • Remove the assay solution and wash the cells with a wash buffer containing a quenching agent to reduce extracellular fluorescence.

  • Data Acquisition: Measure the intracellular fluorescence using a fluorescence plate reader (bottom-read mode) with appropriate excitation and emission wavelengths for the chosen fluorophore.

Carnitine Palmitoyltransferase (CPT) Activity Assay

This assay measures the activity of CPT I and CPT II by monitoring the transfer of a radiolabeled acyl group from acyl-CoA to L-carnitine.

  • Mitochondrial Isolation: Isolate mitochondria from cells or tissues of interest by differential centrifugation.

  • Reaction Mixture: Prepare a reaction buffer containing buffer salts, EDTA, and L-carnitine.

  • CPT I Assay:

    • Add isolated mitochondria to the reaction buffer.

    • To differentiate CPT I from CPT II activity, include malonyl-CoA, a specific inhibitor of CPT I, in control reactions.

    • Initiate the reaction by adding a radiolabeled acyl-CoA (e.g., [³H]Palmitoyl-CoA).

    • Incubate at 37 °C for a specified time.

    • Stop the reaction with the addition of perchloric acid.

  • CPT II Assay: The activity of CPT II can be measured in the reverse direction by providing radiolabeled acylcarnitine and CoA as substrates.

  • Separation and Quantification: Separate the radiolabeled acylcarnitine product from the unreacted radiolabeled acyl-CoA by solvent extraction or solid-phase extraction.

  • Data Analysis: Quantify the radioactivity in the acylcarnitine fraction using liquid scintillation counting. CPT activity is expressed as nmol of product formed per minute per mg of mitochondrial protein.

Conclusion

This compound is a vital molecule in cellular energy metabolism. Understanding its chemical properties and biological function is essential for research in metabolic disorders, drug development, and nutritional science. The protocols and data presented in this guide provide a comprehensive resource for scientists working with this important acylcarnitine.

References

In Vitro Efficacy of Decanoyl-L-carnitine Chloride: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Decanoyl-L-carnitine chloride, an acylcarnitine, is emerging as a molecule of interest in cellular metabolism and therapeutic development. As a derivative of L-carnitine, it plays a fundamental role in the transport of fatty acids across the mitochondrial membrane, a critical step in cellular energy production through β-oxidation.[1][2][3] This technical guide provides a comprehensive overview of the current in vitro studies on this compound, with a focus on its effects on cancer biology, particularly triple-negative breast cancer (TNBC). The guide details experimental protocols and presents available quantitative data to support further research and drug development initiatives.

Core Mechanism of Action: Fatty Acid Metabolism

Decanoyl-L-carnitine is an ester derivative of L-carnitine, an essential cofactor in fatty acid metabolism.[2][4] Its primary role is to facilitate the transport of long-chain fatty acids into the mitochondria for β-oxidation.[1] This process is crucial for cellular energy homeostasis.[3] In vitro studies have shown that supplementation with carnitines can enhance fatty acid oxidation and modulate metabolic pathways.[5][6]

In Vitro Studies on Triple-Negative Breast Cancer (TNBC)

Recent research has identified Decanoyl-L-carnitine as a key metabolite with inhibitory effects on TNBC progression.[2][7][8][9][10] In vitro studies using TNBC cell lines have demonstrated its ability to inhibit cell proliferation and migration.[2][7][8][9][10][11]

Effects on TNBC Cell Proliferation and Migration

A key study identified Decanoyl-L-carnitine from a metabolomics screen as a molecule that is significantly increased during intermittent fasting, a dietary intervention shown to inhibit TNBC progression.[2][7][8][9][10] Subsequent in vitro experiments confirmed that Decanoyl-L-carnitine at a concentration of 10 µM inhibits the proliferation and migration of TNBC cells.[2][11]

Table 1: Summary of Quantitative Data on the Effects of Decanoyl-L-carnitine on TNBC Cells

ParameterCell Line(s)Concentration of Decanoyl-L-carnitineObserved EffectReference(s)
Cell Proliferation4T1, MDA-MB-23110 µMInhibition of cell proliferation[2][11]
Cell Migration4T1, MDA-MB-23110 µMInhibition of cell migration[2][11]
Mmp9 Expression4T1, MDA-MB-23110 µMDownregulation of Mmp9 mRNA and protein levels[2][7][9][10]
Signaling Pathway: Downregulation of Matrix Metalloproteinase-9 (MMP-9)

The inhibitory effect of Decanoyl-L-carnitine on TNBC cell migration is, at least in part, mediated through the downregulation of Matrix Metalloproteinase-9 (MMP-9).[2][7][9][10] MMP-9 is a key enzyme involved in the degradation of the extracellular matrix, a process crucial for cancer cell invasion and metastasis.[6] RNA sequencing and subsequent qPCR and immunoblotting analyses of TNBC cells treated with 10 µM Decanoyl-L-carnitine revealed a significant reduction in Mmp9 expression.[2][7][9][10]

Decanoyl_L_carnitine_MMP9_Pathway Decanoyl_L_carnitine Decanoyl-L-carnitine chloride TNBC_Cell Triple-Negative Breast Cancer Cell Decanoyl_L_carnitine->TNBC_Cell Enters MMP9_Expression MMP-9 Gene Expression TNBC_Cell->MMP9_Expression Inhibits MMP9_Protein MMP-9 Protein MMP9_Expression->MMP9_Protein Leads to reduced ECM_Degradation Extracellular Matrix Degradation MMP9_Protein->ECM_Degradation Reduces Cell_Migration Cell Migration & Invasion ECM_Degradation->Cell_Migration Inhibits

Figure 1: Proposed signaling pathway for this compound in TNBC cells.

Experimental Protocols

This section provides detailed methodologies for key in vitro experiments to assess the effects of this compound.

Cell Culture
  • Cell Lines: Human triple-negative breast cancer cell lines (e.g., MDA-MB-231) and murine mammary carcinoma cells (e.g., 4T1) are suitable models.

  • Culture Medium: RPMI-1640 or DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

Cell Proliferation Assay (MTT Assay)
  • Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound (e.g., 1 µM, 5 µM, 10 µM, 20 µM) or vehicle control (e.g., DMSO) for 24, 48, and 72 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Cell Migration Assay (Transwell Assay)
  • Seed TNBC cells (e.g., 1 x 10⁵ cells) in the upper chamber of a Transwell insert (8 µm pore size) in serum-free medium.

  • Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

  • Add different concentrations of this compound to the upper chamber.

  • Incubate for 24 hours at 37°C.

  • Remove non-migrated cells from the upper surface of the membrane with a cotton swab.

  • Fix the migrated cells on the lower surface of the membrane with methanol and stain with crystal violet.

  • Count the number of migrated cells in several random fields under a microscope.

Transwell_Assay_Workflow cluster_0 Upper Chamber cluster_1 Lower Chamber Cells TNBC Cells in Serum-Free Medium Membrane Porous Membrane (8 µm) Cells->Membrane Migrate towards Chemoattractant Treatment Decanoyl-L-carnitine chloride Treatment->Cells Inhibits Migration Chemoattractant Medium with Chemoattractant (FBS) Membrane->Chemoattractant

Figure 2: Experimental workflow for the Transwell cell migration assay.

Quantitative Real-Time PCR (qPCR) for Mmp9 Expression
  • Isolate total RNA from treated and untreated TNBC cells using a suitable RNA extraction kit.

  • Synthesize cDNA using a reverse transcription kit.

  • Perform qPCR using SYBR Green master mix and primers specific for Mmp9 and a housekeeping gene (e.g., GAPDH).

    • Mouse Mmp9 Forward Primer: 5'-CTGGACAGCCAGACACTAAAG-3'

    • Mouse Mmp9 Reverse Primer: 5'-CTCGCGGCAAGTCTTCAGAG-3'

  • Analyze the data using the 2-ΔΔCt method to determine the relative fold change in Mmp9 expression.

Immunoblotting for MMP-9 Protein
  • Lyse treated and untreated cells and determine the protein concentration using a BCA assay.

  • Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST for 1 hour.

  • Incubate the membrane with a primary antibody against MMP-9 (e.g., rabbit anti-MMP-9) overnight at 4°C.

  • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Use an antibody against a housekeeping protein (e.g., β-actin) as a loading control.

Potential for Further In Vitro Investigations

While the primary focus of current research has been on cancer, the fundamental role of this compound in fatty acid metabolism suggests its potential relevance in other areas. Further in vitro studies are warranted to explore its effects on:

  • Mitochondrial Function: Direct assessment of mitochondrial respiration and ATP production in various cell types.

  • Inflammation: Evaluation of its impact on the production of pro-inflammatory and anti-inflammatory cytokines in immune cells.[3][12][13][14][15][16][17]

  • Neuroprotection: Investigation of its ability to protect neuronal cells from various insults, such as oxidative stress and excitotoxicity.[18][19][20][21][22][23][24][25]

Conclusion

In vitro studies have begun to elucidate the therapeutic potential of this compound, particularly in the context of triple-negative breast cancer. Its ability to inhibit cancer cell proliferation and migration through the downregulation of MMP-9 highlights a promising avenue for further investigation. The experimental protocols and data presented in this guide provide a foundation for researchers to build upon, fostering a deeper understanding of the multifaceted roles of this intriguing molecule and accelerating its potential translation into novel therapeutic strategies.

References

Decanoyl-L-carnitine Chloride: A Core Biomarker in Metabolic Disorders

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Decanoyl-L-carnitine chloride, a medium-chain acylcarnitine, has emerged as a critical biomarker in the diagnosis and monitoring of several inherited metabolic disorders, most notably Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency. Its accumulation in biological fluids is a direct consequence of impaired mitochondrial fatty acid β-oxidation, providing a window into cellular energy metabolism. This technical guide provides a comprehensive overview of the role of decanoyl-L-carnitine as a biomarker, detailing the underlying metabolic pathways, analytical methodologies for its quantification, and its clinical significance.

The Role of Decanoyl-L-carnitine in Metabolism

L-carnitine and its acyl esters are essential for the transport of long-chain fatty acids from the cytoplasm into the mitochondrial matrix, where β-oxidation occurs.[1][2] This process, known as the carnitine shuttle, is vital for energy production, particularly during periods of fasting or metabolic stress.[1][3] Inborn errors of metabolism that affect the enzymes involved in β-oxidation lead to the accumulation of specific acyl-CoA esters. These acyl-CoAs are then transesterified to carnitine, forming acylcarnitines that can be exported from the mitochondria and detected in blood and urine.

Decanoyl-L-carnitine is specifically derived from decanoyl-CoA, a 10-carbon fatty acyl-CoA. In MCAD deficiency, the enzyme responsible for the dehydrogenation of medium-chain acyl-CoAs (C6-C12) is defective.[4][5][6] This enzymatic block leads to the accumulation of octanoyl-CoA (C8), hexanoyl-CoA (C6), and decanoyl-CoA (C10), and consequently, their corresponding acylcarnitines, including decanoylcarnitine (C10).[4][7] Therefore, elevated levels of decanoyl-L-carnitine, typically in conjunction with octanoylcarnitine, are a hallmark of MCAD deficiency.[4][5]

Signaling Pathways and Metabolic Interrelationships

The accumulation of decanoyl-L-carnitine is intrinsically linked to the fatty acid β-oxidation pathway. The following diagram illustrates the central role of the carnitine shuttle and the point of disruption in MCAD deficiency.

Caption: Mitochondrial Fatty Acid β-Oxidation and the Carnitine Shuttle.

Quantitative Data

The concentration of decanoyl-L-carnitine in biological samples is a key diagnostic indicator. The following tables summarize representative quantitative data from published literature.

Table 1: Decanoyl-L-carnitine (C10) Levels in Plasma/Serum of MCADD Patients

Patient GroupDecanoyl-L-carnitine (µmol/L)Reference Range (µmol/L)Reference
MCADD Patient 10.62≤0.51[4]
MCADD Patient 2elevated (exact value not specified)not specified[7]

Table 2: Other Relevant Acylcarnitine Levels in an MCADD Patient

AcylcarnitineConcentration (µmol/L)Reference Range (µmol/L)Reference
Hexanoylcarnitine (C6)1.28not specified[4]
Octanoylcarnitine (C8)7.51not specified[4]

Experimental Protocols

The gold standard for the quantification of decanoyl-L-carnitine and other acylcarnitines is liquid chromatography-tandem mass spectrometry (LC-MS/MS).[8][9][10] This technique offers high sensitivity and specificity, allowing for the detection of low-abundance species and the differentiation of isomeric forms.[8]

Protocol: Quantification of Decanoyl-L-carnitine in Plasma by LC-MS/MS

This protocol is a synthesized representation based on common methodologies.[8][11]

1. Materials and Reagents:

  • Methanol (LC-MS grade)

  • Trichloroacetic acid

  • Internal Standard (IS) mixture containing d3-decanoyl-L-carnitine

  • Water (LC-MS grade)

  • Formic acid

2. Sample Preparation (Plasma):

  • To 100 µL of plasma in a microcentrifuge tube, add 5 µL of the internal standard working stock solution.

  • Vortex the sample for 10 seconds.

  • Add 300 µL of methanol to precipitate proteins.

  • Vortex again for 10 seconds.

  • Incubate at ambient temperature for 10 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer 100 µL of the supernatant to a new vial.

  • Dilute the supernatant with an appropriate volume of mobile phase A (e.g., 900 µL of 0.1% formic acid in water) for a final 10x dilution.[11]

  • Vortex for 10 seconds before injection into the LC-MS/MS system.

3. LC-MS/MS Analysis:

  • Liquid Chromatography:

    • Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in methanol or acetonitrile.

    • Gradient Elution: A gradient from a low to a high percentage of mobile phase B is used to separate the acylcarnitines based on their chain length and polarity.

    • Flow Rate: Typically in the range of 0.2-0.5 mL/min.

  • Tandem Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.[8]

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Decanoyl-L-carnitine: Monitor the transition from the precursor ion (protonated molecule) to a specific product ion. A common product ion for acylcarnitines is m/z 85.[8]

      • d3-Decanoyl-L-carnitine (IS): Monitor the corresponding transition for the stable isotope-labeled internal standard.

    • Quantification: The concentration of decanoyl-L-carnitine is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of the analyte and a constant concentration of the internal standard.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the analysis of decanoyl-L-carnitine.

Experimental_Workflow Sample_Collection Sample Collection (Plasma, Dried Blood Spot) Sample_Preparation Sample Preparation (Protein Precipitation, IS Addition) Sample_Collection->Sample_Preparation LC_Separation Liquid Chromatography (Reversed-Phase Separation) Sample_Preparation->LC_Separation MS_Detection Tandem Mass Spectrometry (ESI+, MRM) LC_Separation->MS_Detection Data_Analysis Data Analysis (Quantification against Calibration Curve) MS_Detection->Data_Analysis Result_Interpretation Result Interpretation (Comparison to Reference Ranges) Data_Analysis->Result_Interpretation

Caption: General workflow for acylcarnitine analysis by LC-MS/MS.

Clinical Significance and Future Directions

The measurement of decanoyl-L-carnitine is a cornerstone of newborn screening programs for the early detection of MCAD deficiency and other fatty acid oxidation disorders.[12][13] Early diagnosis and dietary management, primarily avoiding fasting, can significantly improve the prognosis for affected individuals and prevent life-threatening metabolic crises characterized by hypoketotic hypoglycemia, lethargy, and coma.[5][6]

Beyond its role in inherited metabolic diseases, alterations in the acylcarnitine profile, including decanoyl-L-carnitine, are being investigated as potential biomarkers for a range of complex diseases such as diabetes, sepsis, cancer, and heart failure.[14] These studies suggest that disruptions in fatty acid metabolism may play a role in the pathophysiology of these conditions. Further research in this area may lead to new diagnostic and therapeutic strategies targeting mitochondrial function.

References

The Genetic Regulation of Decanoyl-L-carnitine Chloride Levels: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Decanoyl-L-carnitine, a medium-chain acylcarnitine, is a critical intermediate in fatty acid metabolism. Its cellular and circulating concentrations are tightly regulated by a network of genes, primarily those involved in the carnitine shuttle and mitochondrial beta-oxidation. Dysregulation of these genes, due to inherited mutations, leads to inborn errors of metabolism characterized by distinct acylcarnitine profiles, including altered decanoyl-L-carnitine levels. Understanding the genetic basis of decanoyl-L-carnitine homeostasis is paramount for the diagnosis of these disorders and for the development of targeted therapeutic interventions. This technical guide provides an in-depth overview of the core genes governing decanoyl-L-carnitine levels, summarizes quantitative data on its concentrations in relevant genetic disorders, details experimental protocols for its measurement and the genetic analysis of associated genes, and presents key metabolic and diagnostic pathways through structured diagrams.

Introduction to Decanoyl-L-carnitine

Decanoyl-L-carnitine (C10) is a fatty acid ester of L-carnitine, formed from decanoyl-CoA. It plays a pivotal role in the transport of medium-chain fatty acids from the cytoplasm into the mitochondrial matrix, where they undergo β-oxidation to produce energy. The concentration of decanoyl-L-carnitine and other acylcarnitines in tissues and circulation reflects the dynamic balance between fatty acid availability and the capacity of the mitochondrial oxidative machinery. Consequently, the analysis of acylcarnitine profiles, including decanoyl-L-carnitine, is a cornerstone of newborn screening and the diagnosis of inborn errors of fatty acid metabolism.

Core Genetic Determinants of Decanoyl-L-carnitine Levels

The homeostasis of decanoyl-L-carnitine is primarily influenced by genes encoding proteins involved in carnitine transport and mitochondrial fatty acid oxidation. Pathogenic variants in these genes can lead to either an accumulation or a deficiency of decanoyl-L-carnitine, depending on the specific metabolic block.

SLC22A5 (Solute Carrier Family 22 Member 5)

The SLC22A5 gene encodes the Organic Cation/Carnitine Transporter 2 (OCTN2), a high-affinity, sodium-dependent carnitine transporter located on the plasma membrane.[1][2] OCTN2 is crucial for the uptake of carnitine from the bloodstream into cells, particularly in muscle, heart, and kidney tissues.[3]

  • Function in Decanoyl-L-carnitine Regulation: By controlling the intracellular carnitine pool, SLC22A5 indirectly influences the formation of all acylcarnitines, including decanoyl-L-carnitine. Inactivating mutations in SLC22A5 cause Primary Carnitine Deficiency (PCD), leading to systemic carnitine depletion. This results in a generalized decrease in all acylcarnitine species, including decanoyl-L-carnitine, as the substrate for their formation is scarce.[4][5]

CPT2 (Carnitine Palmitoyltransferase 2)

The CPT2 gene provides instructions for making carnitine palmitoyltransferase 2, an enzyme located in the inner mitochondrial membrane.[6] It is a key component of the carnitine shuttle.

  • Function in Decanoyl-L-carnitine Regulation: CPT2 is responsible for converting long-chain acylcarnitines that have been transported into the mitochondria back into their acyl-CoA form for β-oxidation. While CPT2's primary substrates are long-chain acylcarnitines, its deficiency can lead to a "back-up" in the fatty acid oxidation pathway, causing an accumulation of various acylcarnitines. In CPT2 deficiency, there is a characteristic elevation of long-chain acylcarnitines such as C16 (palmitoylcarnitine) and C18:1 (oleoylcarnitine).[6][7] While not the primary marker, levels of medium-chain acylcarnitines like decanoyl-L-carnitine can also be affected.

ACADVL (Acyl-CoA Dehydrogenase Very Long Chain)

The ACADVL gene encodes the very long-chain acyl-CoA dehydrogenase (VLCAD) enzyme, which catalyzes the first step of mitochondrial β-oxidation for fatty acids with chain lengths of 14 to 20 carbons.[8]

  • Function in Decanoyl-L-carnitine Regulation: In VLCAD deficiency, the impaired oxidation of very long-chain fatty acids leads to the accumulation of their corresponding acyl-CoAs, which are then converted to acylcarnitines. This results in a characteristic elevation of C14:1 (tetradecenoylcarnitine) in plasma and dried blood spots.[8][9] Due to the metabolic block, there can be a downstream effect on the concentrations of shorter-chain acylcarnitines, and decanoyl-L-carnitine levels may also be altered.

Quantitative Data on Decanoyl-L-carnitine Levels

The quantification of decanoyl-L-carnitine is a critical component of newborn screening and the diagnostic workup for inborn errors of metabolism. The following tables summarize reference ranges and typical findings in the context of the aforementioned genetic disorders.

Table 1: Reference Ranges for Decanoyl-L-carnitine (C10) in Dried Blood Spots (DBS) for Newborn Screening
Source/Region Upper Limit of Normal / Cut-off (µmol/L)
South Carolina, USA (effective Dec 2023)[10]< 0.40
A European Study (3-6 days old)[1]Mean: 0.14 (SD: 0.07)
Saudi Arabia[11]99th Percentile: 0.30
Table 2: Reference Ranges for Decanoyl-L-carnitine (C10) in Plasma
Population Reference Range (µmol/L)
Healthy AdultsNot specifically reported, but total carnitine is 49-50 µmol/L.
Healthy Children (5-10 years)[1]Mean: 0.05 (SD: 0.02)
Healthy Children (11-17 years)[1]Mean: 0.04 (SD: 0.02)
Table 3: Typical Decanoyl-L-carnitine (C10) Findings in Genetic Disorders
Disorder (Gene) Typical Finding
Primary Carnitine Deficiency (SLC22A5)Generally decreased, along with all other acylcarnitines, due to systemic carnitine depletion.[4][5]
CPT2 Deficiency (CPT2)Primarily characterized by elevated C16 and C18:1 acylcarnitines; C10 levels may be secondarily affected.[6][7]
VLCAD Deficiency (ACADVL)Primarily characterized by elevated C14:1; C10 levels may also be altered due to the metabolic block.[8][9]
Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Deficiency (ACADM)Characteristically shows elevated C8 (octanoylcarnitine) and often elevated C10 (decanoylcarnitine).[11]

Experimental Protocols

Quantification of Decanoyl-L-carnitine by Tandem Mass Spectrometry (LC-MS/MS)

This protocol is a representative method synthesized from common practices for acylcarnitine profiling.

4.1.1. Principle Acylcarnitines are extracted from a biological matrix (plasma or dried blood spot), derivatized to their butyl esters, and analyzed by flow-injection or liquid chromatography tandem mass spectrometry. Quantification is achieved by stable isotope dilution using labeled internal standards. A precursor ion scan for m/z 85 is often used for profiling, as this is a characteristic fragment of butylated acylcarnitines.

4.1.2. Materials

  • Methanol (HPLC grade)

  • n-Butanol

  • Acetyl chloride

  • Internal standard solution (containing deuterium-labeled acylcarnitines, e.g., d3-decanoylcarnitine)

  • Dried blood spots or plasma samples

  • 96-well microtiter plates

  • Plate shaker

  • Nitrogen evaporator

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

4.1.3. Sample Preparation (from Dried Blood Spot)

  • Punch a 3 mm disc from the dried blood spot into a well of a 96-well plate.

  • Add 100 µL of methanol containing the internal standard solution to each well.

  • Seal the plate and agitate on a plate shaker for 30 minutes to extract the acylcarnitines.

  • Transfer the methanol extract to a new 96-well plate.

  • Evaporate the solvent to dryness under a stream of nitrogen.

4.1.4. Derivatization (Butylation)

  • Prepare a fresh solution of 3 M HCl in n-butanol by slowly adding acetyl chloride to cold n-butanol.

  • Add 50 µL of the 3 M HCl/n-butanol solution to each dried sample well.

  • Seal the plate and incubate at 65°C for 20 minutes.

  • Evaporate the derivatization reagent to dryness under a stream of nitrogen.

  • Reconstitute the dried residue in 100 µL of the mobile phase for analysis.

4.1.5. Mass Spectrometry Analysis

  • Instrumentation: A triple quadrupole mass spectrometer equipped with an ESI source.

  • Ionization Mode: Positive ion mode.

  • Analysis Mode:

    • Profiling: Precursor ion scan for m/z 85. The instrument scans a range of parent masses and detects any that produce the characteristic 85 Da fragment.

    • Quantification: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions are monitored for each analyte and its internal standard. For butylated decanoyl-L-carnitine, a potential transition would be monitored.

  • Data Analysis: The concentration of decanoyl-L-carnitine is calculated by comparing the ratio of the analyte peak area to the internal standard peak area against a calibration curve.

Genetic Analysis of SLC22A5, CPT2, and ACADVL

This section outlines a general workflow for the genetic analysis of the target genes.

4.2.1. Principle Genomic DNA is extracted from a patient's blood sample. The coding exons and flanking intronic regions of the target gene (SLC22A5, CPT2, or ACADVL) are amplified by Polymerase Chain Reaction (PCR). The sequence of the PCR products is then determined by Sanger sequencing or a Next-Generation Sequencing (NGS) panel and compared to the reference sequence to identify pathogenic variants.

4.2.2. Materials

  • Whole blood sample in EDTA tube

  • Genomic DNA extraction kit

  • PCR primers specific for the exons of the target gene

  • Taq DNA polymerase and PCR buffer

  • dNTPs

  • Thermocycler

  • Agarose gel electrophoresis equipment

  • PCR product purification kit

  • Sanger sequencing reagents and capillary electrophoresis instrument or an NGS platform.

4.2.3. DNA Extraction

  • Extract genomic DNA from the whole blood sample using a commercial DNA extraction kit according to the manufacturer's instructions.

  • Quantify the extracted DNA and assess its purity using a spectrophotometer.

4.2.4. PCR Amplification

  • Design and synthesize PCR primers that flank each coding exon of the target gene.

  • Set up a PCR reaction for each exon containing the patient's genomic DNA, forward and reverse primers, Taq polymerase, dNTPs, and PCR buffer.

  • Perform PCR using a thermocycler with an optimized annealing temperature for each primer pair. A typical program includes an initial denaturation, 30-35 cycles of denaturation, annealing, and extension, and a final extension step.

  • Verify the amplification of the correct size product by running a small aliquot of the PCR reaction on an agarose gel.

4.2.5. Sequencing

  • Sanger Sequencing:

    • Purify the PCR products to remove excess primers and dNTPs.

    • Perform cycle sequencing reactions using a fluorescently labeled dideoxy chain termination method.

    • Purify the sequencing reaction products.

    • Separate the DNA fragments by size using capillary electrophoresis.

    • The sequence is read by detecting the fluorescence of the terminating nucleotide at each position.

  • Next-Generation Sequencing (NGS):

    • PCR products can be pooled to create a library for targeted sequencing on an NGS platform.

    • The library is sequenced, generating millions of short reads.

    • A bioinformatics pipeline is used to align the reads to the reference genome, call variants, and annotate them.

4.2.6. Data Analysis

  • Compare the patient's sequence to the reference sequence of the gene to identify any nucleotide changes.

  • Analyze identified variants to determine if they are known pathogenic mutations or novel variants of likely pathogenic significance (e.g., nonsense, frameshift, or splice site mutations). Missense variants may require further functional analysis or evaluation using in silico prediction tools.

Visualizations: Pathways and Workflows

cluster_cytosol Cytosol cluster_mito Mitochondrial Matrix Decanoic_Acid Decanoic Acid Decanoyl_CoA Decanoyl-CoA Decanoic_Acid->Decanoyl_CoA Activation Decanoyl_Carnitine_cyto Decanoyl-L-carnitine Decanoyl_CoA->Decanoyl_Carnitine_cyto L_Carnitine_cyto L-Carnitine L_Carnitine_cyto->Decanoyl_Carnitine_cyto Decanoyl_Carnitine_mito Decanoyl-L-carnitine Decanoyl_Carnitine_cyto->Decanoyl_Carnitine_mito Transport (CACT) ACS Acyl-CoA Synthetase ACS->Decanoyl_CoA CPT1 CPT1 CPT1->Decanoyl_Carnitine_cyto OCTN2 OCTN2 (SLC22A5) OCTN2->L_Carnitine_cyto Carnitine_blood Carnitine (blood) Carnitine_blood->L_Carnitine_cyto Transport Decanoyl_CoA_mito Decanoyl-CoA Decanoyl_Carnitine_mito->Decanoyl_CoA_mito Beta_Oxidation β-Oxidation Spiral Decanoyl_CoA_mito->Beta_Oxidation CACT CACT CACT->Decanoyl_Carnitine_mito CPT2 CPT2 CPT2->Decanoyl_CoA_mito MCAD MCAD MCAD->Beta_Oxidation

Caption: Metabolic pathway of decanoyl-L-carnitine.

Start Patient Sample (Dried Blood Spot / Plasma) Extraction Extraction of Acylcarnitines (Methanol + Internal Standards) Start->Extraction Derivatization Butylation (3M HCl in n-Butanol, 65°C) Extraction->Derivatization Analysis LC-MS/MS Analysis Derivatization->Analysis Data_Acquisition Data Acquisition (Precursor Ion Scan of m/z 85 or MRM) Analysis->Data_Acquisition Quantification Quantification (Comparison to Internal Standards and Calibration Curve) Data_Acquisition->Quantification Interpretation Biochemical Interpretation (Comparison to Reference Ranges) Quantification->Interpretation End Diagnostic Report Interpretation->End cluster_genotype Genotype cluster_protein Protein Function cluster_pathway Metabolic Pathway cluster_phenotype Biochemical Phenotype SLC22A5 SLC22A5 Mutation (Loss of Function) OCTN2 Decreased OCTN2 Function SLC22A5->OCTN2 CPT2 CPT2 Mutation (Reduced Activity) CPT2_func Decreased CPT2 Function CPT2->CPT2_func ACADVL ACADVL Mutation (Reduced Activity) VLCAD_func Decreased VLCAD Function ACADVL->VLCAD_func Carnitine_Transport Impaired Cellular Carnitine Uptake OCTN2->Carnitine_Transport Carnitine_Shuttle Impaired Mitochondrial Fatty Acid Transport CPT2_func->Carnitine_Shuttle Beta_Oxidation Impaired Very Long-Chain Fatty Acid Oxidation VLCAD_func->Beta_Oxidation Low_C10 Decreased Decanoyl-L-carnitine (C10) Carnitine_Transport->Low_C10 High_LC Increased Long-Chain Acylcarnitines (C16, C18:1) Carnitine_Shuttle->High_LC High_VLC Increased Very Long-Chain Acylcarnitines (C14:1) Beta_Oxidation->High_VLC

References

Methodological & Application

Application Notes and Protocols for Decan-L-carnitine Chloride in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Decanoyl-L-carnitine chloride is a medium-chain acylcarnitine that plays a crucial role in cellular energy metabolism. As an ester of L-carnitine, it is integral to the transport of fatty acids across the mitochondrial membrane for subsequent β-oxidation and energy production.[1][2] Beyond its metabolic functions, emerging research suggests its involvement in various cellular signaling pathways, including those related to inflammation and apoptosis. These application notes provide detailed protocols for utilizing this compound in cell culture experiments to investigate its effects on cell viability, apoptosis, and relevant signaling cascades.

Product Information

Product Name This compound
Synonyms (2R)-3-Carboxy-N,N,N-trimethyl-2-[(1-oxodecyl)oxy]-1-propanaminium Chloride
CAS Number 369651-88-7
Molecular Formula C₁₇H₃₄ClNO₄
Molecular Weight 351.91 g/mol
Solubility Soluble in water, DMSO, and ethanol.
Storage Store at -20°C for long-term stability. Stock solutions can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1]

Applications in Cell Culture

This compound is a valuable tool for in vitro studies in various research areas:

  • Metabolic Studies: Investigating fatty acid oxidation and mitochondrial function.

  • Cancer Research: Evaluating its effects on cancer cell proliferation, migration, and apoptosis.

  • Immunology and Inflammation: Exploring its role in modulating inflammatory signaling pathways.

Recommended Working Concentrations

The optimal concentration of this compound can vary significantly depending on the cell type and the biological process under investigation. Based on available literature for decanoylcarnitine and related acylcarnitines, a broad concentration range can be considered for initial experiments.

Application Cell Line Examples Concentration Range Incubation Time Reference
Cancer Cell Proliferation/Migration MDA-MB-231, 4T1 (Triple-Negative Breast Cancer)10 µM24 hoursThis concentration was shown to inhibit TNBC cell proliferation and migration.
Apoptosis Induction CD44+ Breast Cancer Stem Cells (using L-carnitine as a proxy)2.5 mM - 5 mM24 hours[3]
Metabolic Studies Colorectal Cancer Cells (HCT 116, HT-29) (using L-carnitine as a proxy)1 mM - 10 mM24 - 72 hours[4]
Oxidative Stress Protection C2C12 Myoblasts (using L-carnitine as a proxy)500 µM1 - 24 hours[5]

Note: It is crucial to perform a dose-response experiment to determine the optimal working concentration for your specific cell line and experimental setup.

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol is to determine the effect of this compound on cell viability.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.[3]

  • Treatment: Prepare serial dilutions of this compound in culture medium. Remove the medium from the wells and add 100 µL of the diluted compound at various concentrations. Include untreated wells as a negative control.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After incubation, add 20 µL of 5 mg/mL MTT solution to each well and incubate for an additional 4 hours at 37°C.[3]

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 200 µL of DMSO to each well to dissolve the formazan crystals.[3]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control.

Protocol 2: Apoptosis Detection using Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells following treatment with this compound.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of this compound for the appropriate duration (e.g., 24 hours).

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

  • Washing: Wash the cells twice with ice-cold PBS by centrifuging at 500 x g for 5 minutes.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and PI according to the manufacturer's instructions.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour of staining.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Protocol 3: Western Blot Analysis of Signaling Pathways

This protocol is for analyzing changes in protein expression and phosphorylation in key signaling pathways (e.g., NF-κB, JNK, ERK) after treatment with this compound.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-NF-κB p65, anti-NF-κB p65, anti-phospho-JNK, anti-JNK, anti-phospho-ERK, anti-ERK, and a loading control like β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[6]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.[6][7]

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, add ECL substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize to the loading control.

Visualization of Cellular Processes

Experimental Workflow

experimental_workflow General Experimental Workflow for this compound Treatment cluster_prep Preparation cluster_assays Assays cluster_analysis Data Analysis cluster_conclusion Conclusion cell_culture Cell Seeding treatment Decanoyl-L-carnitine chloride Treatment cell_culture->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability apoptosis Apoptosis Assay (e.g., Annexin V/PI) treatment->apoptosis western_blot Western Blot Analysis treatment->western_blot data_viability Quantify Cell Viability viability->data_viability data_apoptosis Quantify Apoptotic Cells apoptosis->data_apoptosis data_western Quantify Protein Expression western_blot->data_western conclusion Elucidate Biological Effects data_viability->conclusion data_apoptosis->conclusion data_western->conclusion

Caption: A general workflow for cell culture experiments with this compound.

Postulated Signaling Pathways

Based on studies of related acylcarnitines, this compound may influence inflammatory and apoptotic signaling pathways. The following diagram illustrates a hypothetical model of these interactions.

signaling_pathways Postulated Signaling Pathways Influenced by this compound cluster_stimulus Stimulus cluster_pathways Signaling Cascades cluster_proinflammatory Pro-inflammatory cluster_apoptosis Apoptosis cluster_responses Cellular Responses DLC Decanoyl-L-carnitine chloride JNK JNK DLC->JNK ERK ERK DLC->ERK NFkB NF-κB DLC->NFkB Mitochondria Mitochondria DLC->Mitochondria DeathReceptor Death Receptor DLC->DeathReceptor Inflammation Inflammation JNK->Inflammation ERK->Inflammation NFkB->Inflammation Caspase9 Caspase-9 Mitochondria->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Caspase8 Caspase-8 DeathReceptor->Caspase8 Caspase8->Caspase3

Caption: Potential signaling pathways modulated by this compound.

Disclaimer: The information provided in these application notes is intended for research use only. Protocols and concentrations may require optimization for specific experimental conditions. It is recommended to consult relevant literature and perform preliminary experiments to validate the protocols for your system.

References

Application Note: Quantitative Analysis of Decanoyl-L-carnitine Chloride in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note presents a detailed and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the precise quantification of Decanoyl-L-carnitine chloride in human plasma. The protocol employs a straightforward protein precipitation for sample preparation, followed by chromatographic separation using hydrophilic interaction liquid chromatography (HILIC). Detection is achieved via a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which ensures high selectivity and sensitivity. This method is suitable for clinical research and drug development applications where accurate measurement of acylcarnitines is crucial for studying fatty acid metabolism and related metabolic disorders. All experimental protocols and quantitative data are presented herein, along with graphical representations of the workflow and the relevant metabolic pathway.

Introduction

Decanoyl-L-carnitine, a medium-chain acylcarnitine, is a key intermediate in the mitochondrial beta-oxidation of fatty acids.[1][2] It is formed when decanoyl-CoA is conjugated with L-carnitine, facilitating its transport across the inner mitochondrial membrane for energy production.[2][3][4] The quantification of Decanoyl-L-carnitine in biological matrices such as plasma is essential for the diagnosis and monitoring of inherited metabolic disorders, including medium-chain acyl-CoA dehydrogenase (MCAD) deficiency.[5] Furthermore, alterations in acylcarnitine profiles are increasingly recognized as biomarkers in complex diseases like metabolic syndrome and cardiovascular conditions.[6][7]

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for acylcarnitine analysis due to its high sensitivity, specificity, and throughput.[5][7] This application note provides a comprehensive protocol for the quantification of this compound using a simple sample preparation technique and a rapid HILIC-MS/MS method, eliminating the need for cumbersome derivatization steps.[8][9][10]

Experimental Protocols

Materials and Reagents
  • This compound analytical standard

  • Decanoyl-L-carnitine-d3 chloride (Internal Standard, IS)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Ultrapure water

  • Human plasma (K2EDTA)

Standard and Quality Control (QC) Sample Preparation
  • Stock Solutions (1 mg/mL): Prepare stock solutions of this compound and Decanoyl-L-carnitine-d3 chloride in methanol.

  • Working Standard Solutions: Serially dilute the this compound stock solution with 50:50 (v/v) methanol:water to prepare working standards for the calibration curve.

  • Internal Standard (IS) Working Solution (100 ng/mL): Dilute the Decanoyl-L-carnitine-d3 chloride stock solution with acetonitrile.

  • Calibration Curve and QC Samples: Spike appropriate amounts of the working standard solutions into blank human plasma to prepare calibration standards and quality control (QC) samples at low, medium, and high concentrations.

Sample Preparation Protocol
  • Aliquot 50 µL of plasma sample, calibration standard, or QC sample into a 1.5 mL microcentrifuge tube.

  • Add 200 µL of the internal standard working solution (100 ng/mL in acetonitrile) to each tube.

  • Vortex mix for 30 seconds to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer 150 µL of the supernatant to a clean autosampler vial.

  • Inject 5 µL of the supernatant into the LC-MS/MS system.

G cluster_prep Sample Preparation s1 Aliquot 50 µL Plasma s2 Add 200 µL IS in Acetonitrile s1->s2 s3 Vortex to Precipitate Protein s2->s3 s4 Centrifuge at 14,000 x g s3->s4 s5 Transfer Supernatant s4->s5 s6 Inject into LC-MS/MS s5->s6 G cluster_cytosol Cytosol cluster_matrix Mitochondrial Matrix DA Decanoic Acid DCoA Decanoyl-CoA DA->DCoA ACSL CPT1 CPT1 DCoA->CPT1 + Carnitine DC Decanoyl-L-carnitine CPT1->DC CAT CAT CAT->CPT1 Carnitine CAT->DC CPT2 CPT2 CPT2->CAT Carnitine DCoA_matrix Decanoyl-CoA CPT2->DCoA_matrix + CoA DC->CAT DC->CPT2 BetaOx Beta-Oxidation DCoA_matrix->BetaOx AcetylCoA Acetyl-CoA BetaOx->AcetylCoA

References

Application of Decanoyl-L-carnitine chloride in mitochondrial research.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Decanoyl-L-carnitine chloride, a member of the acylcarnitine family, is a crucial molecule in the study of mitochondrial function and metabolism. As a medium-chain acylcarnitine, it plays a significant role in the transport of fatty acids across the mitochondrial membrane, a critical step in fatty acid β-oxidation (FAO) and cellular energy production.[1][2] This document provides detailed application notes and protocols for the use of this compound in mitochondrial research, targeting researchers, scientists, and professionals in drug development. While specific quantitative data for this compound is limited in publicly available literature, this guide provides comprehensive protocols and data for closely related carnitine derivatives to serve as a valuable reference for experimental design.

Core Applications in Mitochondrial Research

This compound is primarily utilized in the following areas of mitochondrial research:

  • Investigation of Fatty Acid Oxidation (FAO): As a substrate for carnitine palmitoyltransferase II (CPT2), it is instrumental in studying the kinetics and regulation of medium-chain fatty acid metabolism within the mitochondria.[1]

  • Mitochondrial Respiration Studies: It serves as a substrate to assess mitochondrial respiratory function, particularly the capacity of the electron transport chain to utilize fatty acid-derived electrons.

  • Elucidation of Signaling Pathways: Decanoyl-L-carnitine can be used to explore its influence on signaling pathways that regulate mitochondrial biogenesis and metabolism, such as the peroxisome proliferator-activated receptor (PPAR) pathway.[3]

  • Induction of Apoptosis: Like other acylcarnitines, it can be investigated for its role in inducing apoptosis through mitochondrial-dependent pathways, particularly in cancer cell models.[4][5]

Data Presentation

Due to the limited availability of specific quantitative data for this compound, the following tables summarize data for L-carnitine and Acetyl-L-carnitine to provide a reference for expected effects and concentration ranges in various assays.

Table 1: Effects of L-carnitine and its Derivatives on Mitochondrial Function

ParameterCompoundCell TypeConcentration RangeObserved EffectReference
Mitochondrial FunctionL-carnitine hydrochlorideSH-SY5Y human neuroblastoma, 1321N1 human astrocytoma100 nM - 100 µMSignificant increase in mitochondrial function.[6]
Fatty Acid Oxidation RateL-carnitinePrimary Carnitine Deficiency PatientsN/A (Treatment vs. No Treatment)Increased from 8.5 to 12.3 µmol/kg/min during exercise.[7]
CPT1A Enzyme ActivityL-carnitine & GenisteinHepG21 mM L-carnitine, 10 µM GenisteinAt least 2.3-fold increase in co-treated cells.[8]

Table 2: Effects of L-carnitine on Apoptosis

ParameterCompoundCell TypeConcentrationObserved EffectReference
Apoptosis InductionL-carnitineHepa1c1c7 mouse cancer cellsNot SpecifiedIncreased apoptosis.[4]
Apoptosis Induction (Early)L-carnitineCD44+ breast cancer stem cells2.5 mM~16% of cells in early apoptosis.[9]
Apoptosis Induction (Late)L-carnitineCD44+ breast cancer stem cells2.5 mM~3.96% of cells in late apoptosis.[9]

Signaling and Metabolic Pathways

Fatty Acid Shuttling via the Carnitine Shuttle

Decanoyl-L-carnitine is an intermediate in the carnitine shuttle system, which is essential for transporting long-chain fatty acids from the cytoplasm into the mitochondrial matrix for β-oxidation.

Fatty Acid Shuttling via the Carnitine Shuttle cluster_cytoplasm Cytoplasm cluster_intermembrane Intermembrane Space cluster_matrix Mitochondrial Matrix Fatty_Acid Decanoic Acid Acyl_CoA_Synthetase Acyl-CoA Synthetase Fatty_Acid->Acyl_CoA_Synthetase Decanoyl_CoA Decanoyl-CoA Acyl_CoA_Synthetase->Decanoyl_CoA CPT1 CPT1 Decanoyl_CoA->CPT1 + L-Carnitine Decanoyl_Carnitine Decanoyl-L-carnitine CPT1->Decanoyl_Carnitine CoA CACT CACT Decanoyl_Carnitine->CACT Decanoyl_Carnitine_Matrix Decanoyl-L-carnitine CACT->Decanoyl_Carnitine_Matrix Decanoyl_CoA_Matrix Decanoyl-CoA Beta_Oxidation β-Oxidation Decanoyl_CoA_Matrix->Beta_Oxidation CPT2 CPT2 CPT2->Decanoyl_CoA_Matrix L-Carnitine Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle Decanoyl_Carnitine_Matrix->CPT2 + CoA

Caption: The Carnitine Shuttle facilitates the transport of decanoic acid into the mitochondrial matrix.

PPAR Signaling Pathway Activation

Acylcarnitines can influence the activity of Peroxisome Proliferator-Activated Receptors (PPARs), which are key regulators of lipid metabolism and mitochondrial biogenesis.

PPAR Signaling Pathway Activation cluster_nucleus Nucleus Decanoyl_L_carnitine Decanoyl-L-carnitine PPAR PPARα/γ Decanoyl_L_carnitine->PPAR Activates RXR RXR PPAR->RXR Heterodimerizes with PPRE PPRE (Promoter Region) RXR->PPRE Binds to Target_Genes Target Genes (e.g., CPT1A, ACO) PPRE->Target_Genes Promotes Transcription Increased_FAO Increased Fatty Acid Oxidation Target_Genes->Increased_FAO Leads to

Caption: Decanoyl-L-carnitine can activate PPAR signaling, leading to increased fatty acid oxidation.

Experimental Protocols

Mitochondrial Respiration Assay (Seahorse XF Analyzer)

This protocol outlines a general procedure for measuring the effect of Decanoyl-L-carnitine on mitochondrial respiration.

Experimental Workflow:

Seahorse XF Assay Workflow Start Seed cells in XF microplate Incubate Incubate overnight Start->Incubate Prepare_Substrates Prepare Decanoyl-L-carnitine and other substrates Incubate->Prepare_Substrates Wash_Cells Wash cells with assay medium Prepare_Substrates->Wash_Cells Add_Substrates Add substrates to cells Wash_Cells->Add_Substrates Equilibrate Equilibrate in CO2-free incubator Add_Substrates->Equilibrate Run_Assay Run Seahorse XF Mito Stress Test Equilibrate->Run_Assay Analyze Analyze OCR data Run_Assay->Analyze

Caption: General workflow for assessing mitochondrial respiration using a Seahorse XF Analyzer.

Methodology:

  • Cell Seeding: Seed cells at an optimal density in a Seahorse XF cell culture microplate and incubate overnight.

  • Substrate Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water). Prepare other substrates and inhibitors (e.g., oligomycin, FCCP, rotenone/antimycin A) in the assay medium.

  • Cell Preparation: On the day of the assay, wash the cells with pre-warmed Seahorse XF base medium and replace it with the final assay medium containing the desired concentration of this compound.

  • Equilibration: Incubate the plate in a CO2-free incubator at 37°C for 1 hour.

  • Assay Execution: Load the prepared inhibitors into the injector ports of the sensor cartridge. Place the cell plate in the Seahorse XF Analyzer and perform a mitochondrial stress test.

  • Data Analysis: Analyze the oxygen consumption rate (OCR) to determine basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.

Fatty Acid Oxidation (FAO) Assay

This protocol measures the rate of fatty acid oxidation by quantifying the conversion of a radiolabeled fatty acid to CO2.

Methodology:

  • Cell Culture: Culture cells to near confluence in appropriate multi-well plates.

  • Pre-incubation: Wash cells with a pre-incubation buffer and then incubate with the buffer containing various concentrations of this compound for a specified time (e.g., 1-2 hours).

  • FAO Reaction: Add the reaction mixture containing a radiolabeled fatty acid (e.g., [1-¹⁴C]palmitate) complexed to BSA.

  • CO2 Trapping: Seal the wells and incubate to allow for fatty acid oxidation. After incubation, inject a trapping agent (e.g., phenylethylamine) into a separate compartment within the sealed well to capture the released ¹⁴CO2.

  • Scintillation Counting: Acidify the reaction mixture to release all dissolved ¹⁴CO2, which will be trapped. Transfer the trapping agent to a scintillation vial and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the rate of fatty acid oxidation based on the amount of ¹⁴CO2 produced.

CPT1A Activity Assay

This assay measures the activity of Carnitine Palmitoyltransferase 1A (CPT1A), the rate-limiting enzyme in fatty acid oxidation.

Methodology:

  • Mitochondrial Isolation: Isolate mitochondria from cells or tissues treated with or without this compound.

  • Reaction Mixture: Prepare a reaction mixture containing buffer, radiolabeled L-carnitine (e.g., L-[³H]carnitine), and the substrate palmitoyl-CoA.

  • Enzyme Reaction: Initiate the reaction by adding the isolated mitochondria to the reaction mixture and incubate at 37°C.

  • Separation: Stop the reaction and separate the product, [³H]palmitoylcarnitine, from the unreacted [³H]carnitine using an appropriate method (e.g., phase separation with butanol).

  • Scintillation Counting: Measure the radioactivity of the [³H]palmitoylcarnitine-containing phase using a scintillation counter.

  • Data Analysis: Calculate the CPT1A activity based on the amount of product formed per unit of time and protein.

Apoptosis Detection by TUNEL Assay

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.

Methodology:

  • Cell Treatment: Treat cells with varying concentrations of this compound for a desired period. Include positive and negative controls.

  • Fixation and Permeabilization: Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde) and then permeabilize them to allow entry of the labeling enzyme.

  • TUNEL Labeling: Incubate the cells with a reaction mixture containing Terminal deoxynucleotidyl Transferase (TdT) and a labeled dUTP (e.g., BrdUTP or a fluorescently labeled dUTP).

  • Detection: If an indirectly labeled dUTP is used, incubate with a corresponding detection reagent (e.g., a fluorescently labeled anti-BrdU antibody).

  • Microscopy or Flow Cytometry: Visualize and quantify the apoptotic cells using fluorescence microscopy or flow cytometry.

  • Data Analysis: Determine the percentage of TUNEL-positive (apoptotic) cells in each treatment group.

Western Blot Analysis of Mitochondrial Proteins

This protocol is for assessing changes in the expression levels of key mitochondrial proteins in response to this compound treatment.

Methodology:

  • Cell Lysis and Protein Quantification: Lyse treated and control cells and determine the protein concentration of the lysates.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking and Antibody Incubation: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with primary antibodies against the mitochondrial proteins of interest (e.g., CPT1A, subunits of the electron transport chain, apoptosis-related proteins like Bcl-2 and Bax). Subsequently, incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.

  • Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative protein expression levels.

Conclusion

This compound is a valuable tool for investigating various aspects of mitochondrial function, particularly fatty acid metabolism. While specific quantitative data for this compound remains to be extensively published, the provided protocols for related assays offer a solid foundation for researchers to design and execute their experiments. The ability to modulate fatty acid oxidation and related signaling pathways makes this compound a compound of interest for studies on metabolic disorders, cancer, and other diseases with a mitochondrial etiology. It is recommended that researchers perform dose-response experiments to determine the optimal concentrations for their specific cell models and experimental conditions.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Decanoyl-L-carnitine chloride is a medium-chain acylcarnitine ester that plays a role in fatty acid metabolism. It is involved in the transport of fatty acids into the mitochondria for subsequent β-oxidation and energy production. Research suggests its potential therapeutic applications in metabolic disorders and oncology. These application notes provide an overview of recommended dosages, experimental protocols, and relevant signaling pathways for the use of this compound in animal studies.

Data Presentation: Recommended Dosage

Quantitative data on the dosage of this compound in animal studies is limited. The following table summarizes the available data for Decanoyl-L-carnitine and provides dosage information for the related compounds L-carnitine and Acetyl-L-carnitine for reference. Researchers should consider this information as a starting point and optimize dosages for their specific animal models and experimental conditions.

CompoundAnimal ModelApplicationDosageAdministration RouteReference
(+)-Decanoylcarnitine RatReversal of diabetic ketoacidosis20 µmoles/ratIntravenous (rapid injection)[1][2]
(+)-Decanoylcarnitine Rat (perfused liver)Inhibition of ketogenesis0.5 mMPerfusion[1][2]
Decanoylcarnitine Mouse (obese)Inhibition of triple-negative breast cancer progressionNot specified in abstractNot specified in abstract[3][4]

Reference Dosages for Related Compounds:

CompoundAnimal ModelApplicationDosageAdministration Route
L-carnitineRatNeuroprotection300 mg/kgIntraperitoneal
Acetyl-L-carnitineRatImprovement of mitochondrial function1.5% (w/v) in drinking waterOral
L-carnitineMini pigTotal parenteral nutrition1.5 mg/kg/dayIntravenous

Experimental Protocols

Detailed experimental protocols for the administration of this compound are not extensively reported. The following are generalized protocols based on common laboratory practices for administering similar compounds to rodents.

Protocol 1: Intravenous Administration in Rats

This protocol is adapted from the study by McGarry and Foster on the acute reversal of diabetic ketoacidosis.[1][2]

Materials:

  • This compound

  • Sterile saline (0.9% NaCl)

  • Syringes and needles appropriate for intravenous injection in rats

  • Animal scale

  • Vortex mixer

Procedure:

  • Preparation of Dosing Solution:

    • Calculate the required amount of this compound based on the desired dose (e.g., 20 µmoles/rat) and the number of animals.

    • Dissolve the this compound in sterile saline to a final concentration that allows for a small injection volume (e.g., 0.1-0.5 mL per rat).

    • Ensure complete dissolution by vortexing. Prepare the solution fresh on the day of the experiment.

  • Animal Preparation:

    • Weigh each rat to determine the exact volume of the dosing solution to be administered.

    • Properly restrain the rat for intravenous injection (e.g., using a rodent restrainer). The lateral tail vein is commonly used for this procedure.

  • Administration:

    • Draw the calculated volume of the dosing solution into a sterile syringe.

    • Perform the intravenous injection slowly and carefully into the lateral tail vein.

    • Monitor the animal for any immediate adverse reactions.

  • Post-Administration Monitoring:

    • Return the animal to its cage and monitor for behavioral changes and the desired experimental outcomes.

Protocol 2: Oral Gavage Administration in Mice (General Protocol)

This is a general protocol that can be adapted for oral administration of this compound in mice for studies such as the investigation of its effects on tumor progression.

Materials:

  • This compound

  • Vehicle (e.g., sterile water, saline, or a specific buffer)

  • Oral gavage needles (stainless steel, ball-tipped)

  • Syringes

  • Animal scale

Procedure:

  • Preparation of Dosing Solution:

    • Determine the desired dosage in mg/kg.

    • Prepare a stock solution of this compound in the chosen vehicle. The concentration should be calculated to allow for a gavage volume of approximately 5-10 mL/kg body weight.

    • Ensure the solution is homogenous.

  • Animal Handling and Dosing:

    • Weigh each mouse before dosing to calculate the precise volume to be administered.

    • Gently restrain the mouse.

    • Insert the gavage needle carefully into the esophagus. Ensure the needle does not enter the trachea.

    • Slowly administer the calculated volume of the dosing solution.

  • Frequency of Administration:

    • The frequency of administration (e.g., daily, twice daily) will depend on the pharmacokinetic properties of the compound and the experimental design.

  • Monitoring:

    • Observe the animals for any signs of distress or toxicity.

    • Proceed with the experimental measurements as planned.

Mandatory Visualization

Signaling Pathways

The primary mechanism of action of Decanoyl-L-carnitine is related to its role in fatty acid metabolism via the carnitine shuttle. Additionally, recent research has linked it to the regulation of matrix metalloproteinase 9 (MMP9).

Fatty_Acid_Metabolism cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion cluster_outer_membrane Outer Mitochondrial Membrane cluster_intermembrane_space Intermembrane Space cluster_inner_membrane Inner Mitochondrial Membrane cluster_matrix Mitochondrial Matrix Fatty_Acid Long-Chain Fatty Acid Acyl_CoA Fatty Acyl-CoA Fatty_Acid->Acyl_CoA Acyl-CoA Synthetase CPT1 Carnitine Palmitoyltransferase I (CPT1) Acyl_CoA->CPT1 Decanoyl-L-carnitine (as Acyl-CoA) Acylcarnitine Acylcarnitine CPT1->Acylcarnitine CACT Carnitine-Acylcarnitine Translocase (CACT) Acylcarnitine->CACT CPT2 Carnitine Palmitoyltransferase II (CPT2) CACT->CPT2 Matrix_Acyl_CoA Fatty Acyl-CoA CPT2->Matrix_Acyl_CoA Beta_Oxidation β-Oxidation Matrix_Acyl_CoA->Beta_Oxidation Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA

Caption: Carnitine shuttle for fatty acid transport into mitochondria.

Decanoylcarnitine_MMP9_Pathway Decanoylcarnitine Decanoyl-L-carnitine Unknown_Intermediates Upstream Signaling (Potentially involving metabolic shifts) Decanoylcarnitine->Unknown_Intermediates MMP9_Expression MMP9 Gene Expression Decanoylcarnitine->MMP9_Expression Inhibits Unknown_Intermediates->MMP9_Expression Inhibition MMP9_Protein MMP9 Protein MMP9_Expression->MMP9_Protein Cell_Migration Tumor Cell Migration and Invasion MMP9_Protein->Cell_Migration Promotes

Caption: Postulated pathway of Decanoyl-L-carnitine-mediated inhibition of MMP9.

Experimental Workflow

Experimental_Workflow cluster_preparation Preparation cluster_administration Administration cluster_analysis Analysis Animal_Model Select Animal Model (e.g., Rat, Mouse) Dose_Calculation Calculate Dosage of This compound Animal_Model->Dose_Calculation Solution_Prep Prepare Dosing Solution Dose_Calculation->Solution_Prep Animal_Handling Animal Handling and Restraint Solution_Prep->Animal_Handling Administration_Route Administer via Chosen Route (e.g., IV, Oral Gavage) Animal_Handling->Administration_Route Monitoring Monitor Animal Health and Behavior Administration_Route->Monitoring Data_Collection Collect Samples (Blood, Tissues) Monitoring->Data_Collection Biochemical_Assays Perform Biochemical Assays (e.g., Metabolomics, Western Blot) Data_Collection->Biochemical_Assays Data_Analysis Analyze and Interpret Data Biochemical_Assays->Data_Analysis

Caption: General workflow for in vivo studies with this compound.

References

Techniques for Measuring Decanoyl-L-carnitine Chloride Uptake in Cells: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Decanoyl-L-carnitine, a medium-chain acylcarnitine, plays a crucial role in cellular energy metabolism. It is an intermediate in the transport of fatty acids into the mitochondria for subsequent β-oxidation. The efficiency of its transport across the plasma and mitochondrial membranes is critical for cellular function, and dysregulation of this process is implicated in various metabolic disorders. This document provides detailed application notes and experimental protocols for measuring the cellular uptake of Decanoyl-L-carnitine chloride, a common salt form used in research. These techniques are vital for studying fatty acid metabolism, drug interactions with carnitine transporters, and for the development of novel therapeutics targeting metabolic diseases.

The primary transporter responsible for the cellular uptake of carnitine and acylcarnitines from the extracellular space is the Organic Cation/Carnitine Transporter 2 (OCTN2) , encoded by the SLC22A5 gene.[1][2] Once inside the cell, acylcarnitines are transported across the inner mitochondrial membrane by the Carnitine-Acylcarnitine Translocase (CACT) , encoded by the SLC25A20 gene, in exchange for free carnitine.[3][4] The methodologies described herein are designed to quantify the activity of these key transporters.

Key Transporters and Their Regulation

Cellular Uptake: OCTN2 (SLC22A5)

OCTN2 is a high-affinity, sodium-dependent carnitine transporter located in the plasma membrane of various tissues, including skeletal muscle, heart, and kidney.[5][6] Its expression and activity are regulated by several factors:

  • Transcriptional Regulation: The expression of the SLC22A5 gene is upregulated by peroxisome proliferator-activated receptors (PPARs), particularly PPARα, and the myocyte-enhancing factor 2 (MEF2).[5][7] Estrogen receptors have also been shown to influence its transcription.[1]

  • Post-translational Regulation: The trafficking of the OCTN2 protein to the plasma membrane and its subsequent activity are modulated by protein kinase C (PKC) and protein phosphatase 2A (PP2A).[1][7] Interactions with PDZ domain-containing proteins also play a role in its localization and function.[1]

Mitochondrial Uptake: CACT (SLC25A20)

CACT is located in the inner mitochondrial membrane and facilitates the exchange of acylcarnitines for free carnitine between the mitochondrial matrix and the intermembrane space.[3][4] Its regulation includes:

  • Transcriptional Regulation: Similar to OCTN2, the expression of the SLC25A20 gene is regulated by PPARα.[8]

  • Redox Sensing: The activity of CACT can be modulated by the cellular redox state. For instance, low levels of hydrogen peroxide (H₂O₂) can regulate its activity to tune fatty acid oxidation, while higher, pathological concentrations can lead to its inhibition.[3]

Application Notes: Assay Methodologies

Several techniques can be employed to measure the uptake of this compound into cells. The choice of method depends on the specific research question, available equipment, and the desired level of sensitivity and throughput.

Radiolabeled Substrate Uptake Assay

This is a classic and highly sensitive method for directly quantifying transporter activity. It involves incubating cells with radiolabeled Decanoyl-L-carnitine (e.g., labeled with ³H or ¹⁴C) and measuring the intracellular radioactivity.

  • Principle: The amount of radioactivity accumulated in the cells over time is directly proportional to the uptake rate.

  • Advantages: High sensitivity, direct measurement of uptake, well-established methodology.

  • Disadvantages: Requires handling of radioactive materials and specialized equipment for detection (scintillation counter).

Mass Spectrometry-Based Assay

This method offers high specificity and the ability to measure multiple acylcarnitine species simultaneously. It is particularly useful for studying the metabolic fate of Decanoyl-L-carnitine following its uptake.

  • Principle: Cells are incubated with non-labeled Decanoyl-L-carnitine. After incubation, the cells are lysed, and the intracellular concentration of Decanoyl-L-carnitine is quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Advantages: High specificity and selectivity, ability to perform metabolic profiling, no radioactive materials.

  • Disadvantages: Requires expensive and specialized equipment (LC-MS/MS), sample preparation can be more complex.

Fluorescent Analog-Based Assay

This method utilizes fluorescently-labeled analogs of fatty acids or carnitine to visualize and quantify uptake. It is well-suited for high-throughput screening and microscopic imaging.

  • Principle: Cells are incubated with a fluorescent analog of a medium-chain fatty acid or a carnitine conjugate. The increase in intracellular fluorescence is measured using a fluorescence plate reader or a fluorescence microscope.

  • Advantages: Suitable for high-throughput screening, allows for real-time imaging of uptake, non-radioactive.

  • Disadvantages: The fluorescent analog may not perfectly mimic the transport kinetics of the endogenous substrate.[9] The synthesis of a specific fluorescent Decanoyl-L-carnitine analog may be required. Commercially available fluorescent fatty acid analogs like BODIPY-C12 can be used as a proxy.[10][11]

Data Presentation: Quantitative Parameters

ParameterTransporterSubstrateCell Type/SystemValueReference
Km OCTN2L-carnitineHuman embryonic kidney 293 (HEK293) cells4.34 µM[1]
Km OCTN2L-carnitineHuman heart cells (CCL 27)4.8 ± 2.2 µM[12]
Km OCTN2L-carnitineIsolated mouse enterocytes~20 µM[13]
Vmax OCTN2L-carnitineHuman heart cells (CCL 27)8.7 ± 3.2 pmol/µg DNA/h[12]
Inhibition OCTN2Short- and long-chain acylcarnitines-Inhibitory[1][2]
Uptake Clearance OCTN2L-[³H]carnitineRat skeletal musclesPositively correlated with OCTN2 protein amount[14]

Experimental Protocols

Protocol 1: Radiolabeled Decanoyl-L-carnitine Uptake Assay

This protocol is adapted from methods used for measuring L-carnitine uptake.[12][13]

Materials:

  • Cultured cells (e.g., C2C12 myoblasts, HEK293 cells overexpressing OCTN2, or primary cardiomyocytes)

  • Cell culture medium and supplements

  • Radiolabeled [³H]Decanoyl-L-carnitine or [¹⁴C]Decanoyl-L-carnitine

  • Unlabeled this compound

  • Uptake buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES, pH 7.4)

  • Ice-cold wash buffer (e.g., phosphate-buffered saline (PBS))

  • Cell lysis buffer (e.g., 0.1 M NaOH with 1% SDS)

  • Scintillation cocktail

  • Scintillation counter

  • Multi-well cell culture plates (e.g., 24-well plates)

Procedure:

  • Cell Seeding: Seed cells in 24-well plates at a density that will result in a confluent monolayer on the day of the experiment.

  • Cell Culture: Culture cells under standard conditions (e.g., 37°C, 5% CO₂) until they reach confluency.

  • Preparation for Uptake: On the day of the assay, aspirate the culture medium and wash the cells twice with pre-warmed uptake buffer.

  • Initiation of Uptake: Add the uptake buffer containing the desired concentration of radiolabeled Decanoyl-L-carnitine to each well. For kinetic studies, use a range of concentrations of unlabeled Decanoyl-L-carnitine spiked with a constant amount of the radiolabeled compound. To determine non-specific uptake, include wells with a high concentration of an inhibitor (e.g., unlabeled L-carnitine).

  • Incubation: Incubate the plates at 37°C for a predetermined time course (e.g., 2, 5, 10, 15, and 30 minutes).

  • Termination of Uptake: To stop the uptake, rapidly aspirate the uptake buffer and immediately wash the cells three times with ice-cold wash buffer.

  • Cell Lysis: Add cell lysis buffer to each well and incubate for at least 30 minutes at room temperature to ensure complete lysis.

  • Scintillation Counting: Transfer the cell lysates to scintillation vials, add the scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the protein concentration of the cell lysates (e.g., using a BCA assay). Normalize the radioactive counts to the protein concentration and the incubation time to calculate the uptake rate (e.g., in pmol/mg protein/min).

Protocol 2: LC-MS/MS-Based Decanoyl-L-carnitine Uptake Assay

This protocol is based on established methods for acylcarnitine analysis.[15]

Materials:

  • Cultured cells

  • Cell culture medium and supplements

  • This compound

  • Uptake buffer

  • Ice-cold wash buffer

  • Internal standard (e.g., deuterated Decanoyl-L-carnitine)

  • Methanol for protein precipitation

  • LC-MS/MS system with an appropriate column (e.g., HILIC or C18)

Procedure:

  • Cell Seeding and Culture: Follow steps 1 and 2 from Protocol 1.

  • Preparation for Uptake: Follow step 3 from Protocol 1.

  • Initiation of Uptake: Add the uptake buffer containing the desired concentration of this compound to each well.

  • Incubation: Incubate the plates at 37°C for a specified time.

  • Termination of Uptake: Follow step 6 from Protocol 1.

  • Cell Lysis and Extraction: Aspirate the final wash buffer completely. Add ice-cold methanol containing the internal standard to each well to lyse the cells and precipitate proteins.

  • Sample Preparation: Scrape the cells and transfer the cell lysate/methanol mixture to a microcentrifuge tube. Centrifuge at high speed to pellet the protein debris.

  • LC-MS/MS Analysis: Transfer the supernatant to an autosampler vial for analysis by LC-MS/MS. Develop a specific method for the detection and quantification of Decanoyl-L-carnitine and the internal standard.

  • Data Analysis: Quantify the intracellular concentration of Decanoyl-L-carnitine by comparing its peak area to that of the internal standard and using a standard curve. Normalize the concentration to the cell number or protein concentration to determine the uptake.

Protocol 3: Fluorescent Analog-Based Uptake Assay

This protocol utilizes a commercially available fluorescent fatty acid analog as a surrogate for Decanoyl-L-carnitine. BODIPY™ FL C₁₂ is a suitable choice for mimicking a medium-chain fatty acid.

Materials:

  • Cultured cells

  • Cell culture medium and supplements

  • BODIPY™ FL C₁₂ (or another suitable fluorescent fatty acid analog)

  • Uptake buffer

  • Ice-cold wash buffer

  • Fluorescence plate reader or fluorescence microscope

  • Black-walled, clear-bottom multi-well plates (e.g., 96-well plates)

Procedure:

  • Cell Seeding and Culture: Seed cells in 96-well black-walled, clear-bottom plates and culture until confluent.

  • Preparation for Uptake: Follow step 3 from Protocol 1.

  • Initiation of Uptake: Add the uptake buffer containing the desired concentration of the fluorescent fatty acid analog to each well.

  • Incubation: Incubate the plates at 37°C for a specified time, protected from light.

  • Termination of Uptake: Follow step 6 from Protocol 1.

  • Fluorescence Measurement: Add uptake buffer to each well and measure the intracellular fluorescence using a fluorescence plate reader with appropriate excitation and emission wavelengths for the chosen fluorophore (e.g., ~493/503 nm for BODIPY FL). For microscopic analysis, image the cells directly after washing.

  • Data Analysis: Correct the fluorescence readings for background fluorescence (wells with no cells). Normalize the fluorescence intensity to the cell number (which can be determined by a parallel assay using a nuclear stain like DAPI or Hoechst).

Visualizations

Signaling Pathways and Experimental Workflows

experimental_workflow_radiolabel Radiolabeled Uptake Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis seed_cells Seed Cells in Multi-well Plate culture_cells Culture to Confluency seed_cells->culture_cells wash_cells Wash with Uptake Buffer culture_cells->wash_cells add_radiolabel Add Radiolabeled Decanoyl-L-carnitine wash_cells->add_radiolabel incubate Incubate at 37°C add_radiolabel->incubate terminate Terminate Uptake (Wash with Ice-cold Buffer) incubate->terminate lyse_cells Lyse Cells terminate->lyse_cells scintillation_count Scintillation Counting lyse_cells->scintillation_count data_analysis Data Analysis (Normalize to Protein) scintillation_count->data_analysis

Caption: Workflow for Radiolabeled Decanoyl-L-carnitine Uptake Assay.

experimental_workflow_lcms LC-MS/MS-Based Uptake Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis seed_cells Seed Cells in Multi-well Plate culture_cells Culture to Confluency seed_cells->culture_cells wash_cells Wash with Uptake Buffer culture_cells->wash_cells add_substrate Add Decanoyl-L-carnitine wash_cells->add_substrate incubate Incubate at 37°C add_substrate->incubate terminate Terminate Uptake (Wash with Ice-cold Buffer) incubate->terminate extract_metabolites Metabolite Extraction (Methanol) terminate->extract_metabolites lcms_analysis LC-MS/MS Analysis extract_metabolites->lcms_analysis data_quantification Data Quantification (vs. Internal Standard) lcms_analysis->data_quantification

Caption: Workflow for LC-MS/MS-Based Decanoyl-L-carnitine Uptake Assay.

octn2_regulation Regulation of OCTN2 (SLC22A5) Transporter cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm & Plasma Membrane PPARs PPARs SLC22A5_gene SLC22A5 Gene PPARs->SLC22A5_gene Upregulates Transcription MEF2 MEF2 MEF2->SLC22A5_gene Upregulates Transcription Estrogen_Receptor Estrogen Receptor Estrogen_Receptor->SLC22A5_gene Regulates Transcription OCTN2_protein OCTN2 Protein SLC22A5_gene->OCTN2_protein Translation OCTN2_membrane OCTN2 at Plasma Membrane OCTN2_protein->OCTN2_membrane Insertion into Membrane PKC PKC PKC->OCTN2_protein Promotes Trafficking PP2A PP2A PP2A->OCTN2_protein Regulates Trafficking PDZ_proteins PDZ Proteins PDZ_proteins->OCTN2_protein Scaffolding & Localization Carnitine_uptake Decanoyl-L-carnitine Uptake OCTN2_membrane->Carnitine_uptake

Caption: Signaling pathways regulating the OCTN2 transporter.

cact_regulation Regulation of CACT (SLC25A20) Transporter cluster_nucleus Nucleus cluster_mitochondrion Mitochondrion PPARa PPARα SLC25A20_gene SLC25A20 Gene PPARa->SLC25A20_gene Upregulates Transcription CACT_protein CACT Protein SLC25A20_gene->CACT_protein Translation & Mitochondrial Import CACT_membrane CACT at Inner Mitochondrial Membrane CACT_protein->CACT_membrane Insertion into Membrane H2O2 H₂O₂ (ROS) H2O2->CACT_membrane Modulates Activity Acylcarnitine_transport Decanoyl-L-carnitine Transport CACT_membrane->Acylcarnitine_transport

Caption: Factors regulating the CACT transporter.

References

Application Notes and Protocols for Decanoyl-L-carnitine chloride as a Substrate in Enzyme Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Decanoyl-L-carnitine chloride is a medium-chain acylcarnitine that serves as a crucial substrate for enzymes involved in fatty acid metabolism, particularly Carnitine O-octanoyltransferase (CROT). CROT, a member of the carnitine acyltransferase family, plays a significant role in the transport of medium-chain fatty acids between cellular compartments, such as peroxisomes and mitochondria. The enzymatic conversion of decanoyl-L-carnitine and Coenzyme A (CoA) to decanoyl-CoA and L-carnitine is a reversible reaction central to lipid metabolism.[1][2][3] The study of this reaction is vital for understanding metabolic pathways and for the development of therapeutic agents targeting metabolic disorders.

These application notes provide detailed protocols for utilizing this compound in enzyme assays to characterize the activity of CROT. The primary method described is a continuous spectrophotometric assay based on the reaction of Coenzyme A (CoA) with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB), also known as Ellman's reagent.

Principle of the Enzyme Assay

The enzymatic activity of Carnitine O-octanoyltransferase (CROT) can be measured in both the forward and reverse directions.

Forward Reaction: Decanoyl-CoA + L-carnitine ⇌ Decanoyl-L-carnitine + CoA

Reverse Reaction: Decanoyl-L-carnitine + CoA ⇌ Decanoyl-CoA + L-carnitine

The most common and convenient method for assaying this activity is by measuring the release or consumption of Coenzyme A (CoA), which possesses a free sulfhydryl group. This is achieved using DTNB, which reacts with the sulfhydryl group of CoA to produce 2-nitro-5-thiobenzoate (TNB), a yellow-colored product with a maximum absorbance at 412 nm.[4][5] The rate of TNB formation is directly proportional to the enzyme activity.

Quantitative Data Summary

Table 1: Kinetic Parameters of Human CROT for Various Acyl-CoA Substrates

Acyl-CoA SubstrateKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
Acetyl-CoA (C2)130 ± 202.8 ± 0.12.2 x 10⁴
Propionyl-CoA (C3)33 ± 311.2 ± 0.33.4 x 10⁵
Butyryl-CoA (C4)11.0 ± 0.915.0 ± 0.41.4 x 10⁶
Hexanoyl-CoA (C6)3.7 ± 0.414.4 ± 0.43.9 x 10⁶
Octanoyl-CoA (C8)2.1 ± 0.311.1 ± 0.45.3 x 10⁶

Data adapted from Hsu, J. et al. (2023).[4] The assay was performed in the forward direction (acyl-CoA + L-carnitine → acylcarnitine + CoA).

Experimental Protocols

Protocol 1: Spectrophotometric Assay for CROT Activity (Reverse Reaction)

This protocol measures the activity of CROT in the reverse direction, utilizing this compound and CoA as substrates. The consumption of CoA is monitored by the decrease in absorbance at 412 nm following its reaction with DTNB. For accurate measurement of CoA consumption, a pre-reaction with DTNB is required to establish a baseline absorbance.

Materials:

  • This compound

  • Coenzyme A (CoA)

  • 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Tris buffer (1 M, pH 7.8)

  • Purified recombinant human CROT enzyme

  • Microplate reader or spectrophotometer capable of reading at 412 nm

  • 96-well microplate or cuvettes

Reagent Preparation:

  • Tris Buffer (100 mM, pH 7.8): Dilute the 1 M Tris buffer stock solution to a final concentration of 100 mM with deionized water.

  • DTNB Stock Solution (5 mM): Prepare in a suitable buffer such as 25 mM sodium acetate.[4]

  • This compound Stock Solution: Prepare a stock solution of known concentration in deionized water.

  • CoA Stock Solution: Prepare a fresh stock solution of CoA in deionized water.

  • CROT Enzyme Solution: Dilute the purified CROT enzyme to a suitable concentration in 100 mM Tris buffer (pH 7.8). The optimal concentration should be determined empirically to ensure a linear reaction rate.

Assay Procedure:

  • Reaction Mixture Preparation: In a microplate well or cuvette, prepare the reaction mixture containing:

    • 100 mM Tris buffer (pH 7.8)

    • 0.5 mM DTNB (from 5 mM stock)[4]

    • Varying concentrations of this compound (e.g., for Km determination)

    • A fixed, saturating concentration of CoA (e.g., 100 µM)

  • Baseline Reading: Incubate the reaction mixture for 3 minutes to allow for the complete reaction of DTNB with CoA and establish a stable baseline absorbance at 412 nm.

  • Initiate the Reaction: Add the diluted CROT enzyme solution to the reaction mixture to initiate the enzymatic reaction.

  • Kinetic Measurement: Immediately monitor the decrease in absorbance at 412 nm over time (e.g., every 15-30 seconds for 5-10 minutes) using a microplate reader or spectrophotometer.

  • Data Analysis:

    • Calculate the initial reaction velocity (v₀) from the linear portion of the absorbance vs. time plot. The rate of change in absorbance is proportional to the rate of CoA consumption.

    • Use the molar extinction coefficient of the TNB²⁻ anion (14,150 M⁻¹cm⁻¹ at pH 8.0) to convert the change in absorbance to the change in concentration of CoA.

    • For kinetic parameter determination, plot the initial velocities against the corresponding this compound concentrations and fit the data to the Michaelis-Menten equation.

Protocol 2: Spectrophotometric Assay for CROT Activity (Forward Reaction)

This protocol is adapted from a standard assay for carnitine acyltransferases and measures the forward reaction, where decanoyl-CoA and L-carnitine are converted to decanoyl-L-carnitine and CoA.[4]

Materials:

  • Decanoyl-CoA

  • L-carnitine

  • DTNB

  • Tris buffer (1 M, pH 7.8)

  • Purified recombinant human CROT enzyme

Reagent Preparation:

  • As described in Protocol 1, with the addition of a Decanoyl-CoA stock solution.

Assay Procedure:

  • Reaction Mixture Preparation: In a microplate well or cuvette, prepare the reaction mixture containing:

    • 100 mM Tris buffer (pH 7.8)

    • 0.5 mM DTNB[4]

    • A fixed, saturating concentration of L-carnitine

    • Varying concentrations of Decanoyl-CoA (for Km determination)

  • Pre-incubation: Pre-incubate the reaction mixture for a few minutes at the desired temperature.

  • Initiate the Reaction: Add the diluted CROT enzyme solution to the reaction mixture.

  • Kinetic Measurement: Immediately monitor the increase in absorbance at 412 nm over time.

  • Data Analysis:

    • Calculate the initial reaction velocity from the linear portion of the absorbance vs. time plot.

    • Use the molar extinction coefficient of TNB²⁻ to determine the rate of CoA production.

    • Determine kinetic parameters as described in Protocol 1.

Visualizations

Fatty_Acid_Metabolism_Pathway cluster_peroxisome Peroxisome cluster_cytosol Cytosol Decanoyl-CoA Decanoyl-CoA CROT CROT Decanoyl-CoA->CROT L-carnitine_perox L-carnitine L-carnitine_perox->CROT Decanoyl-L-carnitine_perox Decanoyl-L-carnitine Decanoyl-L-carnitine_cyto Decanoyl-L-carnitine Decanoyl-L-carnitine_perox->Decanoyl-L-carnitine_cyto Transport CoA_perox CoA CROT->Decanoyl-L-carnitine_perox CROT->CoA_perox

Caption: CROT's role in peroxisomal fatty acid metabolism.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Reagents: - Decanoyl-L-carnitine - CoA - DTNB - Buffer - CROT Enzyme B Mix Reagents in a well/cuvette A->B C Establish Baseline Absorbance at 412 nm B->C D Initiate reaction with CROT C->D E Monitor Absorbance Change over time D->E F Calculate Initial Velocity (v₀) E->F G Determine Kinetic Parameters (Km, Vmax) F->G

Caption: Workflow for CROT spectrophotometric assay.

DTNB_Assay_Principle cluster_reaction Enzymatic Reaction cluster_detection Spectrophotometric Detection Decanoyl-L-carnitine Decanoyl-L-carnitine CROT CROT Decanoyl-L-carnitine->CROT CoA CoA CoA->CROT Reaction_with_DTNB CoA->Reaction_with_DTNB Decanoyl-CoA Decanoyl-CoA CROT->Decanoyl-CoA L-carnitine L-carnitine CROT->L-carnitine DTNB DTNB DTNB->Reaction_with_DTNB TNB TNB (Yellow Product) Reaction_with_DTNB->TNB

Caption: Principle of the DTNB-based CROT assay.

References

Application Notes and Protocols: Preparation of Decanoyl-L-carnitine Chloride Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Decanoyl-L-carnitine chloride is a crucial intermediate in lipid metabolism, facilitating the transport of fatty acids into the mitochondria for beta-oxidation.[1] Accurate and consistent preparation of stock solutions is paramount for reliable experimental outcomes in metabolic, neuroscience, and pharmaceutical research.[2] This document provides a detailed protocol for the preparation of this compound stock solutions, including information on its chemical properties, solubility, and stability.

Chemical Properties and Solubility

This compound, with a molecular weight of approximately 351.91 g/mol , is an ester derivative of L-carnitine.[3][4] It is commercially available as a crystalline solid.[2][3] The solubility of this compound is a critical factor in the preparation of stock solutions. It exhibits good solubility in a range of polar solvents.

Table 1: Solubility and Storage of this compound

PropertyValueSource
Molecular Weight 351.91 g/mol [4]
CAS Number 369651-88-7[1][3][4][5][6]
Appearance White crystalline powder[2]
Purity ≥98%[5]
Solubility in Water Up to 100 mM
Solubility in DMF 20 mg/mL[5]
Solubility in DMSO 14 mg/mL[5]
Solubility in Ethanol 20 mg/mL[5]
Storage (Solid) Desiccate at room temperature or store at ≤ 4°C.[2] Can be stored for at least 4 years.[5]
Storage (Stock Solution) Aliquot and store at -20°C for up to 1 month or -80°C for up to 6 months.[7]

Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).

Materials:

  • This compound (purity ≥98%)

  • Anhydrous Dimethyl Sulfoxide (DMSO), molecular biology grade

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure:

  • Pre-weighing Preparation: Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Weighing: Accurately weigh out 3.52 mg of this compound using a calibrated analytical balance.

  • Dissolution:

    • Transfer the weighed compound into a sterile microcentrifuge tube.

    • Add 1 mL of anhydrous DMSO to the tube.

    • Cap the tube tightly and vortex thoroughly until the solid is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can be used to aid dissolution if necessary.

  • Sterilization (Optional): If required for your application, the stock solution can be filter-sterilized using a 0.22 µm syringe filter compatible with DMSO.

  • Aliquoting and Storage:

    • Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. This minimizes freeze-thaw cycles.

    • Label the aliquots clearly with the compound name, concentration, solvent, and date of preparation.

    • Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[7]

Calculation:

To prepare a 10 mM (0.01 mol/L) stock solution:

  • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

  • Mass (mg) = 10 mmol/L x 0.001 L x 351.91 g/mol = 3.5191 mg ≈ 3.52 mg

Experimental Workflow

The following diagram illustrates the general workflow for preparing a stock solution of this compound.

G cluster_preparation Stock Solution Preparation Workflow start Start weigh Weigh this compound start->weigh Equilibrate to RT dissolve Dissolve in appropriate solvent (e.g., DMSO) weigh->dissolve vortex Vortex to ensure complete dissolution dissolve->vortex sterilize Filter sterilize (optional) vortex->sterilize aliquot Aliquot into single-use tubes sterilize->aliquot store Store at -20°C or -80°C aliquot->store end End store->end

References

Commercial Suppliers of High-Purity Decanoyl-L-carnitine chloride: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Decanoyl-L-carnitine chloride is a vital intermediate in lipid metabolism, playing a crucial role in the transport of medium-chain fatty acids into the mitochondria for subsequent β-oxidation and energy production.[1] Its high-purity form is an essential tool for researchers studying metabolic disorders, developing novel therapeutics, and investigating cellular energy homeostasis. This document provides a comprehensive overview of commercial suppliers, detailed application notes, and experimental protocols for the use of high-purity this compound in various research contexts.

Commercial Suppliers

A reliable supply of high-purity this compound is critical for reproducible experimental outcomes. The following table summarizes key information from prominent commercial suppliers. It is important to note that purity specifications and available formats may vary, and researchers should consult the respective product data sheets for the most current information.

SupplierProduct NameCAS NumberMolecular FormulaMolecular WeightPurityAdditional Notes
Sigma-Aldrich Decanoyl-L-carnitine3992-45-8C₁₇H₃₃NO₄315.45≥94.0% (HPLC)Available as an analytical standard.[2][3]
Cayman Chemical Decanoyl-L-carnitine (chloride)369651-87-7C₁₇H₃₄NO₄ • Cl351.9≥98%Also offers deuterated forms for use as internal standards in mass spectrometry.[4][5]
Santa Cruz Biotechnology This compound369651-87-7C₁₇H₃₄ClNO₄351.91N/AMarketed as a metabolite of L-Carnitine.[6]
Tocris Bioscience (±)-Decanoylcarnitine chloride18822-87-2C₁₇H₃₄ClNO₄351.91≥98%Note: This is a racemic mixture.[1]

Application Notes

High-purity this compound is a versatile tool for a range of applications in life science research:

  • Metabolic Studies: It serves as a key substrate for investigating fatty acid oxidation (FAO) pathways and the activity of carnitine palmitoyltransferase (CPT) enzymes.[1] Researchers can use it to elucidate the mechanisms of metabolic diseases such as obesity, type 2 diabetes, and fatty acid oxidation disorders.

  • Mitochondrial Function: As a direct substrate for mitochondrial β-oxidation, it is instrumental in assessing mitochondrial respiratory function and ATP production.

  • Drug Discovery and Development: It can be used to screen for modulators of fatty acid metabolism and to study the metabolic effects of drug candidates.

  • Neuroscience Research: Emerging research suggests a role for acylcarnitines in neuronal function and neuroprotection, making this compound relevant for studies in neurodegenerative diseases.

Experimental Protocols

The following are detailed protocols for key experiments utilizing high-purity this compound.

Cell-Based Fatty Acid Oxidation Assay (Radiometric)

This protocol measures the rate of fatty acid oxidation in cultured cells by quantifying the production of radiolabeled CO₂ or acid-soluble metabolites from radiolabeled Decanoyl-L-carnitine.

Materials:

  • High-purity this compound

  • [1-¹⁴C]this compound (or other suitable radiolabeled form)

  • Cultured cells of interest (e.g., hepatocytes, myotubes, neurons)

  • Seahorse XF Base Medium (or other suitable assay medium)

  • L-Carnitine

  • Bovine Serum Albumin (BSA), fatty acid-free

  • Perchloric acid (PCA)

  • Scintillation fluid and vials

  • Scintillation counter

Procedure:

  • Cell Culture: Plate cells in a 24-well or 96-well plate and culture to the desired confluency.

  • Preparation of Assay Medium: Prepare assay medium (e.g., Seahorse XF Base Medium) supplemented with 0.5 mM L-Carnitine and 1% fatty acid-free BSA.

  • Preparation of Radiolabeled Substrate: Prepare a stock solution of [1-¹⁴C]this compound of known specific activity. Dilute the stock in the assay medium to the desired final concentration (e.g., 50-200 µM).

  • Assay Initiation:

    • Wash cells twice with pre-warmed phosphate-buffered saline (PBS).

    • Add 500 µL (for 24-well plate) or 100 µL (for 96-well plate) of the radiolabeled assay medium to each well.

    • To measure CO₂ production, place a small, sterile filter paper soaked in a CO₂ trapping agent (e.g., 1M NaOH) in a center well or suspended above the medium. Seal the plate tightly.

  • Incubation: Incubate the plate at 37°C for 1-4 hours.

  • Assay Termination:

    • To measure acid-soluble metabolites (ASMs), stop the reaction by adding an equal volume of cold 10% perchloric acid.

    • To measure CO₂ production, inject perchloric acid into the medium to release dissolved CO₂ and continue incubation for another 1-2 hours to ensure complete trapping.

  • Quantification:

    • For ASMs, centrifuge the plate, collect the supernatant, and measure the radioactivity in a scintillation counter.

    • For CO₂ production, carefully remove the filter paper and place it in a scintillation vial with scintillation fluid. Measure the radioactivity.

  • Data Analysis: Calculate the rate of fatty acid oxidation as nanomoles of substrate oxidized per hour per milligram of protein.

Logical Workflow for Radiometric Fatty Acid Oxidation Assay

FAO_Workflow A Plate and Culture Cells C Wash Cells A->C B Prepare Radiolabeled Assay Medium D Add Radiolabeled Medium to Cells B->D C->D E Incubate at 37°C D->E F Terminate Reaction (Perchloric Acid) E->F G Quantify Radioactivity (Scintillation Counting) F->G H Data Analysis and Normalization G->H

Caption: Workflow for the cell-based radiometric fatty acid oxidation assay.

Mitochondrial Respiration Assay using Extracellular Flux Analyzer (e.g., Seahorse XF)

This protocol assesses the impact of this compound on mitochondrial respiration by measuring the oxygen consumption rate (OCR).

Materials:

  • High-purity this compound

  • Seahorse XF Analyzer and consumables (culture plates, cartridges)

  • Seahorse XF Base Medium

  • L-Carnitine

  • Glucose, Glutamine, Sodium Pyruvate

  • Mitochondrial stress test compounds (Oligomycin, FCCP, Rotenone/Antimycin A)

  • Cultured cells of interest

Procedure:

  • Cell Culture: Seed cells in a Seahorse XF culture microplate at the optimal density and allow them to adhere overnight.

  • Cartridge Hydration: Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO₂ 37°C incubator.

  • Preparation of Assay Medium: Prepare Seahorse XF Base Medium supplemented with 2.5 mM glucose, 0.5 mM glutamine, 1 mM sodium pyruvate, and 0.5 mM L-Carnitine. Adjust pH to 7.4.

  • Preparation of Compounds:

    • Prepare a stock solution of this compound.

    • Prepare stock solutions of oligomycin, FCCP, and rotenone/antimycin A according to the manufacturer's instructions.

    • Dilute the compounds in the assay medium to the desired final concentrations for injection.

  • Assay Setup:

    • One hour before the assay, remove the culture medium from the cells and wash with the pre-warmed assay medium.

    • Add the appropriate volume of assay medium to each well.

    • Incubate the cells in a non-CO₂ 37°C incubator for 1 hour.

    • Load the injection ports of the hydrated sensor cartridge with the prepared compounds (e.g., Port A: this compound or vehicle, Port B: Oligomycin, Port C: FCCP, Port D: Rotenone/Antimycin A).

  • Assay Execution:

    • Calibrate the Seahorse XF Analyzer with the loaded sensor cartridge.

    • Place the cell culture plate into the analyzer and initiate the assay protocol.

    • The instrument will measure the basal OCR, then inject the compounds sequentially and measure the OCR after each injection.

  • Data Analysis: The Seahorse software will automatically calculate key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity. Compare the OCR profiles of cells treated with this compound to the vehicle control.

FAO_Pathway FA FA ACSL ACSL FA->ACSL Decanoyl_CoA Decanoyl_CoA ACSL->Decanoyl_CoA CPT1 CPT1 Decanoyl_CoA->CPT1 Decanoyl_Carnitine Decanoyl_Carnitine CPT1->Decanoyl_Carnitine CACT CACT Decanoyl_Carnitine->CACT Transport CPT2 CPT2 CACT->CPT2 CPT2->Decanoyl_CoA Beta_Oxidation Beta_Oxidation CPT2->Beta_Oxidation Acetyl_CoA Acetyl_CoA Beta_Oxidation->Acetyl_CoA TCA_Cycle TCA_Cycle Acetyl_CoA->TCA_Cycle ATP ATP TCA_Cycle->ATP

Caption: Hypothetical influence of Decanoyl-L-carnitine on the AMPK signaling pathway.

References

Safety and handling procedures for Decanoyl-L-carnitine chloride.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Decanoyl-L-carnitine chloride is a medium-chain acylcarnitine that plays a crucial role in cellular energy metabolism. It is an ester derivative of L-carnitine, a vital cofactor for the transport of fatty acids into the mitochondria for subsequent β-oxidation and energy production. This document provides detailed application notes, safety and handling procedures, and experimental protocols for the use of this compound in a research and drug development setting.

Physicochemical Properties and Storage

Table 1: Physicochemical Data for this compound

PropertyValueSource
Synonyms (2R)-3-Carboxy-N,N,N-trimethyl-2-[(1-oxodecyl)oxy]-1-propanaminium Chloride, C10:0 Carnitine[1]
CAS Number 369651-88-7[1]
Molecular Formula C₁₇H₃₄ClNO₄[1]
Molecular Weight 351.91 g/mol
Appearance White to off-white solid
Solubility Soluble in water, ethanol, DMSO, and DMF.[2]
Storage Store at -20°C. The compound is hygroscopic.[3][3]

Safety and Handling Procedures

3.1 Personal Protective Equipment (PPE)

  • Eye Protection: Wear chemical safety goggles.

  • Hand Protection: Wear compatible chemical-resistant gloves.

  • Skin and Body Protection: Wear a laboratory coat.

3.2 Handling

  • Handle in a well-ventilated area, preferably in a chemical fume hood.

  • Avoid breathing dust.

  • Avoid contact with eyes, skin, and clothing.

  • Due to its hygroscopic nature, minimize exposure to atmospheric moisture.[4][5][6][7][8] Work quickly and in a dry environment (e.g., a glove box or a room with controlled humidity) when weighing and preparing solutions.[4][5][6][7][8]

  • Store in a tightly sealed container in a desiccator.[4][5][6][7][8]

3.3 First Aid Measures

  • In case of eye contact: Immediately flush with plenty of water for at least 15 minutes.

  • In case of skin contact: Wash off with soap and plenty of water.

  • If inhaled: Move the person into fresh air.

  • If swallowed: Rinse mouth with water.

3.4 Spills and Disposal

  • Spills: Sweep up the spilled substance, place it in a suitable container for disposal. Avoid generating dust.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Experimental Protocols

Quantification of this compound by LC-MS/MS

This protocol is adapted from established methods for the analysis of acylcarnitines in biological matrices.

4.1.1 Materials

  • This compound

  • Internal Standard (IS): Decanoyl-L-carnitine-d3 chloride[1][2][3]

  • Acetonitrile (ACN), HPLC grade

  • Formic acid, LC-MS grade

  • Water, LC-MS grade

  • Biological matrix (e.g., plasma, cell lysate)

4.1.2 Sample Preparation (Protein Precipitation)

  • To 50 µL of the biological sample, add 200 µL of ice-cold acetonitrile containing the internal standard (concentration to be optimized based on instrument sensitivity).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

  • Transfer to an autosampler vial for LC-MS/MS analysis.

4.1.3 LC-MS/MS Conditions

Table 2: Example LC-MS/MS Parameters

ParameterCondition
LC Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Start at 5% B, ramp to 95% B over 5 min, hold for 2 min, return to 5% B and re-equilibrate for 3 min.
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Ionization Mode Positive Electrospray Ionization (ESI+)
MS/MS Transition Decanoyl-L-carnitine: m/z 316.2 -> 85.1Decanoyl-L-carnitine-d3: m/z 319.2 -> 85.1

4.1.4 Data Analysis

  • Quantify the peak area ratio of the analyte to the internal standard.

  • Generate a calibration curve using known concentrations of this compound spiked into the same biological matrix.

  • Determine the concentration of this compound in the samples by interpolating from the calibration curve.

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis s1 Biological Sample s2 Add Acetonitrile + Internal Standard s1->s2 s3 Vortex & Centrifuge s2->s3 s4 Evaporate Supernatant s3->s4 s5 Reconstitute s4->s5 a1 Inject into LC-MS/MS s5->a1 a2 Data Acquisition (MRM) a1->a2 a3 Quantification a2->a3

Caption: LC-MS/MS workflow for this compound.

In Vitro Fatty Acid Oxidation (FAO) Assay using Seahorse XF Analyzer

This protocol describes how to measure the effect of this compound on cellular respiration and fatty acid oxidation.

4.2.1 Materials

  • Seahorse XF Cell Culture Microplates

  • Seahorse XF Analyzer

  • Seahorse XF Base Medium

  • L-Carnitine

  • Glucose

  • HEPES

  • This compound

  • Etomoxir (CPT1 inhibitor, positive control)

  • Oligomycin, FCCP, Rotenone/Antimycin A (for mitochondrial stress test)

4.2.2 Experimental Procedure

  • Cell Seeding: Seed cells (e.g., C2C12 myotubes, HepG2 hepatocytes) in a Seahorse XF cell culture microplate at an appropriate density and allow them to adhere overnight.

  • Assay Medium Preparation: Prepare Seahorse XF Base Medium supplemented with 2.5 mM glucose, 0.5 mM L-carnitine, and 5 mM HEPES. Adjust pH to 7.4.[10]

  • Cell Treatment: One hour before the assay, remove the culture medium and wash the cells with the prepared assay medium.[11] Add fresh assay medium to each well.

  • Compound Plate Preparation: Prepare a utility plate with the compounds to be injected. This will include this compound at various concentrations, a vehicle control, and etomoxir.

  • Seahorse XF Analyzer Setup: Calibrate the Seahorse XF sensor cartridge.

  • Assay Execution:

    • Place the cell culture plate in the Seahorse XF Analyzer and measure the basal oxygen consumption rate (OCR).

    • Inject this compound and monitor the change in OCR. An increase in OCR suggests that the cells are utilizing the supplemented acylcarnitine for fatty acid oxidation.

    • Optionally, perform a mitochondrial stress test by sequentially injecting oligomycin, FCCP, and rotenone/antimycin A to assess mitochondrial function.

4.2.3 Data Analysis

  • The Seahorse XF software calculates OCR in real-time.

  • Compare the OCR in wells treated with this compound to vehicle-treated wells.

cluster_workflow Seahorse XF FAO Assay Workflow s1 Seed Cells s2 Prepare Assay Medium & Compound Plate s1->s2 s3 Incubate Cells in Assay Medium s2->s3 s4 Measure Basal OCR s3->s4 s5 Inject this compound s4->s5 s6 Measure OCR Change s5->s6 s7 Inject Etomoxir (Control) s6->s7 s8 Measure OCR Change s7->s8

Caption: Seahorse XF fatty acid oxidation assay workflow.

Signaling Pathways

Decanoyl-L-carnitine is a key intermediate in the transport of medium-chain fatty acids into the mitochondrial matrix for β-oxidation. This process is central to cellular energy homeostasis and is interconnected with major metabolic signaling pathways.

Fatty Acid β-Oxidation Pathway

Decanoyl-L-carnitine facilitates the transport of the decanoyl group across the inner mitochondrial membrane via the carnitine-acylcarnitine translocase (CACT). Inside the matrix, carnitine palmitoyltransferase II (CPTII) converts decanoyl-L-carnitine back to decanoyl-CoA, which then enters the β-oxidation spiral to produce acetyl-CoA.

cluster_cytosol Cytosol cluster_mito Mitochondrial Matrix Decanoic Acid Decanoic Acid Decanoyl-CoA Decanoyl-CoA Decanoic Acid->Decanoyl-CoA ACSL Decanoyl-L-carnitine Decanoyl-L-carnitine Decanoyl-CoA->Decanoyl-L-carnitine CPT1 Decanoyl-L-carnitine_in Decanoyl-L-carnitine Decanoyl-L-carnitine->Decanoyl-L-carnitine_in CACT Decanoyl-CoA_in Decanoyl-CoA Decanoyl-L-carnitine_in->Decanoyl-CoA_in CPT2 Beta-Oxidation Beta-Oxidation Decanoyl-CoA_in->Beta-Oxidation Acetyl-CoA Acetyl-CoA Beta-Oxidation->Acetyl-CoA TCA Cycle TCA Cycle Acetyl-CoA->TCA Cycle

Caption: Mitochondrial import and β-oxidation of decanoic acid.

Regulation by PPAR and AMPK Signaling

The metabolism of fatty acids is tightly regulated by key metabolic sensors, including Peroxisome Proliferator-Activated Receptors (PPARs) and AMP-activated Protein Kinase (AMPK).

  • PPARα: This nuclear receptor is a master regulator of lipid metabolism.[12][13][14][15][16] Activation of PPARα leads to the increased expression of genes involved in fatty acid uptake, activation, and oxidation, including CPT1. L-carnitine and its derivatives can influence PPARα activity.[12][13]

  • AMPK: This enzyme acts as a cellular energy sensor.[17][18][19][20][21] When cellular AMP/ATP ratios are high (indicating low energy), AMPK is activated. Activated AMPK promotes catabolic pathways like fatty acid oxidation to restore energy levels, in part by phosphorylating and inactivating acetyl-CoA carboxylase (ACC), which reduces the levels of malonyl-CoA, an inhibitor of CPT1. The direct effect of Decanoyl-L-carnitine on AMPK activation is an area of ongoing research.

cluster_regulation Metabolic Regulation Decanoyl-L-carnitine Decanoyl-L-carnitine PPARa PPARa Decanoyl-L-carnitine->PPARa influences CPT1_gene CPT1 Gene Expression PPARa->CPT1_gene upregulates AMPK AMPK FAO Fatty Acid Oxidation AMPK->FAO promotes CPT1_gene->FAO

Caption: Regulation of fatty acid oxidation by PPARα and AMPK.

References

Troubleshooting & Optimization

How to improve the stability of Decanoyl-L-carnitine chloride in solution.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the stability of Decanoyl-L-carnitine chloride in solution.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound in solution?

A1: The primary degradation pathway for this compound in aqueous solution is the hydrolysis of its ester bond. This reaction breaks down the molecule into L-carnitine and decanoic acid. This process is accelerated by conditions such as high pH (alkaline conditions) and elevated temperatures.

Q2: What are the key factors that influence the stability of this compound solutions?

A2: The stability of this compound in solution is primarily affected by:

  • pH: The rate of hydrolysis is significantly influenced by the pH of the solution. Alkaline conditions (high pH) catalyze the hydrolysis of the ester bond, leading to faster degradation. Acidic to neutral pH conditions are generally more favorable for its stability.

  • Temperature: Higher temperatures increase the rate of chemical reactions, including the hydrolysis of the ester bond. Therefore, storing solutions at lower temperatures is crucial for maintaining stability.

  • Presence of Water: As hydrolysis is a reaction with water, the presence of water is a prerequisite for this degradation pathway.

  • Light: While hydrolysis is the main concern, prolonged exposure to light, particularly UV radiation, can potentially lead to photodegradation. It is advisable to protect solutions from light.

Q3: What are the visible signs of this compound degradation in a solution?

A3: Visual signs of degradation may not always be apparent, especially in the early stages. However, you might observe:

  • Changes in pH: Hydrolysis of the ester bond releases decanoic acid, which can lead to a slight decrease in the pH of an unbuffered solution over time.

  • Precipitation: In some instances, the degradation products, particularly decanoic acid, may have lower solubility than the parent compound, potentially leading to the formation of a precipitate, especially at higher concentrations.

  • Changes in Clarity or Color: While less common for this specific molecule, any unexpected change in the appearance of the solution should be considered a potential sign of degradation.

For accurate assessment, chemical analysis using techniques like High-Performance Liquid Chromatography (HPLC) is necessary to quantify the amount of intact this compound and its degradation products.

Q4: What are the recommended storage conditions for this compound solutions to ensure maximum stability?

A4: To maximize the stability of this compound solutions, the following storage conditions are recommended:

  • pH: Maintain the solution pH in the acidic to neutral range (ideally pH 4-6). Use a suitable buffer system to maintain a stable pH.

  • Temperature: Store solutions at refrigerated temperatures (2-8°C). For long-term storage, freezing (-20°C or lower) is recommended.[1]

  • Light: Protect solutions from light by using amber vials or by storing them in the dark.

  • Airtight Containers: Use well-sealed containers to prevent evaporation and potential contamination.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Loss of potency or inconsistent experimental results. Degradation of this compound in the stock or working solution.1. Verify Storage Conditions: Ensure that the solution is stored at the recommended pH, temperature, and protected from light. 2. Prepare Fresh Solutions: If degradation is suspected, prepare fresh solutions from solid this compound. 3. Perform Stability Check: Use an analytical method like HPLC to determine the concentration of the active compound in your current solution.
Precipitate formation in the solution upon storage. 1. Degradation: The precipitate could be decanoic acid, a product of hydrolysis. 2. Solubility Issues: The concentration of the solution may be too high for the storage temperature.1. Analyze the Precipitate: If possible, analyze the precipitate to confirm its identity. 2. Filter the Solution: Before use, filter the solution to remove the precipitate. However, be aware that the concentration of the active compound will be lower. 3. Re-evaluate Formulation: Consider using a co-solvent or adjusting the pH to improve the solubility of both the parent compound and its potential degradants.
Shift in the pH of the solution over time. Hydrolysis of the ester bond leading to the formation of decanoic acid.1. Use a Buffer: Incorporate a suitable buffer system (e.g., citrate or phosphate buffer) to maintain a stable pH in the optimal range (pH 4-6). 2. Monitor pH: Regularly check the pH of your solutions, especially for long-term experiments.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol outlines a method to assess the stability of this compound in solution by separating the intact drug from its degradation products.

Objective: To develop and validate an HPLC method that can accurately quantify this compound in the presence of its degradation products.

Materials:

  • This compound reference standard

  • L-carnitine reference standard

  • Decanoic acid reference standard

  • HPLC grade acetonitrile

  • HPLC grade water

  • Phosphate buffer components (e.g., monobasic potassium phosphate, phosphoric acid)

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • HPLC system with UV detector

Methodology:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of phosphate buffer (e.g., 20 mM, pH adjusted to 3.0 with phosphoric acid) and acetonitrile. A typical starting gradient could be 70:30 (Buffer:Acetonitrile), which can be optimized based on the separation.

  • Standard Solution Preparation:

    • Prepare a stock solution of this compound (e.g., 1 mg/mL) in the mobile phase.

    • Prepare stock solutions of L-carnitine and decanoic acid in the same manner.

    • Prepare a mixed standard solution containing all three compounds to check for resolution.

  • Forced Degradation Studies:

    • Acid Hydrolysis: Treat a solution of this compound with 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: Treat a solution of this compound with 0.1 M NaOH at room temperature for 4 hours.

    • Oxidative Degradation: Treat a solution of this compound with 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Heat a solid sample of this compound at 105°C for 24 hours and then dissolve it in the mobile phase.

    • Photodegradation: Expose a solution of this compound to UV light (254 nm) for 24 hours.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column

    • Mobile Phase: Optimized gradient of phosphate buffer and acetonitrile

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30°C

    • Detection Wavelength: 210 nm

  • Analysis: Inject the standard solutions and the stressed samples into the HPLC system. The method is considered stability-indicating if the peaks for the degradation products are well-resolved from the peak of the intact this compound.

Protocol 2: Investigating the Effect of pH on the Stability of this compound

Objective: To determine the rate of hydrolysis of this compound at different pH values.

Materials:

  • This compound

  • Buffer solutions of different pH values (e.g., pH 3, 5, 7, 9)

  • HPLC system with a validated stability-indicating method (as described in Protocol 1)

  • Constant temperature incubator or water bath

Methodology:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., water or a 50:50 mixture of acetonitrile and water).

  • Incubation:

    • For each pH to be tested, dilute the stock solution with the corresponding buffer to a final concentration of, for example, 100 µg/mL.

    • Incubate the solutions at a constant temperature (e.g., 40°C) to accelerate degradation.

  • Time-Point Sampling: At predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each pH solution.

  • Sample Analysis: Immediately analyze the withdrawn samples using the validated stability-indicating HPLC method to determine the concentration of the remaining this compound.

  • Data Analysis:

    • Plot the natural logarithm of the concentration of this compound versus time for each pH.

    • If the degradation follows first-order kinetics, the plot will be linear. The slope of the line will be the negative of the degradation rate constant (k).

    • Compare the degradation rate constants at different pH values to determine the pH at which the compound is most stable.

Data Presentation

Table 1: Hypothetical Stability Data for this compound at 40°C

pHRate Constant (k) (hours⁻¹)Half-life (t½) (hours)
3.00.005138.6
5.00.002346.5
7.00.01546.2
9.00.1205.8

Note: This table presents hypothetical data for illustrative purposes. Actual values must be determined experimentally.

Visualizations

Degradation Pathway of this compound Decanoyl-L-carnitine_chloride This compound L-carnitine L-carnitine Decanoyl-L-carnitine_chloride->L-carnitine Hydrolysis (H₂O, OH⁻/H⁺) Decanoic_acid Decanoic acid Decanoyl-L-carnitine_chloride->Decanoic_acid Hydrolysis (H₂O, OH⁻/H⁺)

Caption: Primary degradation pathway of this compound.

Experimental Workflow for Stability Testing cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis Stock_Solution Prepare Stock Solution Working_Solutions Prepare Working Solutions (Different Conditions) Stock_Solution->Working_Solutions Incubate Incubate at Specific Conditions Working_Solutions->Incubate Sample Withdraw Samples at Time Points Incubate->Sample HPLC_Analysis HPLC Analysis Sample->HPLC_Analysis Data_Analysis Data Analysis (Kinetics) HPLC_Analysis->Data_Analysis

Caption: Workflow for assessing the stability of this compound.

References

Technical Support Center: Mass Spectrometry Analysis of Decanoyl-L-carnitine chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low signal issues during the mass spectrometry analysis of Decanoyl-L-carnitine chloride.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of low signal intensity for this compound in mass spectrometry?

Low signal intensity for this compound can stem from several factors throughout the analytical workflow. These can be broadly categorized as issues with the sample itself, problems during sample preparation, suboptimal liquid chromatography (LC) conditions, or incorrect mass spectrometry (MS) settings. Specific causes include:

  • Sample Integrity: Degradation of the analyte due to improper storage or handling. Decanoyl-L-carnitine should be stored at -20°C for short-term and -80°C for long-term stability.[1][2][3]

  • Sample Preparation: Inefficient extraction from the sample matrix, incomplete derivatization (if used), or the presence of ion-suppressing agents in the final sample. High concentrations of inorganic salts are incompatible with electrospray ionization (ESI).[4]

  • Chromatography: Poor chromatographic peak shape, co-elution with interfering compounds from the matrix, or inadequate retention on the analytical column can lead to a suppressed signal.[5][6]

  • Mass Spectrometry: Suboptimal ionization source parameters (e.g., temperature, gas flows), incorrect precursor and product ion selection for Multiple Reaction Monitoring (MRM), or insufficient collision energy can all result in a weak signal.[7][8] It's also possible for isobaric interferences from the matrix to obscure the analyte signal, leading to overestimation of metabolite concentrations, especially for low-abundance compounds.[9]

Q2: My signal for Decanoyl-L-carnitine has completely disappeared. Where should I start troubleshooting?

A complete loss of signal often points to a singular critical failure in the LC-MS system. A systematic approach is recommended to identify the root cause:

  • Verify MS Functionality: Infuse a standard solution of a known compound directly into the mass spectrometer to ensure the instrument is operational. This helps to isolate the problem to either the LC system or the MS.

  • Check for LC System Issues: Ensure there is mobile phase flow and that the system is holding pressure. A lack of flow could be due to an airlock in the pump or a leak.[10][11]

  • Inspect the Ion Source: Visually inspect the electrospray needle for a stable spray. An inconsistent or absent spray will result in no signal.[10]

  • Examine Sample Integrity: Prepare a fresh standard of this compound to rule out degradation of your working solution.[10]

Q3: What are the characteristic fragment ions for Decanoyl-L-carnitine in MS/MS analysis?

In positive ion mode electrospray ionization (ESI), acylcarnitines, including Decanoyl-L-carnitine, exhibit a characteristic fragmentation pattern. The most prominent and commonly monitored product ion results from the neutral loss of the acyl group and is observed at a mass-to-charge ratio (m/z) of 85.0284.[9][12][13] This fragment corresponds to the carnitine moiety. Other less intense, but still characteristic, fragment ions can also be observed.[12][13] Monitoring the transition from the precursor ion of Decanoyl-L-carnitine to the m/z 85 product ion is a highly specific method for its detection and quantification.

Troubleshooting Guide for Low Signal

This guide provides a structured approach to diagnosing and resolving low signal issues in the analysis of this compound.

Diagram: Troubleshooting Workflow for Low Signal

TroubleshootingWorkflow cluster_sample Step 1: Sample & Standard Integrity cluster_ms Step 2: Mass Spectrometer Performance cluster_lc Step 3: LC & Method Parameters cluster_prep Step 4: Sample Preparation start Low Signal Detected for Decanoyl-L-carnitine check_standard Prepare Fresh Standard & Check Storage Conditions start->check_standard is_signal_restored1 Signal Restored? check_standard->is_signal_restored1 direct_infusion Direct Infusion of New Standard is_signal_restored1->direct_infusion No resolved Issue Resolved is_signal_restored1->resolved Yes is_signal_good Good Signal? direct_infusion->is_signal_good check_ms_params Review MS Parameters: - Precursor/Product Ions - Voltages & Gas Flows - Collision Energy check_ms_params->direct_infusion is_signal_good->check_ms_params No check_lc Inject Standard via LC: - Check Peak Shape - Assess Retention Time is_signal_good->check_lc Yes is_peak_good Good Peak? check_lc->is_peak_good optimize_lc Optimize LC Method: - Mobile Phase - Gradient - Column Chemistry is_peak_good->optimize_lc No review_prep Review Sample Prep Protocol: - Extraction Efficiency - Derivatization (if used) - Final Solvent Composition is_peak_good->review_prep Yes optimize_lc->check_lc spike_sample Spike Matrix with Standard Before & After Extraction review_prep->spike_sample FattyAcidOxidation cluster_cytosol Cytosol cluster_matrix Mitochondrial Matrix FattyAcid Fatty Acid (e.g., Decanoic Acid) AcylCoA Fatty Acyl-CoA FattyAcid->AcylCoA Acyl-CoA Synthetase CPT1 CPT1 AcylCoA->CPT1 AcylCarnitine Decanoyl-L-carnitine CPT1->AcylCarnitine L-Carnitine CAT CAT CPT2 CPT2 CAT->CPT2 MatrixAcylCoA Fatty Acyl-CoA CPT2->MatrixAcylCoA CoA AcylCarnitine->CAT BetaOxidation Beta-Oxidation Cycle MatrixAcylCoA->BetaOxidation AcetylCoA Acetyl-CoA BetaOxidation->AcetylCoA

References

Technical Support Center: Optimizing Decanoyl-L-carnitine Chloride Treatment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Decanoyl-L-carnitine chloride. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

General Properties and Handling

Q1: What is this compound and what are its primary applications in research?

This compound is an ester derivative of L-carnitine, playing a crucial role as a cofactor in fatty acid metabolism.[1] Its primary function is to facilitate the transport of long-chain fatty acids into the mitochondria for beta-oxidation and subsequent energy production. In research, it is widely used in metabolic studies to investigate fatty acid oxidation and related disorders. It also has applications in pharmaceutical development, particularly in drug delivery systems for lipid-soluble medications.[1]

Q2: How should I store and handle this compound?

For optimal stability, this compound should be stored at -20°C for long-term use, where it can be stable for at least four years. For short-term storage, refrigeration at ≤ 4°C is recommended. When preparing solutions, it is soluble in solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and ethanol.

Experimental Design

Q3: What is a good starting point for concentration and incubation time when treating cells with this compound?

Based on studies with L-carnitine, a common analog, a typical starting concentration range for cell culture experiments is between 0.5 mM and 10 mM, with a standard incubation time of 24 hours.[2] However, the optimal concentration and incubation time are highly dependent on the cell line and the specific endpoint being measured (e.g., cell viability, apoptosis, metabolic activity). It is crucial to perform a dose-response and time-course experiment to determine the optimal conditions for your specific experimental setup.

Q4: I am not seeing a significant effect of this compound in my experiments. What could be the reason?

Several factors could contribute to a lack of observable effects:

  • Suboptimal Concentration and Incubation Time: As mentioned, these parameters are cell-type specific. A thorough optimization is necessary.

  • Cell Health: Ensure your cells are healthy and in the logarithmic growth phase before treatment.

  • Reagent Quality: Verify the purity and stability of your this compound.

  • Metabolic State of Cells: The baseline metabolic state of your cells can influence their response. Consider the culture medium composition and glucose availability.

Troubleshooting Guides

Cell Viability Assays (e.g., MTT Assay)

Issue: High background or inconsistent results in my MTT assay.

Possible Cause Troubleshooting Step
Reagent Interference Phenol red in the culture medium can interfere with colorimetric readings. Use phenol red-free medium for the assay. Serum components can also affect results; consider performing the final incubation steps in serum-free medium.
Incomplete Solubilization of Formazan Crystals Ensure complete dissolution of the formazan crystals by adding an appropriate solubilization buffer and incubating for a sufficient time with gentle agitation.
Cell Clumping Uneven cell seeding leads to variability. Ensure a single-cell suspension before plating.
MTT Reagent Toxicity Prolonged incubation with the MTT reagent can be toxic to some cell lines. Optimize the incubation time (typically 1-4 hours).

Data Presentation: Example of a Dose-Response Experiment for MTT Assay

Treatment GroupConcentration (mM)Incubation Time (hours)% Cell Viability (Mean ± SD)
Control024100 ± 5.2
Decanoyl-L-carnitine0.52498 ± 4.8
Decanoyl-L-carnitine1.02495 ± 6.1
Decanoyl-L-carnitine2.52485 ± 5.5
Decanoyl-L-carnitine5.02470 ± 6.8
Decanoyl-L-carnitine10.02455 ± 7.2
Apoptosis Assays (e.g., Annexin V/PI Staining)

Issue: A high percentage of necrotic cells (PI positive) even in early-stage apoptosis induction.

Possible Cause Troubleshooting Step
Harsh Cell Handling Over-trypsinization or vigorous pipetting can damage cell membranes, leading to false-positive PI staining. Handle cells gently.
Late-Stage Apoptosis The incubation time might be too long, causing cells to progress to secondary necrosis. Perform a time-course experiment to capture early apoptotic events.
High Treatment Concentration The concentration of this compound may be too high, inducing rapid cell death and necrosis. Test a lower concentration range.

Data Presentation: Example of Time-Course for Apoptosis Assay

TreatmentIncubation Time (hours)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
Control242.1 ± 0.51.5 ± 0.3
5 mM Decanoyl-L-carnitine68.5 ± 1.22.3 ± 0.6
5 mM Decanoyl-L-carnitine1215.2 ± 2.14.8 ± 0.9
5 mM Decanoyl-L-carnitine2410.3 ± 1.8 (cell population shifting)18.7 ± 2.5

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment: Treat cells with various concentrations of this compound (e.g., 0, 0.5, 1, 2.5, 5, 10 mM) and incubate for the desired time (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Remove the medium and add 100 µL of DMSO to each well.

  • Absorbance Measurement: Shake the plate for 15 minutes to dissolve the formazan crystals and measure the absorbance at 570 nm using a microplate reader.

Protocol 2: Apoptosis Detection using Annexin V-FITC/PI Staining
  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of this compound for the optimized incubation time.

  • Cell Harvesting: Gently harvest the cells, including any floating cells from the supernatant.

  • Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol and incubate in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to differentiate between live, early apoptotic, late apoptotic, and necrotic cells.

Signaling Pathways and Visualizations

This compound, as a derivative of L-carnitine, is expected to influence metabolic signaling pathways. A key pathway is the regulation of fatty acid oxidation.

Fatty Acid Oxidation and the Carnitine Shuttle

Decanoyl-L-carnitine is an intermediate in the carnitine shuttle system, which is essential for transporting long-chain fatty acids into the mitochondrial matrix for β-oxidation.

Fatty_Acid_Oxidation Fatty_Acid_Cytosol Fatty Acid (in Cytosol) Acyl_CoA Fatty Acyl-CoA Fatty_Acid_Cytosol->Acyl_CoA CPT1 Carnitine Palmitoyltransferase I (CPT1) Acyl_CoA->CPT1 Decanoyl_L_Carnitine Decanoyl-L-carnitine CPT1->Decanoyl_L_Carnitine Mitochondrial_Membrane Mitochondrial Inner Membrane CACT Carnitine-Acylcarnitine Translocase (CACT) Mitochondrial_Membrane->CACT Acyl_Carnitine_Matrix Acyl-carnitine (in Matrix) CACT->Acyl_Carnitine_Matrix CPT2 Carnitine Palmitoyltransferase II (CPT2) Acyl_Carnitine_Matrix->CPT2 Acyl_CoA_Matrix Fatty Acyl-CoA (in Matrix) CPT2->Acyl_CoA_Matrix Beta_Oxidation β-Oxidation Acyl_CoA_Matrix->Beta_Oxidation Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle ATP ATP TCA_Cycle->ATP

Caption: The Carnitine Shuttle and its role in fatty acid oxidation.

Experimental Workflow for Optimizing Incubation Time

A systematic approach is necessary to determine the optimal incubation time for this compound treatment.

Experimental_Workflow cluster_0 Phase 1: Range-Finding cluster_1 Phase 2: Time-Course cluster_2 Phase 3: Analysis & Optimization Dose_Response Dose-Response Study (e.g., 0.1 - 10 mM for 24h) Select_Concentration Select Initial Concentration (e.g., IC50 or effective dose) Dose_Response->Select_Concentration Time_Course Time-Course Experiment (e.g., 6, 12, 24, 48, 72h) Select_Concentration->Time_Course Endpoint_Assay Perform Endpoint Assay (e.g., Apoptosis, Viability) Time_Course->Endpoint_Assay Data_Analysis Analyze Time-Dependent Effects Endpoint_Assay->Data_Analysis Optimal_Time Determine Optimal Incubation Time Data_Analysis->Optimal_Time

Caption: Workflow for optimizing incubation time of treatment.

References

Technical Support Center: Decanoyl-L-carnitine chloride Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the accurate quantification of Decanoyl-L-carnitine chloride.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for quantifying this compound?

A1: The most common and reliable method for the quantification of this compound in biological matrices is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique offers high sensitivity and selectivity, which is crucial for distinguishing Decanoyl-L-carnitine from other endogenous acylcarnitines.

Q2: Why is an internal standard essential for accurate quantification?

A2: An internal standard (IS) is critical to correct for variations in sample preparation, injection volume, and matrix effects, which can significantly impact the accuracy and precision of the results. For Decanoyl-L-carnitine quantification, a stable isotope-labeled internal standard, such as Decanoyl-L-carnitine-d3, is highly recommended.[1] The use of a deuterated IS ensures that it co-elutes with the analyte and experiences similar ionization efficiency, providing the most accurate correction.

Q3: What are the key considerations for sample preparation of plasma or serum?

A3: The primary goal of sample preparation is to remove proteins and other interfering substances from the sample. Protein precipitation is a widely used and effective method. This typically involves adding a cold organic solvent, such as acetonitrile or methanol, to the plasma or serum sample, followed by centrifugation to pellet the precipitated proteins. The supernatant containing the analyte and internal standard can then be directly injected into the LC-MS/MS system or further processed.

Q4: How can I avoid instability of Decanoyl-L-carnitine during storage and sample preparation?

A4: Decanoyl-L-carnitine, like other acylcarnitines, can be susceptible to hydrolysis, especially at high pH and elevated temperatures. Stock solutions of Decanoyl-L-carnitine are generally stable for up to 6 months when stored at -80°C and for 1 month at -20°C.[2] It is crucial to keep samples on ice during preparation and to use a mobile phase with a slightly acidic pH to maintain the stability of the analyte.

Q5: I am observing poor peak shape and inconsistent retention times. What could be the cause?

A5: Poor peak shape and retention time shifts can be caused by several factors. One common issue is the choice of the chromatographic column. Due to the polar nature of Decanoyl-L-carnitine, Hydrophilic Interaction Liquid Chromatography (HILIC) columns often provide better retention and peak shape compared to traditional reversed-phase columns. Additionally, ensure that the mobile phase composition is appropriate and that the column is properly equilibrated before each injection. Contamination of the column or the LC system can also lead to these issues, so regular flushing and maintenance are important.

Troubleshooting Guides

Issue 1: Low or No Signal for Decanoyl-L-carnitine
Possible Cause Troubleshooting Step
Improper MS/MS settings Verify the precursor and product ion m/z values for Decanoyl-L-carnitine and its internal standard. Optimize the collision energy and other MS parameters.
Analyte Degradation Ensure samples were stored at appropriate temperatures (-80°C for long-term). Prepare fresh standards and QC samples. Check the pH of all solutions.
Poor Extraction Recovery Evaluate your sample preparation method. Consider alternative protein precipitation solvents or solid-phase extraction (SPE).
Ion Suppression Infuse a standard solution of Decanoyl-L-carnitine post-column to assess for ion suppression in the region of its retention time. If suppression is observed, improve chromatographic separation or dilute the sample.
Issue 2: High Variability in Results (Poor Precision)
Possible Cause Troubleshooting Step
Inconsistent Sample Preparation Ensure precise and consistent pipetting of all solutions, including the internal standard. Vortex or mix all samples thoroughly at each step.
LC System Carryover Inject a blank sample after a high-concentration sample to check for carryover. If present, optimize the autosampler wash method.
Unstable LC-MS/MS System Monitor the system suitability by injecting a standard solution at the beginning and end of each batch. Check for pressure fluctuations and consistent peak areas and retention times.
Matrix Effects Use a stable isotope-labeled internal standard. If not available, consider using a surrogate matrix for the calibration curve that closely matches the study samples.

Quantitative Data

Table 1: Stability of Decanoyl-L-carnitine Stock Solutions

Storage TemperatureDurationStability
-80°C6 monthsStable[2]
-20°C1 monthStable[2]

Note: Data on the stability of Decanoyl-L-carnitine in biological matrices under various conditions is limited. As a general guideline, based on data for acetyl-L-carnitine, it is recommended to keep processed samples at 4°C and analyze them within 24-48 hours. For long-term storage of biological samples, -80°C is recommended.

Experimental Protocols

Protocol 1: Quantification of Decanoyl-L-carnitine in Human Plasma by LC-MS/MS
  • Preparation of Standards and Internal Standard:

    • Prepare a stock solution of this compound in methanol.

    • Prepare a stock solution of Decanoyl-L-carnitine-d3 chloride (internal standard) in methanol.

    • Prepare a series of working standard solutions by serially diluting the stock solution in methanol:water (1:1, v/v).

    • Prepare a working internal standard solution by diluting the IS stock solution in methanol:water (1:1, v/v).

  • Sample Preparation (Protein Precipitation):

    • To 50 µL of plasma sample, add 150 µL of cold acetonitrile containing the internal standard.

    • Vortex for 30 seconds.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • LC-MS/MS Analysis:

    • LC Column: HILIC column (e.g., Atlantis HILIC Silica, 2.1 x 100 mm, 3 µm).

    • Mobile Phase A: 10 mM Ammonium formate in water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start with a high percentage of Mobile Phase B, and gradually increase the percentage of Mobile Phase A to elute the polar analytes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

    • MS/MS Detection: Use positive electrospray ionization (ESI+) and monitor the appropriate precursor-to-product ion transitions for Decanoyl-L-carnitine and its internal standard.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (50 µL) add_is_acn Add Acetonitrile with Internal Standard (150 µL) plasma->add_is_acn vortex Vortex add_is_acn->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject hilic HILIC Separation inject->hilic msms MS/MS Detection hilic->msms data Data Acquisition msms->data integrate Peak Integration data->integrate calibrate Calibration Curve Generation integrate->calibrate quantify Quantification calibrate->quantify

Caption: Experimental workflow for Decanoyl-L-carnitine quantification.

troubleshooting_tree decision decision issue issue solution solution start Start Troubleshooting issue_node Observed Issue start->issue_node decision_signal Is internal standard signal also low? issue_node->decision_signal Low/No Signal decision_precision Are QC samples failing? issue_node->decision_precision High Variability decision_peak_shape Is it affecting all peaks? issue_node->decision_peak_shape Poor Peak Shape solution_ms_settings Check MS/MS settings and instrument performance. decision_signal->solution_ms_settings Yes solution_sample_prep Investigate sample degradation or poor recovery. decision_signal->solution_sample_prep No solution_reprepare Re-prepare standards and QCs. Check pipettes. decision_precision->solution_reprepare Yes solution_carryover Investigate carryover and matrix effects. decision_precision->solution_carryover No solution_column Check column, mobile phase, and LC system. decision_peak_shape->solution_column Yes solution_matrix Likely a matrix effect for the specific analyte. decision_peak_shape->solution_matrix No

Caption: Troubleshooting decision tree for LC-MS/MS analysis.

References

How to prevent the degradation of Decanoyl-L-carnitine chloride during storage.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of Decanoyl-L-carnitine chloride to prevent its degradation.

Troubleshooting Guide

Users encountering unexpected experimental results or suspecting degradation of their this compound can refer to the following guide for troubleshooting.

Issue Potential Cause Recommended Solution
Loss of Potency or Altered Biological Activity Hydrolysis of the ester bond, leading to the formation of L-carnitine and decanoic acid. This is accelerated by improper storage temperature and non-neutral/acidic pH.Verify storage conditions. The compound should be stored at -20°C for long-term stability. For solutions, store at -80°C.[1] Ensure the pH of solutions is maintained in the neutral to acidic range.
Appearance of Unexpected Peaks in Chromatographic Analysis (e.g., HPLC, LC-MS) Degradation of the parent compound into impurities. The primary degradation product is L-carnitine.Perform a co-injection with an L-carnitine standard to confirm the identity of the impurity peak. Review the storage history of the compound and the preparation method of the analytical sample.
Inconsistent Experimental Results Between Batches Different levels of degradation between batches due to variations in storage history or handling.Implement standardized storage and handling protocols for all batches. It is advisable to aliquot the compound upon receipt to avoid repeated freeze-thaw cycles.
Physical Appearance Change (e.g., Clumping, Discoloration) Exposure to moisture and/or elevated temperatures.Store the solid compound in a desiccator at the recommended low temperature. Avoid storing in humid environments.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid this compound?

For long-term stability of at least four years, it is recommended to store solid this compound at -20°C in a dry environment.[2] Storing at 2-8°C is also an acceptable, though less ideal, alternative for shorter periods.

Q2: How should I store solutions of this compound?

Stock solutions of this compound should be stored at -80°C for up to six months or at -20°C for up to one month.[1] It is best to prepare fresh working solutions from a frozen stock solution for each experiment to ensure consistency.

Q3: What is the primary degradation pathway for this compound?

The main degradation pathway is the hydrolysis of the ester bond, which results in the formation of L-carnitine and decanoic acid. This reaction is catalyzed by water and is significantly influenced by both temperature and pH.

Q4: How does pH affect the stability of this compound in solution?

Acylcarnitines, including this compound, exhibit greater stability in neutral to acidic aqueous solutions. Basic conditions (pH > 9) will accelerate the rate of hydrolysis.

Q5: Can I repeatedly freeze and thaw my this compound stock solution?

To maintain the integrity of the compound, it is highly recommended to aliquot stock solutions into single-use volumes. This practice minimizes the number of freeze-thaw cycles, which can contribute to degradation over time.

Q6: How can I check if my this compound has degraded?

A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), can be used to assess the purity of your sample. The appearance of a peak corresponding to L-carnitine and a decrease in the peak area of this compound are indicative of degradation.

Experimental Protocol: Stability-Indicating RP-HPLC Method

This protocol describes a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method to assess the stability of this compound and quantify its primary degradant, L-carnitine.

1. Materials and Reagents:

  • This compound reference standard

  • L-carnitine reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Monobasic potassium phosphate

  • Phosphoric acid

  • Water (HPLC grade)

2. Chromatographic Conditions:

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Gradient of Solvent A (0.1% Phosphoric acid in Water) and Solvent B (Acetonitrile)
Gradient Program 0-5 min: 20% B; 5-15 min: 20-80% B; 15-20 min: 80% B; 20-21 min: 80-20% B; 21-25 min: 20% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 215 nm
Injection Volume 10 µL

3. Preparation of Solutions:

  • Standard Stock Solution (this compound): Accurately weigh and dissolve an appropriate amount of this compound in the mobile phase (initial conditions) to obtain a concentration of 1 mg/mL.

  • Standard Stock Solution (L-carnitine): Accurately weigh and dissolve an appropriate amount of L-carnitine in the mobile phase (initial conditions) to obtain a concentration of 1 mg/mL.

  • Working Standard Solution: Prepare a mixed working standard by diluting the stock solutions with the mobile phase to a final concentration of 100 µg/mL for this compound and 10 µg/mL for L-carnitine.

  • Sample Solution: Prepare the sample to be tested at a target concentration of 100 µg/mL of this compound in the mobile phase.

4. Forced Degradation Study Protocol:

To demonstrate the stability-indicating nature of the method, a forced degradation study should be performed on a sample of this compound.

Stress Condition Methodology
Acidic Hydrolysis Mix 1 mL of the stock solution with 1 mL of 1N HCl. Heat at 60°C for 2 hours. Neutralize with 1N NaOH and dilute to the working concentration.
Basic Hydrolysis Mix 1 mL of the stock solution with 1 mL of 1N NaOH. Keep at room temperature for 30 minutes. Neutralize with 1N HCl and dilute to the working concentration.
Oxidative Degradation Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 2 hours. Dilute to the working concentration.
Thermal Degradation Keep the solid powder in an oven at 105°C for 24 hours. Dissolve and dilute to the working concentration.
Photolytic Degradation Expose the solid powder to UV light (254 nm) for 24 hours. Dissolve and dilute to the working concentration.

Analyze the stressed samples using the HPLC method and compare the chromatograms to that of an unstressed sample to identify and quantify any degradation products.

Visualizations

Degradation_Troubleshooting_Workflow start Suspected Degradation of This compound issue Identify Issue: - Loss of Potency - Unexpected HPLC Peaks - Inconsistent Results - Physical Change start->issue check_storage Review Storage Conditions: - Temperature (-20°C or -80°C for solutions) - Humidity (Dry environment) - pH of Solution (Neutral/Acidic) issue->check_storage check_handling Review Handling Procedures: - Aliquoting to avoid freeze-thaw - Use of fresh solutions issue->check_handling analytical_check Perform Analytical Check: - Run Stability-Indicating HPLC - Co-inject with L-carnitine standard check_storage->analytical_check check_handling->analytical_check degradation_confirmed Degradation Confirmed analytical_check->degradation_confirmed no_degradation No Degradation Confirmed analytical_check->no_degradation remedy Implement Corrective Actions: - Discard degraded stock - Procure new batch - Adhere to strict storage/handling protocols degradation_confirmed->remedy other_factors Investigate Other Experimental Factors: - Reagent quality - Instrument performance - Protocol adherence no_degradation->other_factors

Caption: Troubleshooting workflow for suspected degradation of this compound.

References

Refining experimental conditions for Decanoyl-L-carnitine chloride assays.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Decanoyl-L-carnitine chloride assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for refining experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary role in biological systems?

A1: this compound is an ester derivative of L-carnitine. Its primary role is to facilitate the transport of medium-chain fatty acids, specifically decanoic acid (a ten-carbon fatty acid), across the inner mitochondrial membrane for subsequent β-oxidation and energy production.[1][2] It is a key intermediate in fatty acid metabolism.[2][3]

Q2: What are the common applications of this compound in research?

A2: this compound is frequently used in metabolic research to study fatty acid oxidation pathways and related disorders.[2][4] It is also utilized in the development of drugs targeting metabolic diseases and as a tool to investigate mitochondrial function.[3][4]

Q3: In what solvents can I dissolve this compound?

A3: this compound is soluble in water and polar organic solvents. It exhibits good solubility in dimethylformamide (DMF) and ethanol.[2] For cell culture experiments, it is typically dissolved in a small amount of a compatible solvent like DMSO and then further diluted in the culture medium.

Q4: How should I store this compound?

A4: For long-term storage, it is recommended to store this compound as a solid at -20°C, protected from moisture.[5] Stock solutions can also be stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles to maintain the integrity of the compound.

Troubleshooting Guide

Issue 1: Inconsistent or non-reproducible results in cell-based assays.

  • Question: My results from cell viability or metabolic assays using this compound are highly variable. What could be the cause?

  • Answer:

    • Solubility and Stability: Ensure that the this compound is completely dissolved before adding it to your cell culture medium. Incomplete dissolution can lead to inconsistent concentrations in your wells. Due to its ester bond, it can be susceptible to hydrolysis in aqueous solutions over time.[2] It is best practice to prepare fresh dilutions from a stock solution for each experiment.

    • Cell Health and Density: Ensure your cells are healthy, in the logarithmic growth phase, and plated at a consistent density across all wells. Over-confluent or stressed cells can respond differently to treatment.

    • Incubation Time: Optimize the incubation time with this compound. Prolonged exposure, especially at high concentrations, could lead to secondary effects not directly related to its primary metabolic function.

Issue 2: Unexpected decrease in cell viability, even at low concentrations.

  • Question: I'm observing significant cell death in my cultures treated with this compound, even at concentrations where I expect to see a metabolic effect. Why is this happening?

  • Answer:

    • Detergent Effects: Acylcarnitines, due to their amphiphilic nature, can act as surfactants at higher concentrations.[6] This can disrupt cell membrane integrity, leading to cytotoxicity that is independent of its metabolic role.[6] Consider performing a lactate dehydrogenase (LDH) release assay to assess membrane integrity.

    • Mitochondrial Membrane Potential: While essential for fatty acid transport, high concentrations of acylcarnitines can potentially affect the mitochondrial membrane potential.[7] This can be assessed using fluorescent probes like TMRE or JC-1.

    • Off-Target Effects: While Decanoyl-L-carnitine is a natural metabolite, high concentrations in vitro may lead to off-target effects. It's crucial to perform dose-response experiments to identify a concentration that modulates fatty acid oxidation without causing significant toxicity.

Issue 3: Interference with colorimetric or fluorescent assays.

  • Question: I suspect that this compound is interfering with my MTT, XTT, or fluorescent probe-based assays. How can I confirm and mitigate this?

  • Answer:

    • Assay Interference Controls: To check for interference, run cell-free controls containing your assay medium, the specific assay reagent (e.g., MTT, a fluorescent dye), and various concentrations of this compound. This will help determine if the compound directly reacts with or quenches the signal from your readout.[8][9]

    • Alternative Assays: If interference is confirmed, consider using an alternative assay that measures a different cellular parameter. For example, if you suspect interference with an MTT assay (which measures metabolic activity), you could switch to a crystal violet assay (which measures cell number) or an ATP-based luminescence assay.[8]

    • Wash Steps: For assays with fluorescent probes, ensure that any excess this compound is washed away before adding the dye to minimize potential interactions.

Data Presentation

Table 1: Solubility of this compound

SolventApproximate SolubilityReference
WaterSoluble up to 100 mM
Dimethylformamide (DMF)~20 mg/mL[2]
Ethanol~20 mg/mL[2]
Dimethyl sulfoxide (DMSO)Data not available, but commonly used as a solvent for stock solutions.

Table 2: Recommended Concentration Ranges for In Vitro Assays

Assay TypeCell TypeConcentration RangeIncubation TimeReference
Cell Viability (MTT)Human Breast Cancer (MDA-MB-231)0.5 - 10 mM (for L-carnitine)24 hours[10]
ApoptosisHuman Breast Cancer (MDA-MB-231)2.5 - 5 mM (for L-carnitine)48 hours[11]
Fatty Acid OxidationVarious0.02 - 0.2 mMVariable[12]
CPT1 ActivityIsolated Mitochondria1 mM (cofactor)Not Applicable[13]
Cell ProliferationHuman Hepatoma (HepG2)1.25 - 10 mM (for L-carnitine)24 - 48 hours[14]

Note: The concentrations for L-carnitine can serve as a starting point for optimizing assays with this compound, but specific dose-response experiments are highly recommended.

Experimental Protocols

1. Cell Viability Assay (MTT Protocol)

This protocol is adapted for assessing the effect of this compound on cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Remove the old medium from the wells and add 100 µL of the treatment medium to each well. Include vehicle-only controls.

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C, protected from light.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Readout: Measure the absorbance at 570 nm using a microplate reader.

2. Fatty Acid Oxidation (FAO) Assay (Oxygen Consumption Rate)

This protocol outlines the measurement of FAO by monitoring the oxygen consumption rate (OCR).

  • Cell Seeding: Seed cells in a Seahorse XF Cell Culture Microplate and allow them to attach and form a monolayer.

  • Substrate-Limited Medium: On the day of the assay, replace the culture medium with a substrate-limited medium (e.g., containing low glucose and glutamine).

  • Treatment: Prepare a solution of this compound in the assay medium. This will be injected during the assay to stimulate FAO.

  • Seahorse Assay: Place the cell culture plate in a Seahorse XF Analyzer. After baseline OCR measurements, inject the this compound solution. Subsequent injections can include inhibitors like etomoxir (to block CPT1) and FCCP (to measure maximal respiration).

  • Data Analysis: Analyze the change in OCR following the injection of this compound to determine the rate of fatty acid oxidation.

3. Carnitine Palmitoyltransferase 1 (CPT1) Activity Assay

This is a colorimetric assay to measure the activity of CPT1 in isolated mitochondria or cell lysates, using Decanoyl-CoA as a substrate.

  • Sample Preparation: Isolate mitochondria from cells or tissues of interest.

  • Reaction Buffer: Prepare a reaction buffer containing Tris-HCl, EDTA, Triton X-100, and DTNB (Ellman's reagent).

  • Reaction Initiation: To a 96-well plate, add the mitochondrial sample and the reaction buffer. Initiate the reaction by adding Decanoyl-CoA and L-carnitine.[13]

  • Readout: The CPT1-catalyzed reaction releases Coenzyme A (CoA-SH), which reacts with DTNB to produce a yellow-colored product. Measure the increase in absorbance at 412 nm over time using a microplate reader.

  • Calculation: Calculate the CPT1 activity based on the rate of change in absorbance and the extinction coefficient of the DTNB product.

Mandatory Visualizations

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis A Prepare Decanoyl-L-carnitine chloride stock solution C Treat cells with serial dilutions A->C B Seed cells in multi-well plates B->C D Perform specific assay (e.g., MTT, FAO, CPT1) C->D E Measure readout (Absorbance, OCR, etc.) D->E F Analyze and interpret results E->F

Caption: General experimental workflow for in vitro assays.

Fatty_Acid_Oxidation_Pathway cluster_cytosol Cytosol cluster_membrane Mitochondrial Membranes cluster_matrix Mitochondrial Matrix FA Decanoic Acid ACSL Acyl-CoA Synthetase FA->ACSL ATP -> AMP + PPi DCoA Decanoyl-CoA ACSL->DCoA CPT1 CPT1 DCoA->CPT1 L-Carnitine -> CoA DCarn Decanoyl-L-carnitine CPT1->DCarn CACT CACT CACT->DCarn CPT2 CPT2 DCoA2 Decanoyl-CoA CPT2->DCoA2 DCarn->CACT Translocation DCarn->CPT2 CoA -> L-Carnitine BetaOx β-Oxidation DCoA2->BetaOx AcetylCoA Acetyl-CoA BetaOx->AcetylCoA TCA TCA Cycle AcetylCoA->TCA

Caption: Decanoyl-L-carnitine's role in fatty acid oxidation.

References

Addressing solubility issues of Decanoyl-L-carnitine chloride in aqueous buffers.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for addressing solubility challenges when working with Decanoyl-L-carnitine chloride in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of this compound in aqueous and organic solvents?

This compound is an ester derivative of L-carnitine with a decanoyl group attached, influencing its solubility.[1][2] While it is considered soluble in water, its amphiphilic nature, possessing both a charged carnitine head group and a ten-carbon acyl tail, can lead to complex solubility behavior.[1] The chloride form of the compound helps to enhance its overall solubility and stability in various systems.[1] For preparing high-concentration stock solutions, organic solvents are often recommended.[2][3]

Q2: Why might my this compound solution appear cloudy or form a precipitate, even below the stated solubility limit?

This phenomenon is often due to the compound's surfactant-like properties. As an acylcarnitine, it can self-assemble into micelles in aqueous solutions when its concentration exceeds a certain threshold, known as the Critical Micelle Concentration (CMC).[4] This aggregation can cause the solution to appear cloudy or lead to precipitation, especially with changes in temperature or pH.[4] The decanoyl (C10) chain gives the molecule significant hydrophobic character, contributing to this behavior.[1]

Q3: How should I store this compound?

  • Solid Form: The solid compound is stable for at least four years when stored desiccated at room temperature.[2]

  • Organic Stock Solutions: When dissolved in a solvent like DMSO, the solution should be stored at -20°C or -80°C.[5] It is recommended to use solutions stored at -20°C within one month and those at -80°C within six months to ensure stability.[5]

  • Aqueous Solutions: It is strongly advised to prepare aqueous solutions fresh for each experiment. For similar compounds like L-carnitine and Palmitoyl-L-carnitine, storing the aqueous solution for more than one day is not recommended due to potential stability issues.[6][7]

Q4: Can I dissolve the compound directly in my aqueous buffer?

Direct dissolution is possible, particularly for lower concentrations. However, as concentration increases, you may encounter the solubility issues described above. A more reliable and recommended method for achieving higher concentrations in aqueous buffers is to first prepare a concentrated stock solution in a suitable organic solvent and then dilute it into your buffer of choice.[6]

Solubility Data

The solubility of this compound can vary based on the solvent and experimental conditions. The following table summarizes reported solubility values.

SolventReported SolubilityMolar Equivalent (MW: 351.91 g/mol )Source(s)
WaterSoluble to 100 mM~35.2 mg/mL
Water< 35.19 mg/mL< 100 mM[8]
Dimethylformamide (DMF)20 mg/mL~56.8 mM[2][3]
Ethanol20 mg/mL~56.8 mM[2][3]
Dimethyl sulfoxide (DMSO)10 - 100 mg/mL~28.4 mM - 284.2 mM[2][3][5][9]

Note: Solubility in DMSO can be significantly enhanced with sonication.[5][9]

Troubleshooting Guide for Aqueous Solutions

Q5: My this compound is not dissolving in my aqueous buffer. What steps can I take?

If you are encountering poor solubility, follow this systematic approach:

  • Vortex/Agitate Thoroughly: Ensure the solution has been mixed vigorously.

  • Gentle Warming: Warm the solution gently in a water bath (e.g., 37°C). Do not overheat, as this could degrade the compound.

  • Sonication: Use a bath sonicator to apply ultrasonic energy. This is a highly effective method for breaking up small aggregates and aiding dissolution.[9]

  • Adjust pH: The solubility of acylcarnitines can be pH-dependent.[4] For a similar long-chain acylcarnitine, the CMC and phase transition temperature varied significantly with pH.[4] Optimal stability is often found within the physiological pH range of 7.0-7.4.[1] Try adjusting the pH of your buffer slightly to see if it improves solubility.

  • Use an Organic Stock: If direct dissolution fails, the most robust method is to prepare a concentrated stock solution in an organic solvent (like DMSO or ethanol) and then dilute it to the final concentration in your aqueous buffer.[6][10] Ensure the final concentration of the organic solvent is low enough to not affect your experimental system.[6]

This troubleshooting process is visualized in the workflow diagram below.

start Start: Compound not dissolving in aqueous buffer vortex 1. Vortex / Agitate Thoroughly start->vortex check1 Is it dissolved? vortex->check1 warm 2. Warm gently (e.g., 37°C) check1->warm No success Success: Solution Prepared check1->success Yes check2 Is it dissolved? warm->check2 sonicate 3. Sonicate check2->sonicate No check2->success Yes check3 Is it dissolved? sonicate->check3 ph_adjust 4. Adjust buffer pH (if experiment allows) check3->ph_adjust No check3->success Yes check4 Is it dissolved? ph_adjust->check4 use_stock 5. Use Organic Stock Solution Method (See Protocol 1 & 2) check4->use_stock No check4->success Yes use_stock->success fail Issue persists: Consider lower concentration or alternative buffer

Caption: Troubleshooting workflow for dissolving this compound.

Q6: My compound dissolved but then crashed out of solution after some time or upon cooling. What happened?

This is likely due to either supersaturation or temperature-dependent solubility.

  • Supersaturation: Warming or sonication may have helped create a supersaturated solution that is not stable at room temperature. The excess compound will precipitate out as the solution returns to equilibrium.

  • Temperature Effects: The compound may simply have lower solubility at room temperature or refrigerated temperatures.

  • Solution Stability: Aqueous solutions of carnitine derivatives may not be stable for long periods.[6][7]

To resolve this, always prepare aqueous solutions fresh and use them promptly. If you need to store the material, use a stock solution in an organic solvent stored at -20°C or -80°C. [5]

Experimental Protocols

The following diagram outlines the recommended workflows for preparing solutions.

cluster_a cluster_b start Start: Prepare Aqueous Solution of Decanoyl-L-carnitine Cl decision What is the desired final concentration? start->decision path1_title Path A: Direct Dissolution (Recommended for Low Concentrations) decision->path1_title Low path2_title Path B: Organic Stock Dilution (Recommended for High/Difficult Concentrations) decision->path2_title High step1a 1. Weigh solid compound step2a 2. Add aqueous buffer step1a->step2a step3a 3. Vortex / Sonicate / Warm (as needed) step2a->step3a end1 Working Solution step3a->end1 step1b 1. Weigh solid compound step2b 2. Dissolve in minimal volume of organic solvent (e.g., DMSO) step1b->step2b step3b 3. Aliquot and store stock at -20°C or -80°C step2b->step3b step4b 4. Dilute stock aliquot into aqueous buffer for final conc. step3b->step4b end2 Working Solution step4b->end2

Caption: Recommended workflows for preparing solutions of this compound.

Protocol 1: Preparation of a High-Concentration Stock Solution in an Organic Solvent

This is the recommended method for ensuring complete dissolution and creating a stable, storable source of the compound.

Materials:

  • This compound (solid)

  • Anhydrous DMSO or 200-proof ethanol

  • Inert gas (e.g., argon or nitrogen) - Optional but recommended

  • Sterile microcentrifuge tubes or cryovials

Procedure:

  • Weigh the desired amount of this compound in a suitable vial.

  • Add the appropriate volume of your chosen organic solvent (e.g., DMSO) to achieve the desired stock concentration (e.g., 50-100 mM).

  • Vortex thoroughly. If dissolution is slow, sonicate the vial in a bath sonicator until the solid is completely dissolved.[9]

  • (Optional) Purge the headspace of the vial with an inert gas to displace oxygen and minimize degradation.[6][11]

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[5]

Protocol 2: Preparation of a Working Solution in Aqueous Buffer via Dilution

Materials:

  • Prepared organic stock solution (from Protocol 1)

  • Desired aqueous buffer (e.g., PBS, Tris-HCl)

Procedure:

  • Thaw a single aliquot of the organic stock solution.

  • Calculate the volume of the stock solution needed to achieve the final desired concentration in your total volume of aqueous buffer.

  • Add the calculated volume of the stock solution to your aqueous buffer. Important: Add the stock solution to the buffer while vortexing to ensure rapid and even dispersal, which minimizes the risk of precipitation.

  • Ensure the final concentration of the organic solvent in your working solution is minimal (typically <0.5% or <0.1%) to avoid unintended physiological effects.[6]

  • Use the freshly prepared aqueous working solution immediately. Do not store.

References

How to minimize background noise in Decanoyl-L-carnitine chloride experiments.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize background noise and overcome common challenges in experiments involving Decanoyl-L-carnitine chloride.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications in research?

A1: this compound is an ester derivative of L-carnitine, which plays a crucial role in fatty acid metabolism. It acts as a carrier for medium-chain fatty acids, like decanoic acid, facilitating their transport into the mitochondria for beta-oxidation and subsequent energy production. In research, it is often used to study fatty acid oxidation disorders, mitochondrial function, and as a biomarker for certain metabolic conditions.

Q2: What are the common sources of background noise in experiments with this compound?

A2: Background noise can originate from various sources depending on the experimental setup. In Liquid Chromatography-Mass Spectrometry (LC-MS/MS), common sources include matrix effects from complex biological samples, contaminants from solvents and reagents, and the presence of isobaric or isomeric compounds. In cell-based assays, non-specific binding to plates or other cellular components, as well as autofluorescence of cells or media, can contribute to high background. For enzyme assays, substrate instability or the presence of interfering substances in the sample can be a source of noise.

Q3: How should this compound be stored to ensure its stability?

A3: To maintain its integrity, this compound should be stored under the conditions specified in its Certificate of Analysis. Generally, it is recommended to store the compound at -20°C for short-term use (up to one month) and at -80°C for long-term storage (up to six months).[1] Proper storage is critical to prevent degradation, which can lead to a decreased signal and an increase in background noise from degradation products.

Troubleshooting Guides

This section provides detailed troubleshooting advice for specific experimental platforms.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Analysis

Problem: High background noise or ion suppression is observed in the chromatogram.

High background noise can obscure the analyte signal, leading to poor sensitivity and inaccurate quantification. Ion suppression, a type of matrix effect, reduces the ionization efficiency of the target analyte, also resulting in a weaker signal.

Troubleshooting Workflow for LC-MS/MS Background Noise

start High Background Noise in LC-MS/MS sample_prep Optimize Sample Preparation start->sample_prep lc_method Refine LC Method start->lc_method ms_params Adjust MS Parameters start->ms_params check_reagents Verify Reagent Purity start->check_reagents end_node Reduced Background & Improved S/N sample_prep->end_node lc_method->end_node ms_params->end_node check_reagents->end_node

Caption: Troubleshooting workflow for high background noise in LC-MS/MS.

Solutions:

  • Optimize Sample Preparation: The most effective way to reduce matrix effects is through rigorous sample preparation.[2]

    • Protein Precipitation (PPT): While simple, PPT can result in significant ion suppression due to residual phospholipids.[2] Using acidified acetonitrile (e.g., with 0.3% formic acid) can improve recovery and reproducibility compared to methanol.[3]

    • Liquid-Liquid Extraction (LLE): LLE offers better cleanup than PPT. Adjusting the pH of the aqueous phase to be two units lower than the pKa of the acidic analyte can improve extraction efficiency.[2]

    • Solid-Phase Extraction (SPE): SPE generally provides the cleanest extracts and the highest analyte recoveries.[2] A novel reversed-phase SPE sorbent, Oasis PRiME HLB, has shown excellent and consistent recoveries for a wide range of analytes.[2]

    Data Presentation: Comparison of Sample Preparation Techniques

Sample Preparation MethodAverage Analyte Recovery (%)Average Matrix Effect Magnitude (%)Reference
Solid-Phase Extraction (Oasis PRiME HLB)98 ± 86[2]
Solid-Liquid Extraction (SLE)89 ± 726[2]
Liquid-Liquid Extraction (LLE)70 ± 1016[2]
  • Refine the LC Method:

    • Mobile Phase Composition: The choice of mobile phase additives can significantly impact signal intensity. For acylcarnitines, using a mobile phase with 10 mM ammonium formate and 0.125% formic acid in hydrophilic interaction liquid chromatography (HILIC) has shown good performance.[4] Using LC-MS grade solvents is crucial to avoid contaminants that can increase background noise.[5]

    • Chromatographic Separation: Ensure adequate separation of this compound from other matrix components and isomers. A linear elution from a C18 reversed-phase column based on carbon chain length can provide predictable retention times.[6]

  • Adjust MS Parameters:

    • Ionization Source: Optimize parameters such as capillary voltage and source temperature. For acylcarnitines, electrospray ionization (ESI) in positive mode is commonly used.

    • Cone Voltage and Collision Energy: These parameters should be optimized for the specific multiple reaction monitoring (MRM) transitions of this compound to maximize signal intensity.

    Data Presentation: Example Optimized MS/MS Parameters for Acylcarnitines

AnalytePrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)Reference
C10-carnitine316.385.12520Example data
C12-carnitine344.385.13022Example data
C14-carnitine372.485.13525Example data
C16-carnitine400.485.14028Example data
  • Use a Stable Isotope-Labeled Internal Standard: A deuterated internal standard, such as Decanoyl-L-carnitine-d3, can effectively compensate for matrix effects and variations in instrument response.[7]

Experimental Protocol: LC-MS/MS Analysis of this compound in Plasma

  • Sample Preparation (SPE):

    • To 100 µL of plasma, add 20 µL of an internal standard solution (Decanoyl-L-carnitine-d3 in methanol).

    • Perform protein precipitation by adding 300 µL of acetonitrile with 0.3% formic acid. Vortex for 1 minute and centrifuge at 10,000 rpm for 15 minutes.[3][8]

    • Load the supernatant onto an Oasis PRiME HLB µElution plate.

    • Wash the plate with 200 µL of 5% methanol in water.

    • Elute the analytes with 50 µL of methanol.

  • LC Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start at 10% B, increase to 95% B over 8 minutes, hold for 2 minutes, and then return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • MS/MS Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transition for Decanoyl-L-carnitine: m/z 316.3 -> 85.1 (quantifier) and m/z 316.3 -> 60.1 (qualifier).

    • MRM Transition for Decanoyl-L-carnitine-d3: m/z 319.3 -> 85.1.

    • Optimize cone voltage and collision energy for your specific instrument.

Cell-Based Assays (e.g., Mitochondrial Respiration)

Problem: High background signal or non-specific effects are observed in a cell-based assay.

High background can be caused by the compound interacting with the assay reagents or the plate, while non-specific effects can lead to misinterpretation of the biological activity of this compound.

Troubleshooting Workflow for Cell-Based Assay Background Noise

start High Background in Cell-Based Assay check_controls Verify Proper Controls start->check_controls optimize_blocking Optimize Blocking Step check_controls->optimize_blocking modify_buffer Modify Assay Buffer optimize_blocking->modify_buffer adjust_concentration Adjust Analyte Concentration modify_buffer->adjust_concentration end_node Reduced Non-Specific Binding & Background adjust_concentration->end_node

Caption: A workflow for troubleshooting high background in cell-based assays.

Solutions:

  • Include Proper Controls:

    • No-Cell Control: To determine the background signal from the media and the compound itself.

    • Vehicle Control: To assess the effect of the solvent used to dissolve this compound.

    • No-Compound Control: To establish the baseline cellular response.

  • Reduce Non-Specific Binding:

    • Blocking Agents: Use blocking agents like Bovine Serum Albumin (BSA) in your assay buffer to prevent the compound from binding to the plate surface.

    • Detergents: Adding a non-ionic detergent, such as Tween-20 (at a low concentration, e.g., 0.05%), can help disrupt hydrophobic interactions that lead to non-specific binding.[9]

    • Adjust Buffer pH and Salt Concentration: Modifying the pH or increasing the salt concentration (e.g., NaCl) of the assay buffer can reduce non-specific electrostatic interactions.[10]

  • Optimize Compound Concentration: High concentrations of this compound may lead to off-target effects or insolubility, contributing to background noise. Perform a dose-response curve to determine the optimal concentration range.

Experimental Protocol: Measuring Mitochondrial Respiration using a Seahorse XF Analyzer

  • Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a pre-determined optimal density and allow them to adhere overnight.

  • Assay Medium Preparation: Prepare the assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine) and adjust the pH to 7.4.

  • Compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., water or DMSO). Further dilute to the desired working concentrations in the assay medium.

  • Seahorse XF Cartridge Hydration: Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 incubator at 37°C.

  • Assay Protocol:

    • Replace the cell culture medium with the pre-warmed assay medium.

    • Incubate the cells in a non-CO2 incubator at 37°C for one hour prior to the assay.

    • Load the Seahorse XF cartridge with the compounds to be injected (this compound, oligomycin, FCCP, and rotenone/antimycin A) in the appropriate ports.

    • Place the cell plate and the cartridge in the Seahorse XF Analyzer and run the assay.

    • Monitor the oxygen consumption rate (OCR) in real-time.

Enzyme Assays

Problem: High background signal or apparent inhibition/activation is observed in an enzyme assay.

These issues can arise from the instability of the substrate or product, interference from the compound with the detection method, or non-specific interactions with the enzyme.

Signaling Pathway: Role of Carnitine Acyltransferases

Decanoyl_CoA Decanoyl-CoA CPT Carnitine Palmitoyltransferase (CPT) or Carnitine Acetyltransferase (CrAT) Decanoyl_CoA->CPT L_Carnitine L-Carnitine L_Carnitine->CPT Decanoyl_L_Carnitine Decanoyl-L-carnitine CPT->Decanoyl_L_Carnitine CoA Coenzyme A CPT->CoA

Caption: Enzymatic reaction catalyzed by carnitine acyltransferases.

Solutions:

  • Run Appropriate Controls:

    • No-Enzyme Control: To measure the rate of non-enzymatic substrate degradation.

    • No-Substrate Control: To check for any background signal from the enzyme preparation or the buffer.

    • No-Compound Control: To determine the baseline enzyme activity.

  • Ensure Substrate and Product Stability: Decanoyl-L-carnitine and its substrates can be unstable under certain pH and temperature conditions. Assess their stability in the assay buffer over the time course of the experiment.

  • Optimize Assay Conditions:

    • pH and Buffer: Determine the optimal pH for the enzyme and ensure the buffer composition does not interfere with the assay.

    • Substrate Concentration: Use a substrate concentration around the Michaelis-Menten constant (Km) to ensure the assay is sensitive to changes in enzyme activity.[8][11]

  • Check for Interference with Detection Method: If a colorimetric or fluorometric detection method is used, test whether this compound absorbs light or fluoresces at the measurement wavelengths.

Experimental Protocol: Carnitine Acetyltransferase (CrAT) Activity Assay

  • Reagent Preparation:

    • Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0).

    • Prepare stock solutions of L-carnitine, acetyl-CoA, and DTNB (Ellman's reagent) in the reaction buffer.

    • Prepare a stock solution of this compound (as a potential inhibitor) in an appropriate solvent.

    • Prepare the CrAT enzyme solution in the reaction buffer.

  • Assay Procedure:

    • In a 96-well plate, add the reaction buffer, DTNB, L-carnitine, and the test compound (this compound) or vehicle.

    • Initiate the reaction by adding acetyl-CoA.

    • Immediately measure the absorbance at 412 nm every 30 seconds for 10 minutes using a plate reader. The increase in absorbance is due to the reaction of the product, Coenzyme A, with DTNB.

  • Data Analysis:

    • Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot.

    • Compare the velocities of the reactions with and without this compound to determine its effect on enzyme activity.

References

Technical Support Center: Purification of Synthetic Decanoyl-L-carnitine Chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and purification of Decanoyl-L-carnitine chloride.

Troubleshooting Guides

This section addresses common issues encountered during the purification of synthetic this compound.

Issue 1: Low Purity After Initial Synthesis

  • Question: My initial crude product of this compound shows low purity (<85%) by HPLC analysis. What are the likely impurities and how can I address this?

  • Answer: Low purity in the crude product is common and typically results from unreacted starting materials or the formation of side products. The primary impurities to suspect are:

    • Unreacted L-carnitine: Being highly polar, it can often be removed through chromatographic methods.

    • Unreacted Decanoic Acid or Decanoyl Chloride: These are non-polar and can be separated using reverse-phase chromatography.

    • Inorganic Salts: Salts introduced during pH adjustments or as byproducts of the reaction can be removed via cation exchange chromatography or recrystallization.

    • Shorter-chain Acylcarnitines: These can arise from impurities in the decanoic acid starting material. Their separation can be challenging and may require high-resolution chromatography.

    A preliminary purification step, such as cation exchange chromatography, is recommended to remove the bulk of inorganic salts and unreacted L-carnitine before proceeding to a higher resolution technique like reverse-phase HPLC or recrystallization.

Issue 2: Product Oiling Out During Recrystallization

  • Question: I am attempting to recrystallize my this compound, but it is oiling out instead of forming crystals. What causes this and how can I fix it?

  • Answer: "Oiling out" occurs when the solute's solubility in the hot solvent is so high that upon cooling, it separates as a liquid phase before reaching the temperature at which it would crystallize. This is often due to an inappropriate solvent system or the presence of impurities that depress the melting point. To resolve this:

    • Solvent System Modification: The choice of solvent is critical. While alcoholic solvents are generally recommended for acylcarnitines, you may need to use a mixed solvent system.[1] Try dissolving your compound in a minimal amount of a good solvent (e.g., ethanol, isopropanol) at an elevated temperature, and then slowly add a poor solvent (e.g., diethyl ether, ethyl acetate) until the solution becomes slightly turbid. Reheat to clarify and then allow to cool slowly.

    • Reduce Cooling Rate: Allow the solution to cool to room temperature slowly before placing it in an ice bath or refrigerator. Rapid cooling encourages oiling out.

    • Seed Crystals: If you have a small amount of pure product, adding a seed crystal can initiate crystallization.

    • Scratching: Scratching the inside of the flask with a glass rod can create nucleation sites for crystal growth.

    • Further Purification: The presence of significant impurities can inhibit crystallization. Consider an initial purification step like cation exchange chromatography to improve the purity of the material before recrystallization.

Issue 3: Poor Separation in Cation Exchange Chromatography

  • Question: I am using cation exchange chromatography, but I am getting poor separation between my product and impurities. What parameters should I optimize?

  • Answer: Poor separation in cation exchange chromatography can be due to several factors related to the buffer, sample loading, and elution conditions. Key parameters to optimize include:

    • pH of the Loading Buffer: The pH of your sample and loading buffer should be such that your this compound (a quaternary ammonium compound) carries a net positive charge, ensuring it binds to the negatively charged resin.

    • Ionic Strength of the Loading Buffer: Keep the ionic strength of the loading buffer low to facilitate strong binding of your product to the resin.

    • Elution Gradient: The separation of bound molecules is achieved by increasing the salt concentration of the elution buffer. If your separation is poor, try a shallower salt gradient (e.g., a linear gradient from 0 to 1M NaCl or NH4Cl over a larger number of column volumes). A stepwise elution can also be used once the optimal elution concentration is determined.

    • Flow Rate: A lower flow rate can improve resolution by allowing more time for equilibrium between the stationary and mobile phases.

    • Column Choice: Ensure you are using a strong cation exchange resin, as these maintain their charge over a wide pH range.

Frequently Asked Questions (FAQs)

Synthesis & Impurities

  • Q1: What is the most common method for synthesizing this compound?

    • A1: The most widely used method is the esterification of L-carnitine hydrochloride with decanoyl chloride.[1] This approach offers high selectivity and good yields.[1]

  • Q2: What are the primary impurities I should expect in my synthetic this compound?

    • A2: Common impurities include unreacted L-carnitine, decanoic acid, inorganic salts (e.g., NaCl), and potentially shorter-chain acylcarnitines if the decanoyl chloride precursor is not pure.

Purification Methods

  • Q3: Which purification method is best for achieving the highest purity?

    • A3: Reverse-phase high-performance liquid chromatography (RP-HPLC) is capable of providing the highest resolution and can achieve purities exceeding 98%.[1] However, for larger scale purification, a combination of methods, such as cation exchange chromatography followed by recrystallization, is often more practical.

  • Q4: Can I use recrystallization as the sole method of purification?

    • A4: Recrystallization can be effective if the crude product is relatively pure. For crude materials with significant amounts of various impurities, a preliminary chromatographic step is generally recommended to achieve a purity level where recrystallization becomes more efficient. Recrystallization from alcoholic solvents can typically yield purities greater than 90%.[1]

  • Q5: What type of resin should I use for ion exchange chromatography?

    • A5: A strong cation exchange resin is recommended. The quaternary ammonium group of this compound ensures a permanent positive charge, allowing for strong binding to a negatively charged resin.

Analysis & Purity

  • Q6: How can I accurately determine the purity of my final product?

    • A6: High-performance liquid chromatography (HPLC) is the standard method for assessing the purity of this compound. A reverse-phase column (e.g., C8 or C18) with a suitable mobile phase (e.g., a gradient of acetonitrile and water with an ion-pairing agent or buffer) is typically used. Purity is determined by the relative area of the product peak compared to the total area of all peaks in the chromatogram.

  • Q7: Are there any specific considerations for handling and storing purified this compound?

    • A7: this compound is hygroscopic and should be stored in a tightly sealed container in a desiccator at a low temperature (typically 2-8°C) to prevent moisture absorption and potential hydrolysis of the ester bond.

Data Presentation: Comparison of Purification Techniques

Purification TechniquePrinciple of SeparationTypical Recovery Rate (%)Achievable Purity (%)Best ForKey Parameters to Control
Cation Exchange Chromatography Separation based on net positive charge.80 - 90> 94Bulk purification, removal of inorganic salts and unreacted L-carnitine.pH, salt gradient, flow rate.
Recrystallization Differential solubility in a given solvent system.60 - 75> 90Large-scale production, removal of soluble impurities.Solvent choice, cooling rate, temperature.
Reverse-Phase HPLC Separation based on hydrophobicity.85 - 95> 98High-purity analytical standards, final polishing step.Mobile phase composition, gradient, column type (C8/C18).
Solid Phase Extraction (SPE) Partitioning between a solid phase and a liquid phase.75 - 85> 92Rapid sample cleanup and preparation.Sorbent type, wash/elution volumes.
Ion-Pair Chromatography Uses an ion-pairing reagent to enhance retention of ionic compounds on a reverse-phase column.77 - 85> 95High-resolution separation of charged molecules.Ion-pairing agent concentration, pH.

Experimental Protocols

Protocol 1: Cation Exchange Chromatography for Bulk Purification

This protocol is designed for the initial cleanup of crude this compound to remove inorganic salts and unreacted L-carnitine.

  • Resin Preparation:

    • Select a strong cation exchange resin (e.g., Amberlite CG-120).

    • Prepare a slurry of the resin in a low ionic strength buffer (e.g., 10 mM ammonium acetate, pH 4.5) and pack it into a suitable chromatography column.

    • Equilibrate the column by washing with 3-5 column volumes of the loading buffer until the pH and conductivity of the eluate match the buffer.

  • Sample Preparation and Loading:

    • Dissolve the crude this compound in the loading buffer. Ensure the pH is adjusted if necessary.

    • Filter the sample through a 0.45 µm filter to remove any particulate matter.

    • Load the sample onto the equilibrated column at a controlled flow rate.

  • Washing:

    • Wash the column with 2-3 column volumes of the loading buffer to remove any unbound impurities.

  • Elution:

    • Elute the bound this compound using a salt gradient. A linear gradient from 0 to 1.0 M ammonium acetate or ammonium hydroxide over 10-20 column volumes is a good starting point.

    • Alternatively, a step elution with increasing concentrations of the salt can be used.

    • Collect fractions and analyze them by HPLC or TLC to identify those containing the pure product.

  • Post-Elution Processing:

    • Pool the pure fractions.

    • The salt can be removed by methods such as dialysis, diafiltration, or by lyophilization if a volatile salt like ammonium acetate is used.

Protocol 2: Recrystallization for Final Purification

This protocol is suitable for purifying this compound that is already at a moderate purity level (>90%).

  • Solvent Selection:

    • Choose an appropriate alcoholic solvent or a mixed solvent system. A mixture of ethanol and diethyl ether or isopropanol and ethyl acetate can be effective. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of the chosen hot solvent (near its boiling point) while stirring until the solid is completely dissolved. Avoid adding excess solvent.

  • Cooling and Crystallization:

    • Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.

    • Crystal formation should begin as the solution cools.

    • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Crystal Collection:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying:

    • Dry the purified crystals under vacuum to remove all traces of the solvent.

Visualizations

Synthesis_and_Purification_Workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage L-carnitine_HCl L-carnitine HCl Reaction Esterification Reaction L-carnitine_HCl->Reaction Decanoyl_Chloride Decanoyl Chloride Decanoyl_Chloride->Reaction Crude_Product Crude this compound Reaction->Crude_Product Cation_Exchange Cation Exchange Chromatography Crude_Product->Cation_Exchange Initial Cleanup Recrystallization Recrystallization Cation_Exchange->Recrystallization Further Purification RP_HPLC Reverse-Phase HPLC Recrystallization->RP_HPLC Optional Polishing Pure_Product Pure this compound Recrystallization->Pure_Product Final Product RP_HPLC->Pure_Product

Caption: Workflow for the synthesis and purification of this compound.

Impurity_Sources cluster_impurities Potential Impurities Crude_Product Crude Synthetic Product Unreacted_L_Carnitine Unreacted L-carnitine Crude_Product->Unreacted_L_Carnitine Incomplete Reaction Unreacted_Decanoic_Acid Unreacted Decanoic Acid/ Decanoyl Chloride Crude_Product->Unreacted_Decanoic_Acid Incomplete Reaction Inorganic_Salts Inorganic Salts Crude_Product->Inorganic_Salts Reaction Byproducts/ pH Adjustment Side_Products Shorter-chain Acylcarnitines Crude_Product->Side_Products Impure Starting Material

Caption: Common sources of impurities in synthetic this compound.

References

Technical Support Center: Method Refinement for High-Throughput Screening with Decanoyl-L-carnitine chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Decanoyl-L-carnitine chloride in high-throughput screening (HTS) assays. The information is designed to address specific experimental challenges and refine your screening methods.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound in HTS?

This compound is a crucial substrate for enzymes involved in mitochondrial fatty acid β-oxidation. In HTS, it is primarily used to screen for inhibitors of Carnitine Palmitoyltransferase 1 (CPT1), the rate-limiting enzyme in this pathway.[1][2] Identifying CPT1 modulators is a promising therapeutic strategy for various metabolic diseases.[1]

Q2: What are the storage and stability considerations for this compound?

This compound should be stored at -20°C for long-term stability. For short-term use, it can be stored refrigerated (+2°C to +8°C) and desiccated, protected from light. It is important to avoid repeated freeze-thaw cycles. When preparing stock solutions, it is recommended to aliquot and store them at -20°C or -80°C.

Q3: What are common solvents for dissolving this compound?

This compound is soluble in aqueous buffers, dimethyl sulfoxide (DMSO), and ethanol. The choice of solvent will depend on the specific assay requirements and the compatibility with other reagents.

Troubleshooting Guides

Assay Signal & Performance Issues

Q4: I am observing high variability between my replicate wells. What are the potential causes and solutions?

High variability can obscure true hits and lead to unreliable data. Common causes and their solutions are outlined below:

Potential CauseRecommended SolutionKey Considerations
Inconsistent Pipetting Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Ensure consistent tip immersion depth.Automated liquid handlers can improve precision.
Edge Effects Avoid using the outer wells of the microplate. Fill outer wells with sterile water or PBS to create a humidity barrier.This is especially critical for long incubation times to prevent evaporation.
Compound Precipitation Visually inspect plates for precipitate. Decrease the final compound concentration. Test different solvent compositions.Lipid-based compounds can be prone to solubility issues.
Incomplete Reagent Mixing Ensure thorough mixing after each reagent addition by gentle shaking or trituration.Inadequate mixing can lead to non-uniform reactions.
Temperature Fluctuations Use a temperature-controlled incubator and allow plates to equilibrate to the assay temperature before adding reagents.Enzyme kinetics are highly sensitive to temperature changes.

Q5: My assay window (signal-to-background ratio) is too low. How can I improve it?

A low assay window can make it difficult to distinguish between active and inactive compounds. Consider the following optimizations:

Potential CauseRecommended SolutionKey Considerations
Suboptimal Substrate Concentration Titrate this compound and co-substrates (e.g., L-carnitine, Palmitoyl-CoA) to determine the optimal concentrations that yield a robust signal.Substrate inhibition can occur at high concentrations.
Low Enzyme Activity Increase the enzyme concentration. Ensure the enzyme is properly stored and handled to maintain activity.Enzyme activity can degrade over time, especially with improper storage.
Inappropriate Buffer Conditions Optimize the pH, ionic strength, and co-factor concentrations of the assay buffer.Enzyme activity is highly dependent on the buffer environment.
Short Incubation Time Increase the reaction incubation time to allow for more product formation.Monitor the reaction kinetics to ensure linearity over the chosen time.
False Positives and Negatives

Q6: I am concerned about false positives in my screen. What are the common causes and how can I identify them?

False positives are compounds that appear active but do not target the intended enzyme. They are a common issue in HTS.[3][4]

Cause of False PositivesIdentification and Mitigation Strategies
Compound Interference with Detection - For fluorescent assays: Screen compounds in the absence of the enzyme to identify autofluorescent compounds. - For absorbance assays: Measure compound absorbance at the detection wavelength.
Compound Aggregation Perform assays in the presence and absence of a non-ionic detergent (e.g., 0.01% Triton X-100). A significant decrease in inhibition suggests aggregation-based activity.[5]
Redox-Active Compounds Utilize counter-screens with redox-sensitive reporters to identify compounds that interfere with the assay through redox cycling.[6]
Reactive Compounds Re-test hits after a pre-incubation with the enzyme. Time-dependent inhibition may indicate covalent modification.

Q7: How can I minimize the risk of false negatives in my HTS campaign?

False negatives are true inhibitors that are missed during the primary screen.[3]

Cause of False NegativesMitigation Strategies
Low Compound Concentration Screen at multiple concentrations if feasible. A single-point screen may miss compounds with lower potency.
Compound Instability Assess the stability of compounds in the assay buffer over the course of the experiment.
Insufficient Assay Sensitivity Optimize the assay to ensure it can detect modest levels of inhibition.

Experimental Protocols & Data

High-Throughput Screening Protocol for CPT1A Inhibitors

This protocol is adapted from a colorimetric method for measuring CPT1A activity and is suitable for a 96-well format.[1] The assay measures the release of Coenzyme A (CoA-SH) from the CPT1A-catalyzed reaction, which then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product.

Materials and Reagents:

  • This compound

  • L-carnitine

  • Palmitoyl-CoA

  • DTNB

  • HEPES buffer

  • EDTA

  • Triton X-100

  • Mitochondrial extract containing CPT1A

  • Test compounds

  • 96-well microplates

Assay Buffer: 116 mM Tris-HCl (pH 8.0), 2.5 mM EDTA, 2 mM DTNB, and 0.2% Triton X-100.[2]

Experimental Workflow:

HTS_Workflow A Compound Plating (Test compounds and controls in DMSO) D Pre-incubation (Add enzyme to compound plate, incubate) A->D B Enzyme Preparation (Mitochondrial extract with CPT1A in buffer) B->D C Substrate Mix Preparation (Decanoyl-L-carnitine, Palmitoyl-CoA, L-carnitine in buffer) E Reaction Initiation (Add substrate mix) C->E D->E F Reaction Incubation (Incubate at 30°C) E->F G Detection (Add DTNB, shake) F->G H Data Acquisition (Read absorbance at 412 nm) G->H I Data Analysis (Calculate % inhibition, Z-factor) H->I

Caption: High-throughput screening workflow for CPT1A inhibitors.

Procedure:

  • Compound Plating: Dispense test compounds and controls (e.g., DMSO for negative control, known inhibitor for positive control) into a 96-well plate.

  • Enzyme Addition: Add the mitochondrial extract containing CPT1A to each well.

  • Pre-incubation: Incubate the plate to allow for compound-enzyme interaction.

  • Reaction Initiation: Add the substrate mix containing this compound, Palmitoyl-CoA, and L-carnitine to initiate the reaction.

  • Incubation: Incubate the reaction at 30°C for a predetermined time (e.g., 15 minutes).[1]

  • Detection: Stop the reaction and add DTNB solution. Shake the plate for 10 minutes to allow for color development.[1]

  • Data Acquisition: Measure the absorbance at 412 nm using a microplate reader.[1]

  • Data Analysis: Calculate the percent inhibition for each compound relative to the controls.

Quantitative Parameters

The following table summarizes typical concentration ranges for key reagents in a CPT1A HTS assay. These should be optimized for your specific experimental conditions.

ReagentTypical Concentration RangeReference
Palmitoyl-CoA10 - 50 µM[1]
L-carnitine0.5 - 1.5 mM[1]
DTNB1 - 2 mM[2]
Mitochondrial Protein5 - 20 µ g/well [2]
Triton X-1000.1 - 0.2%[2]

Signaling Pathway

The following diagram illustrates the central role of CPT1 in the mitochondrial fatty acid β-oxidation pathway, the target of HTS assays using this compound.

FAO_Pathway cluster_cytosol Cytosol cluster_mito_membrane Mitochondrial Membranes cluster_mito_matrix Mitochondrial Matrix LCFA Long-Chain Fatty Acid ACSL ACSL LCFA->ACSL Activation LCFA_CoA Long-Chain Acyl-CoA ACSL->LCFA_CoA CPT1 CPT1 (Target of Inhibition) LCFA_CoA->CPT1 LCFA_Carnitine Long-Chain Acylcarnitine (e.g., Decanoyl-L-carnitine) CPT1->LCFA_Carnitine Carnitine CACT CACT CPT2 CPT2 CACT->CPT2 Beta_Oxidation β-Oxidation Spiral CPT2->Beta_Oxidation CoA LCFA_Carnitine->CACT Transport Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle

Caption: Mitochondrial fatty acid β-oxidation pathway.

References

Validation & Comparative

A Comparative Guide to the Biological Activity of Decanoyl-L-carnitine chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activity of Decanoyl-L-carnitine chloride with its close structural analog, Octanoyl-L-carnitine. The information presented is supported by experimental data to assist researchers in selecting the appropriate molecule for their studies in metabolic regulation and drug development.

Introduction

This compound and Octanoyl-L-carnitine are medium-chain acylcarnitines that play a crucial role in cellular energy metabolism. They are ester derivatives of L-carnitine, essential for the transport of fatty acids into the mitochondria for subsequent β-oxidation and energy production. While both molecules share a common metabolic pathway, subtle differences in their alkyl chain length can influence their biological activity and downstream effects. This guide explores these differences through a comparative analysis of their impact on mitochondrial function and key signaling pathways.

Core Biological Activity: Fueling the Cellular Powerhouse

The primary function of medium-chain acylcarnitines is to facilitate the transport of fatty acids across the inner mitochondrial membrane, a critical step in fatty acid oxidation (FAO). This process is mediated by the carnitine shuttle system.

The Carnitine Shuttle: A Key Metabolic Gateway

The transport of fatty acids into the mitochondrial matrix is a multi-step process involving several key enzymes:

  • Carnitine Palmitoyltransferase I (CPT1): Located on the outer mitochondrial membrane, CPT1 catalyzes the conversion of acyl-CoAs to acylcarnitines.

  • Carnitine-Acylcarnitine Translocase (CACT): This transporter, located on the inner mitochondrial membrane, facilitates the movement of acylcarnitines into the mitochondrial matrix in exchange for free carnitine.

  • Carnitine Palmitoyltransferase II (CPT2): Situated on the inner mitochondrial membrane, CPT2 converts the imported acylcarnitines back to acyl-CoAs, which then enter the β-oxidation spiral.

cluster_0 Cytosol cluster_1 Mitochondrial Intermembrane Space cluster_2 Mitochondrial Matrix Fatty Acid Fatty Acid Acyl-CoA Acyl-CoA Fatty Acid->Acyl-CoA Acyl-CoA Synthetase CPT1 CPT1 Acyl-CoA->CPT1 L-Carnitine Acylcarnitine_IMS Acylcarnitine CPT1->Acylcarnitine_IMS CACT CACT Acylcarnitine_IMS->CACT Acylcarnitine_Matrix Acylcarnitine CACT->Acylcarnitine_Matrix CACT->L-Carnitine_out Free Carnitine CPT2 CPT2 Acyl-CoA_Matrix Acyl-CoA CPT2->Acyl-CoA_Matrix Acylcarnitine_Matrix->CPT2 CoA Beta-Oxidation Beta-Oxidation Acyl-CoA_Matrix->Beta-Oxidation

Caption: The Carnitine Shuttle Pathway for Fatty Acid Transport.

Comparative Analysis of Biological Activity

While both Decanoyl-L-carnitine and Octanoyl-L-carnitine are substrates for the carnitine shuttle, their efficiency and impact on cellular processes can differ.

Mitochondrial Respiration

Mitochondrial respiration, or oxygen consumption rate (OCR), is a key indicator of mitochondrial function and energy production. The ability of different acylcarnitines to fuel mitochondrial respiration can be assessed using techniques like Seahorse XF analysis.

Table 1: Hypothetical Comparative Data on Mitochondrial Respiration

ParameterDecanoyl-L-carnitineOctanoyl-L-carnitine
Basal Respiration (pmol/min) 150 ± 12145 ± 10
ATP Production-linked OCR (pmol/min) 120 ± 9115 ± 8
Maximal Respiration (pmol/min) 350 ± 25330 ± 20
Spare Respiratory Capacity 200 ± 18185 ± 15

Note: This table presents hypothetical data for illustrative purposes. Actual experimental results may vary.

Experimental Protocol: Measurement of Oxygen Consumption Rate (OCR) in Isolated Mitochondria

This protocol outlines the general steps for assessing the impact of Decanoyl-L-carnitine and Octanoyl-L-carnitine on mitochondrial respiration using a Seahorse XF Analyzer.

1. Isolation of Mitochondria:

  • Isolate mitochondria from cultured cells or tissue samples using differential centrifugation.

  • Determine the protein concentration of the mitochondrial preparation using a standard protein assay (e.g., BCA assay).

2. Seahorse XF Cartridge and Plate Preparation:

  • Hydrate the Seahorse XF sensor cartridge with XF Calibrant overnight in a non-CO2 incubator at 37°C.

  • On the day of the assay, add substrates (Decanoyl-L-carnitine or Octanoyl-L-carnitine, each at a final concentration of 10 µM, along with 2 mM malate and 1 mM L-carnitine) to the wells of a Seahorse XF plate.

  • Add isolated mitochondria (typically 2-5 µg of protein per well) to each well.

3. Assay Protocol:

  • Place the cell plate in the Seahorse XF Analyzer and initiate the protocol.

  • Sequentially inject modulators of mitochondrial function to measure different respiratory states:

    • Port A: ADP (to measure state 3 respiration)

    • Port B: Oligomycin (to inhibit ATP synthase and measure proton leak)

    • Port C: FCCP (a protonophore to uncouple the mitochondrial membrane and measure maximal respiration)

    • Port D: Rotenone/Antimycin A (to inhibit Complex I and III and measure non-mitochondrial respiration)

4. Data Analysis:

  • The Seahorse XF software calculates OCR in real-time.

  • Analyze the data to determine key parameters such as basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.

cluster_workflow Experimental Workflow: Mitochondrial Respiration Assay A Isolate Mitochondria B Prepare Seahorse Plate & Cartridge A->B C Add Substrates (Acylcarnitines) & Mitochondria B->C D Run Seahorse XF Analyzer C->D E Inject Mitochondrial Modulators D->E F Analyze OCR Data E->F

Caption: Workflow for Assessing Mitochondrial Respiration.

Regulation of Key Signaling Pathways

Medium-chain acylcarnitines can also influence cellular signaling pathways that regulate metabolism and inflammation.

Peroxisome Proliferator-Activated Receptors (PPARs)

PPARs are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes involved in fatty acid metabolism. Studies have shown that Decanoyl-L-carnitine supplementation can activate the PPAR signaling pathway, with a notable effect on PPARα.[1] L-carnitine has also been shown to ameliorate liver inflammation through a CPT I-dependent PPARγ signaling pathway.[2] The comparative efficacy of Decanoyl-L-carnitine and Octanoyl-L-carnitine in activating different PPAR isoforms warrants further investigation.

AMP-Activated Protein Kinase (AMPK)

AMPK is a key energy sensor that plays a crucial role in regulating cellular energy homeostasis. Activation of AMPK promotes catabolic processes like fatty acid oxidation while inhibiting anabolic processes. The activity of CPT1, the rate-limiting enzyme in fatty acid oxidation, is regulated by AMPK signaling.[3] The differential effects of Decanoyl-L-carnitine and Octanoyl-L-carnitine on AMPK activation could have significant implications for their overall impact on cellular metabolism.

cluster_pathways Signaling Pathways Influenced by Medium-Chain Acylcarnitines cluster_PPAR PPAR Signaling cluster_AMPK AMPK Signaling Acylcarnitines Decanoyl-L-carnitine Octanoyl-L-carnitine PPARa PPARα Acylcarnitines->PPARa PPARg PPARγ Acylcarnitines->PPARg AMPK AMPK Acylcarnitines->AMPK Gene_Expression_FAO Gene Expression (Fatty Acid Oxidation) PPARa->Gene_Expression_FAO PPARg->Gene_Expression_FAO CPT1_reg CPT1 Activity AMPK->CPT1_reg

Caption: Key Signaling Pathways Modulated by Acylcarnitines.

Clinical Relevance and Comparative Insights

Elevated levels of both decanoylcarnitine and octanoylcarnitine have been observed in stroke patients with a high risk of a cardioembolic source.[4] These levels were found to be positively correlated with several clinical and laboratory factors, suggesting their potential as biomarkers in cardiovascular disease.[4] Further research is needed to elucidate the specific contributions of each acylcarnitine to the pathophysiology of such conditions.

Conclusion

This compound and Octanoyl-L-carnitine are both vital for mitochondrial fatty acid oxidation. While their core biological function is similar, their efficacy as substrates for mitochondrial respiration and their influence on key metabolic signaling pathways like PPAR and AMPK may differ due to their chain length. This guide provides a framework for the comparative evaluation of these two molecules. Researchers are encouraged to utilize the outlined experimental approaches to generate specific quantitative data to inform the selection of the most appropriate acylcarnitine for their research focus, be it in understanding fundamental metabolic processes or in the development of novel therapeutic interventions for metabolic disorders.

References

A Comparative Analysis of Decanoyl-L-carnitine chloride and Palmitoyl-L-carnitine on Cellular and Mitochondrial Functions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the effects of Decanoyl-L-carnitine chloride and Palmitoyl-L-carnitine, two acylcarnitine esters crucial in cellular metabolism. The information presented is supported by experimental data to assist in research and development endeavors.

Introduction

Decanoyl-L-carnitine and Palmitoyl-L-carnitine are both ester derivatives of L-carnitine, playing fundamental roles in the transport of fatty acids into the mitochondria for subsequent β-oxidation and energy production.[1][2] Decanoyl-L-carnitine is a medium-chain acylcarnitine (C10), while Palmitoyl-L-carnitine is a long-chain acylcarnitine (C16). This difference in fatty acid chain length significantly influences their metabolic roles and cellular effects.

Comparative Data on Cellular and Mitochondrial Effects

The following tables summarize the quantitative effects of this compound and Palmitoyl-L-carnitine based on available experimental data.

ParameterThis compoundPalmitoyl-L-carnitineSource
Primary Metabolic Role Facilitates transport of medium-chain fatty acids into mitochondria.[3]Facilitates transport of long-chain fatty acids into mitochondria.[2][4][2][3][4]
Effect on Fatty Acid Oxidation Enhances fatty acid β-oxidation by activating Carnitine Palmitoyltransferase 1A (CPT1A).Substrate for β-oxidation.[4] High concentrations can inhibit CPT activity.[5][4][5]
Mitochondrial Respiration Data not available.Increased oxygen consumption rates in mitochondria from high-fat diet-fed rats, particularly with ADP or CCCP stimulation.[4]
Effect on Longer-Chain Fatty Acid Synthesis Increases the formation of C24 fatty acid intermediates, as well as docosapentaenoic acid (DPA) and docosahexaenoic acid (DHA) in rat hepatocytes.[6]Not reported to have a direct role in chain elongation.[6]
Cholinergic Activity Acts as a cholinergic agonist.[7]Not typically associated with cholinergic activity.[7]
ParameterConcentrationObserved EffectSource
Palmitoyl-L-carnitine
Mitochondrial Membrane Potential (ΔΨm) in rat ventricular myocytes (measured by TMRE intensity)1 µMSlight hyperpolarization (115.5 ± 5.4% of baseline)[8]
5 µMSlight hyperpolarization (110.7 ± 1.6% of baseline)[8]
10 µMDepolarization (61.9 ± 12.2% of baseline)[8]
Mitochondrial Permeability Transition Pore (mPTP) Opening in rat ventricular myocytes (measured by calcein intensity)1 µMNo significant change[3]
10 µMIncreased opening (calcein intensity decreased to 70.7 ± 2.8% of baseline)[8]
Reactive Oxygen Species (ROS) Generation in rat ventricular myocytes (measured by DCF intensity)1 µMGradual and modest increase (1.6 ± 0.2 fold of baseline)[9]
10 µMRapid and larger increase (3.4 ± 0.3 fold of baseline)[8][9]

Note: Direct quantitative data for the effects of this compound on mitochondrial membrane potential, mPTP opening, and ROS generation were not available in the reviewed literature.

Signaling Pathways

Palmitoyl-L-carnitine Signaling Pathway

Elevated levels of Palmitoyl-L-carnitine have been implicated in promoting pro-inflammatory responses and cellular dysfunction. In prostate cancer cells, it has been shown to increase the expression and secretion of the pro-inflammatory cytokine IL-6 and induce a rapid influx of calcium (Ca2+), similar to dihydrotestosterone (DHT).[10][11] In neuronal cells, Palmitoyl-L-carnitine can induce mitochondrial dysfunction, leading to calcium overload. This, in turn, activates kinases such as GSK-3β and CDK5, resulting in the hyperphosphorylation of tau protein, a hallmark of Alzheimer's disease.[1][3]

Palmitoyl_L_carnitine_Signaling cluster_inflammation Pro-inflammatory Signaling cluster_neurodegeneration Neurodegenerative Signaling PLC Palmitoyl-L-carnitine IL6 ↑ IL-6 Expression & Secretion PLC->IL6 Ca_Influx_Inflam ↑ Ca2+ Influx PLC->Ca_Influx_Inflam Mito_Dys Mitochondrial Dysfunction PLC->Mito_Dys Ca_Overload ↑ Ca2+ Overload Mito_Dys->Ca_Overload Kinases ↑ GSK-3β, CDK5 Activation Ca_Overload->Kinases Tau_p ↑ Tau Hyperphosphorylation Kinases->Tau_p

Palmitoyl-L-carnitine signaling pathways.
Decanoyl-L-carnitine and Fatty Acid Oxidation Pathway

Decanoyl-L-carnitine plays a crucial role in mitochondrial fatty acid β-oxidation. It acts as a substrate and also as a modulator of this pathway. Recent evidence suggests that Decanoyl-L-carnitine supplementation can activate the expression of Carnitine Palmitoyltransferase 1A (CPT1A), the rate-limiting enzyme for the transport of long-chain fatty acids into the mitochondria. This activation enhances the overall process of fatty acid metabolism and can help in restoring mitochondrial function in certain pathological conditions.

Decanoyl_L_carnitine_FAO DLC Decanoyl-L-carnitine CPT1A CPT1A Expression DLC->CPT1A activates LCFA_uptake ↑ Long-Chain Fatty Acid Mitochondrial Uptake CPT1A->LCFA_uptake FAO ↑ Fatty Acid β-Oxidation LCFA_uptake->FAO Mito_Func Improved Mitochondrial Function FAO->Mito_Func Experimental_Workflow cluster_assays Mitochondrial Function Assays start Start: Cell Culture treatment Treatment: - this compound - Palmitoyl-L-carnitine - Vehicle Control start->treatment mmp Mitochondrial Membrane Potential (TMRE) treatment->mmp mptp mPTP Opening (Calcein-AM) treatment->mptp ros ROS Production (DCFDA) treatment->ros analysis Data Acquisition & Analysis (Microscopy, Plate Reader, Flow Cytometry) mmp->analysis mptp->analysis ros->analysis comparison Comparative Analysis of Effects analysis->comparison end Conclusion comparison->end

References

A Comparative Analysis of Medium-Chain Acylcarnitines: Decanoyl-L-carnitine Chloride vs. Octanoyl- and Hexanoyl-L-carnitine Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Medium-chain acylcarnitines (MCACs) are pivotal intermediates in cellular energy metabolism, facilitating the transport of medium-chain fatty acids into the mitochondria for subsequent β-oxidation. Beyond their bioenergetic role, emerging evidence highlights their involvement in cellular signaling pathways, including inflammatory responses and nuclear receptor activation. This guide provides an objective comparison of the performance of three key MCACs: Decanoyl-L-carnitine chloride (C10), Octanoyl-L-carnitine chloride (C8), and Hexanoyl-L-carnitine chloride (C6). The information presented is supported by experimental data to aid researchers in selecting the appropriate MCAC for their specific investigative needs.

Biochemical and Metabolic Properties

Decanoyl-L-carnitine, an ester derivative of L-carnitine, is an essential cofactor in fatty acid metabolism, required for the transport of fatty acids through the inner mitochondrial membrane.[1] It has been shown to increase the formation of C24 fatty acid intermediates, as well as docosapentaenoic and docosahexaenoic acid in rat hepatocytes.[2] From a broader perspective, acylcarnitines are formed when an acyl group from a fatty acid is attached to carnitine. This molecular structure acts as a transport vehicle, enabling fatty acids to cross the mitochondrial membrane for energy production through β-oxidation.[3] The levels of various acylcarnitines can serve as important biomarkers for diagnosing metabolic disorders and mitochondrial dysfunction.[3]

Medium-chain acylcarnitines, such as decanoyl-, octanoyl-, and hexanoyl-L-carnitine, are produced when the supply of fatty acids exceeds the capacity of mitochondrial β-oxidation and the TCA cycle enzymes.[4] Their accumulation can be indicative of metabolic stress or specific enzyme deficiencies, such as medium-chain acyl-CoA dehydrogenase deficiency.[3]

Comparative Performance Data

While direct head-to-head comparative studies on the chloride salts of decanoyl-, octanoyl-, and hexanoyl-L-carnitine are limited, existing research on medium-chain fatty acids and acylcarnitines of varying chain lengths allows for an inferential comparison of their biological activities.

Table 1: Comparative Effects of Medium-Chain Acylcarnitines on Proinflammatory Signaling
Acylcarnitine Chain LengthEffect on Proinflammatory Cytokine (IL-6) Production in C2C12 MyotubesEffect on Cell Viability (Adenylate Kinase Release) in C2C12 Myotubes
C6 (Hexanoyl) No significant alterationNo significant alteration
C8 (Octanoyl) No significant alterationNo significant alteration
C10 (Decanoyl) No significant alterationNo significant alteration
C12 (Lauroyl) No significant alterationNo significant alteration
C14 (Myristoyl) and longer Dose-dependent increaseDose-dependent increase

Data synthesized from a study on the chain-length-dependent effects of L-acylcarnitines on C2C12 myotubes.[5]

The available data suggests that medium-chain acylcarnitines with chain lengths up to C12 do not induce a proinflammatory response or cytotoxicity in myotubes, in contrast to their longer-chain counterparts.[5] This indicates that Decanoyl-, Octanoyl-, and Hexanoyl-L-carnitine chloride are likely to have a minimal direct proinflammatory effect in this cell type.

Table 2: Comparative Effects of Medium-Chain Fatty Acids on PPARγ Activation
Fatty Acid Chain LengthPPARγ Activation (in vitro)
C6 (Hexanoic Acid) No significant binding or activation
C8 (Octanoic Acid) Binds and acts as a partial agonist
C10 (Decanoic Acid) Binds and acts as a partial agonist (most effective among C8-C12)
C12 (Lauric Acid) Binds and acts as a partial agonist

Data synthesized from a study on the selective activation of PPARγ by medium-chain fatty acids.[6]

The acyl groups of the compared acylcarnitines correspond to medium-chain fatty acids. Research indicates that C8 and C10 fatty acids can directly bind to and activate Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a key regulator of lipid metabolism and inflammation.[6] Decanoic acid (C10) was found to be the most effective partial agonist among the tested medium-chain fatty acids.[6] This suggests that Decanoyl-L-carnitine may have a more pronounced effect on PPARγ-mediated signaling compared to Octanoyl- and Hexanoyl-L-carnitine.

Signaling Pathways and Experimental Workflows

Proinflammatory Signaling Pathway

Medium-chain acylcarnitines, particularly those with longer chains, have been shown to activate proinflammatory signaling pathways. While C10 and shorter chains appear to be non-inflammatory in certain cell types, understanding the general pathway is crucial.

Proinflammatory_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Acylcarnitine Acylcarnitine Receptor Putative Receptor Acylcarnitine->Receptor Binding MAPK_Cascade MAPK Cascade (JNK, ERK, p38) Receptor->MAPK_Cascade Activates NFkB_Activation NF-κB Activation Receptor->NFkB_Activation Activates Gene_Transcription Proinflammatory Gene Transcription (e.g., IL-6, COX-2) MAPK_Cascade->Gene_Transcription Induces NFkB_Activation->Gene_Transcription Induces

Proinflammatory signaling pathway potentially activated by acylcarnitines.

PPARα Signaling Pathway

Decanoyl-L-carnitine has been shown to stimulate the Peroxisome Proliferator-Activated Receptor (PPAR) signaling pathway, with PPARα being a key player.[7] This pathway is central to the regulation of lipid metabolism.

PPAR_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Decanoylcarnitine Decanoylcarnitine PPARa PPARα Decanoylcarnitine->PPARa Activates PPARa_RXR PPARα-RXR Heterodimer PPARa->PPARa_RXR RXR RXR RXR->PPARa_RXR PPRE PPRE PPARa_RXR->PPRE Binds to Target_Genes Target Gene Transcription (e.g., CPT1A) PPRE->Target_Genes Regulates

PPARα signaling pathway activation by Decanoyl-L-carnitine.

Experimental Workflow: Comparative Analysis of Mitochondrial Respiration

This workflow outlines a general procedure for comparing the effects of different medium-chain acylcarnitines on mitochondrial respiration.

Mitochondrial_Respiration_Workflow Isolate_Mitochondria Isolate Mitochondria (e.g., from rat liver) Prepare_Respiration_Buffer Prepare Respiration Buffer Isolate_Mitochondria->Prepare_Respiration_Buffer Add_Substrates Add Respiratory Substrates (e.g., pyruvate, malate) Prepare_Respiration_Buffer->Add_Substrates Add_Acylcarnitines Add Acylcarnitines (C6, C8, C10 chlorides) Add_Substrates->Add_Acylcarnitines Measure_OCR Measure Oxygen Consumption Rate (OCR) using a Seahorse XF Analyzer or similar Add_Acylcarnitines->Measure_OCR Analyze_Data Analyze and Compare OCR data Measure_OCR->Analyze_Data

References

The Crucial Role of Internal Standards in the Accurate Measurement of Decanoyl-L-carnitine Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise quantification of medium-chain acylcarnitines like Decanoyl-L-carnitine chloride is paramount for understanding fatty acid metabolism and its deregulation in various diseases. This guide provides a comprehensive comparison of analytical approaches, highlighting the indispensable role of stable isotope-labeled internal standards in achieving accurate and reliable measurements. We present supporting experimental data, detailed protocols, and visual workflows to facilitate the implementation of robust analytical methods in your laboratory.

Decanoyl-L-carnitine, an ester of carnitine and decanoic acid, is a key intermediate in the beta-oxidation of medium-chain fatty acids. Its accurate measurement in biological matrices such as plasma, serum, and tissue homogenates is critical for diagnosing inherited metabolic disorders and for studying the metabolic effects of new drug candidates. However, the inherent variability of analytical techniques, particularly liquid chromatography-mass spectrometry (LC-MS), necessitates the use of an appropriate internal standard to correct for sample preparation losses, matrix effects, and instrumental drift.

Comparison of Analytical Approaches: The Power of Isotope Dilution

The gold standard for the quantitative analysis of small molecules like this compound is LC-MS/MS coupled with the stable isotope dilution (SID) technique. This method involves the addition of a known amount of a stable isotope-labeled (e.g., deuterium-labeled) analogue of the analyte to the sample at the earliest stage of the workflow. This "internal standard" co-elutes with the endogenous analyte and experiences the same physical and chemical variations during sample processing and analysis. By measuring the ratio of the analyte to the internal standard, highly accurate and precise quantification can be achieved.

Alternative approaches, such as external calibration without an internal standard, are prone to significant errors and are not recommended for quantitative bioanalysis. The table below summarizes the performance characteristics of a validated LC-MS/MS method for Decanoyl-L-carnitine utilizing a deuterated internal standard, Decanoyl-L-carnitine-d3.

Performance MetricWith Internal Standard (Decanoyl-L-carnitine-d3)Without Internal Standard (External Calibration)
Accuracy (Recovery) 85% - 115%Highly variable, often outside acceptable ranges (e.g., 50% - 150%)
Precision (CV%) < 15%> 20%, often higher
Linearity (r²) > 0.99Can be acceptable, but susceptible to matrix effects
Limit of Quantification Lower, due to improved signal-to-noiseHigher, due to uncorrected signal suppression/enhancement
Robustness HighLow, sensitive to minor variations in sample matrix and instrument performance

Table 1: Comparison of LC-MS/MS performance for this compound with and without an internal standard. The data presented for the method with an internal standard is a summary of typical performance characteristics reported in validated bioanalytical methods. The data for the method without an internal standard represents the potential for variability and inaccuracy.

Commercially Available Internal Standards

Several stable isotope-labeled internal standards for Decanoyl-L-carnitine are commercially available, with deuterium labeling being the most common. The choice of the internal standard can influence the assay's performance. Ideally, the internal standard should be as structurally and chemically similar to the analyte as possible.

Internal StandardSupplier(s)Key Features
Decanoyl-L-carnitine-d3 (chloride) Cayman Chemical, Cambridge Isotope LaboratoriesDeuterium labeling on the N-methyl groups. A commonly used and validated internal standard.[1]
Decanoyl-L-carnitine-d9 (chloride) Cambridge Isotope LaboratoriesHigher degree of deuterium labeling, which can be advantageous in minimizing potential isotopic overlap.

Table 2: Commercially available stable isotope-labeled internal standards for Decanoyl-L-carnitine.

While direct head-to-head comparative studies are limited, both d3 and d9 labeled standards are expected to provide excellent performance. The choice may depend on the specific mass spectrometer's resolution and the potential for background interferences at the respective mass-to-charge ratios.

Experimental Protocols

Key Experiment: Quantitative Analysis of Decanoyl-L-carnitine in Plasma by LC-MS/MS

This protocol provides a detailed methodology for the accurate measurement of Decanoyl-L-carnitine in plasma samples using a stable isotope-labeled internal standard.

1. Sample Preparation:

  • To 100 µL of plasma, add 10 µL of a 1 µg/mL working solution of Decanoyl-L-carnitine-d3 (internal standard) in methanol.

  • Vortex briefly to mix.

  • Add 400 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Vortex to dissolve the residue and transfer to an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Conditions:

  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% B over 5 minutes, followed by a 2-minute hold at 95% B and a 3-minute re-equilibration at 5% B.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Decanoyl-L-carnitine: Precursor ion (m/z) 316.3 -> Product ion (m/z) 85.1

      • Decanoyl-L-carnitine-d3: Precursor ion (m/z) 319.3 -> Product ion (m/z) 85.1

    • Instrument Parameters: Optimize collision energy, declustering potential, and other source parameters for maximum signal intensity for both the analyte and the internal standard.

3. Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio of Decanoyl-L-carnitine to Decanoyl-L-carnitine-d3 against the concentration of the calibration standards.

  • Use a weighted linear regression to fit the calibration curve.

  • Determine the concentration of Decanoyl-L-carnitine in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizing the Workflow and Metabolic Pathway

To further clarify the experimental process and the biological context of Decanoyl-L-carnitine, the following diagrams have been generated using Graphviz.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma Plasma Sample Add_IS Add Internal Standard (Decanoyl-L-carnitine-d3) Plasma->Add_IS Precipitate Protein Precipitation (Acetonitrile) Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute LC LC Separation Reconstitute->LC MS MS/MS Detection (MRM) LC->MS Data Data Analysis MS->Data

Caption: Experimental workflow for the quantitative analysis of Decanoyl-L-carnitine.

Caption: The Carnitine Shuttle and β-Oxidation of Decanoic Acid.

Conclusion

The accurate quantification of this compound is essential for advancing our understanding of metabolic diseases and for the development of novel therapeutics. The use of a stable isotope-labeled internal standard, such as Decanoyl-L-carnitine-d3, in conjunction with LC-MS/MS, is the most reliable and robust method for achieving the high levels of accuracy and precision required in research and clinical settings. By following the detailed protocols and understanding the underlying principles outlined in this guide, researchers can confidently implement a validated analytical method for the precise measurement of this important metabolic intermediate.

References

Unveiling the Reproducibility of Decanoyl-L-carnitine Chloride in Experimental Research: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the reproducibility of experimental results is paramount. This guide provides a comprehensive comparison of the experimental performance of Decanoyl-L-carnitine chloride with alternative compounds, supported by quantitative data and detailed methodologies. The aim is to offer an objective resource for evaluating its suitability and potential for reproducible outcomes in metabolic research.

This compound, a medium-chain acylcarnitine, plays a crucial role in cellular energy metabolism by facilitating the transport of fatty acids into the mitochondria for β-oxidation. Its experimental utility is significant in studies of metabolic disorders; however, questions regarding the consistency of its effects persist. This guide delves into the available data to shed light on its experimental reproducibility.

Quantitative Data Summary

To facilitate a clear comparison, the following tables summarize quantitative data from key experimental findings on this compound and its alternatives.

Table 1: Effect of Decanoyl-L-carnitine on Mitochondrial Function and Fatty Acid Oxidation

ParameterCell/Tissue TypeTreatmentFold Change vs. ControlReference
CPT1A ExpressionHBV-infected mouse liverDecanoylcarnitine~1.8[1]
Mitochondrial Respiration (OCR)HBV-infected hepatocytesDecanoylcarnitine~1.5[1]
ATP ProductionHBV-infected hepatocytesDecanoylcarnitine~1.6[1]

Table 2: Comparative Effects of Different Acylcarnitines on CPT1 Activity

CompoundTissue/Cell TypeConcentration% Change in CPT1 ActivityReference
Acetyl-L-carnitineRat heart interfibrillar mitochondria1.5% (w/v) in diet↑ 28% (restored age-related decline)[2]
Palmitoyl-L-carnitineRat ventricular myocytes10 µMDepolarized mitochondrial membrane potential[3]
L-carnitineHuman neuronal cells100 nM - 100 µMSignificant increase in mitochondrial function[3]

Experimental Protocols

Detailed methodologies are crucial for reproducing experimental findings. Below are protocols for key experiments cited in this guide.

In Vivo Treatment with Decanoylcarnitine in Mice

This protocol is based on the methodology described in the study by Li et al. (2025).[1]

  • Animal Model: C57BL/6J mice infected with Hepatitis B Virus (HBV).

  • Treatment Group: Mice were administered decanoylcarnitine via oral gavage at a dose of 10 mg/kg body weight daily for a specified duration.

  • Control Group: Mice received a vehicle control (e.g., saline or water) following the same administration schedule.

  • Endpoint Analysis: After the treatment period, mice were euthanized, and liver tissues were collected for subsequent analyses, including proteomics, Western blot for CPT1A expression, and assessment of mitochondrial function.

In Vitro Hepatocyte Culture and Treatment

This protocol is adapted from the in vitro experiments detailed by Li et al. (2025).[1]

  • Cell Line: Human hepatocyte cell lines (e.g., HepG2) or primary hepatocytes.

  • Culture Conditions: Cells were cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Treatment: Cells were treated with a final concentration of 100 µM Decanoylcarnitine chloride dissolved in the culture medium.

  • Assays: Following incubation for 24-48 hours, cells were harvested for various assays, including:

    • Western Blot: To quantify the expression levels of proteins such as CPT1A and those involved in the PPAR signaling pathway.

    • Seahorse XF Analyzer: To measure mitochondrial respiration (Oxygen Consumption Rate - OCR).

    • ATP Assay: To determine cellular ATP levels as an indicator of mitochondrial energy production.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs can aid in understanding the mechanisms of action and ensuring methodological consistency.

fatty_acid_oxidation_pathway cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion cluster_outer_membrane Outer Mitochondrial Membrane cluster_inner_membrane Inner Mitochondrial Membrane cluster_matrix Mitochondrial Matrix Fatty_Acids Fatty_Acids Acyl_CoA Acyl_CoA Fatty_Acids->Acyl_CoA Acyl-CoA Synthetase CPT1A CPT1A Acyl_CoA->CPT1A Decanoyl-L-carnitine (cofactor) Acyl_Carnitine_Matrix Acyl-Carnitine CPT1A->Acyl_Carnitine_Matrix via CACT CACT CACT CPT2 CPT2 Acyl_CoA_Matrix Acyl-CoA CPT2->Acyl_CoA_Matrix Acyl_Carnitine_Matrix->CPT2 Beta_Oxidation Beta_Oxidation Acyl_CoA_Matrix->Beta_Oxidation Acetyl_CoA Acetyl_CoA Beta_Oxidation->Acetyl_CoA TCA_Cycle TCA_Cycle Acetyl_CoA->TCA_Cycle ATP ATP TCA_Cycle->ATP

Caption: Fatty acid β-oxidation pathway.

The above diagram illustrates the critical role of Carnitine Palmitoyltransferase 1A (CPT1A) in transporting fatty acids into the mitochondria, a process where Decanoyl-L-carnitine acts as a key substrate.

experimental_workflow Start Start Animal_Model HBV-Infected Mice Start->Animal_Model In_Vitro_Model Hepatocyte Culture Start->In_Vitro_Model Treatment Decanoylcarnitine Administration Animal_Model->Treatment In_Vitro_Model->Treatment Data_Collection Tissue/Cell Harvesting Treatment->Data_Collection Proteomics Proteomic Analysis Data_Collection->Proteomics Western_Blot Western Blot (CPT1A) Data_Collection->Western_Blot Mito_Stress_Test Mitochondrial Respiration Assay Data_Collection->Mito_Stress_Test ATP_Assay ATP Measurement Data_Collection->ATP_Assay Analysis Data Analysis & Comparison Proteomics->Analysis Western_Blot->Analysis Mito_Stress_Test->Analysis ATP_Assay->Analysis Conclusion Conclusion Analysis->Conclusion

Caption: Experimental workflow.

This workflow outlines the key steps in a typical study investigating the effects of this compound on cellular metabolism, from model selection to data analysis.

logical_relationship Decanoylcarnitine Decanoylcarnitine PPARa_Activation Activation of PPAŘα Signaling Decanoylcarnitine->PPARa_Activation stimulates CPT1A_Upregulation Upregulation of CPT1A Expression PPARa_Activation->CPT1A_Upregulation leads to Increased_FAO Increased Fatty Acid β-Oxidation CPT1A_Upregulation->Increased_FAO results in Improved_Mito_Function Improved Mitochondrial Function Increased_FAO->Improved_Mito_Function contributes to Restored_Energy Restored Cellular Energy Homeostasis Improved_Mito_Function->Restored_Energy ultimately

Caption: Decanoylcarnitine's mechanism.

This diagram illustrates the proposed mechanism by which Decanoylcarnitine supplementation leads to improved mitochondrial function, primarily through the activation of the PPARα signaling pathway and subsequent upregulation of CPT1A.[1]

References

Decanoyl-L-carnitine Chloride: A Comparative Analysis of its In Vitro Effects on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Decanoyl-L-carnitine chloride, an ester derivative of L-carnitine, is emerging as a molecule of interest in cancer research due to its potential to modulate cellular metabolism and signaling pathways. This guide provides a comparative analysis of the effects of decanoylcarnitine, a close analogue, and the more broadly studied L-carnitine on various cancer cell lines. The data presented herein is compiled from recent studies and aims to offer an objective overview of their anti-cancer properties, supported by experimental data and detailed protocols.

Comparative Efficacy: Decanoylcarnitine vs. L-carnitine

Recent research has highlighted the inhibitory effects of decanoylcarnitine on triple-negative breast cancer (TNBC) cells. In parallel, numerous studies have investigated the anti-proliferative and pro-apoptotic effects of L-carnitine across a range of cancer cell lines. This section summarizes the key findings and quantitative data from these studies.

Cell Viability and Proliferation

Decanoylcarnitine has been shown to inhibit the proliferation of TNBC cell lines.[1] In a broader context, L-carnitine has demonstrated dose-dependent inhibition of cell proliferation in various cancer models, including breast cancer stem cells, hepatoma, and colorectal cancer cells.[2][3][4]

CompoundCell LineCell TypeConcentrationEffect on Viability/ProliferationReference
Decanoylcarnitine4T1Murine Triple-Negative Breast Cancer10 µMInhibition of proliferation[5]
L-carnitineCD44+ CSCs (from MDA-MB-231)Human Breast Cancer Stem Cells2.5 mMSignificant decrease in proliferation[2]
L-carnitineCD44+ CSCs (from MDA-MB-231)Human Breast Cancer Stem Cells5 mMSignificant decrease in proliferation[2]
L-carnitineHepG2Human Hepatoma1.25 - 10 mMDose-dependent inhibition of proliferation[3]
L-carnitineSMMC-7721Human HepatomaNot specifiedInhibition of proliferation[3]
L-carnitine & Acetyl-L-carnitineHCT 116Human Colorectal CarcinomaNot specifiedReduced cell viability[4]
L-carnitine & Acetyl-L-carnitineHT-29Human Colorectal AdenocarcinomaNot specifiedReduced cell viability[4]
L-carnitineHepa1c1c7Murine HepatomaNot specifiedIncreased cell death[6]
L-carnitineNCTC 1469Normal Murine LiverNot specifiedNo difference in cell number[6]
Apoptosis Induction

Both decanoylcarnitine and L-carnitine have been implicated in the induction of apoptosis in cancer cells.

CompoundCell LineCell TypeConcentrationApoptotic EffectReference
L-carnitineCD44+ CSCs (from MDA-MB-231)Human Breast Cancer Stem Cells2.5 mM~16% early apoptosis[2]
L-carnitineHepG2Human HepatomaVarious dosesSlight induction of cell death[3]
L-carnitine & Acetyl-L-carnitineHCT 116Human Colorectal CarcinomaNot specifiedIncreased early and late apoptosis[4]
L-carnitine & Acetyl-L-carnitineHT-29Human Colorectal AdenocarcinomaNot specifiedIncreased early and late apoptosis, and necrosis[4]
Palmitoylcarnitine + L-carnitineHT-29Human Colorectal AdenocarcinomaNot specifiedPotent induction of apoptosis[7]
L-carnitineHepa1c1c7Murine HepatomaNot specifiedIncreased apoptosis[6]

Signaling Pathways and Mechanisms of Action

The anti-cancer effects of decanoylcarnitine and L-carnitine are attributed to their influence on specific signaling pathways.

Decanoylcarnitine: The Mmp9 Pathway in TNBC

A key finding in the study of decanoylcarnitine is its regulation of Matrix Metallopeptidase 9 (Mmp9) in TNBC cells.[5] RNA-seq analysis revealed that decanoylcarnitine suppresses extracellular matrix-related protein components, with a significant reduction in Mmp9.[1] Overexpression of Mmp9 was found to abolish the inhibitory effect of decanoylcarnitine on cell migration, confirming Mmp9 as a critical target.[5]

Decanoylcarnitine_Mmp9_Pathway Decanoylcarnitine Decanoylcarnitine Mmp9 Mmp9 Expression Decanoylcarnitine->Mmp9 inhibits ECM Extracellular Matrix Components Mmp9->ECM degrades Proliferation Cell Proliferation ECM->Proliferation supports Migration Cell Migration ECM->Migration supports

Caption: Decanoylcarnitine inhibits TNBC cell proliferation and migration by downregulating Mmp9 expression.

L-carnitine: Diverse Signaling Pathways in Various Cancers

L-carnitine exerts its effects through multiple signaling pathways across different cancer types. In breast cancer stem cells, L-carnitine treatment leads to a significant decrease in the levels of p-JAK2 and p-STAT3. In colorectal cancer cells, L-carnitine and acetyl-l-carnitine have been shown to induce mitophagy-related cell death via PINK1 and Parkin modulation and activation of the AMPK signaling pathway.[4] Furthermore, in hepatoma cells, L-carnitine can induce apoptosis through both the death ligand/receptor-dependent pathway (upregulation of TNF-alpha, Fas, caspase-8) and the mitochondria-dependent pathway (upregulation of caspase-9, caspase-3, and downregulation of Bcl-2).[6]

L_carnitine_Signaling_Pathways cluster_breast Breast Cancer Stem Cells cluster_colorectal Colorectal Cancer Cells cluster_hepatoma Hepatoma Cells LC_breast L-carnitine JAK2_STAT3 p-JAK2 / p-STAT3 LC_breast->JAK2_STAT3 inhibits LC_CRC L-carnitine AMPK AMPK LC_CRC->AMPK activates Mitophagy Mitophagy (PINK1/Parkin) AMPK->Mitophagy induces LC_hep L-carnitine Death_Receptor Death Receptor Pathway (Fas, TNF-alpha, Caspase-8) LC_hep->Death_Receptor activates Mitochondrial Mitochondrial Pathway (Bcl-2, Caspase-9, Caspase-3) LC_hep->Mitochondrial activates Apoptosis Apoptosis Death_Receptor->Apoptosis Mitochondrial->Apoptosis

Caption: L-carnitine modulates multiple signaling pathways to induce anti-cancer effects in different cell lines.

Experimental Protocols

This section provides a summary of the methodologies used in the cited studies for key experiments.

Cell Viability and Proliferation Assays (MTT/MTS/CCK-8)

Cell_Viability_Workflow Start Seed cells in 96-well plates Treatment Treat with This compound or L-carnitine Start->Treatment Incubation Incubate for specified time (e.g., 24, 48, 72h) Treatment->Incubation Reagent Add MTT/MTS/CCK-8 reagent Incubation->Reagent Incubate_Reagent Incubate until color development Reagent->Incubate_Reagent Measure Measure absorbance with a microplate reader Incubate_Reagent->Measure Analysis Calculate cell viability (% of control) Measure->Analysis

Caption: General workflow for assessing cell viability using colorimetric assays.

  • Principle: These assays measure the metabolic activity of cells, which is proportional to the number of viable cells. Mitochondrial dehydrogenases in living cells reduce a tetrazolium salt (MTT, MTS) or a water-soluble tetrazolium salt (WST-8 in CCK-8) to a colored formazan product.

  • General Protocol:

    • Cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

    • The culture medium is replaced with fresh medium containing various concentrations of the test compound. Control wells receive the vehicle control.

    • After the desired incubation period (e.g., 24, 48, or 72 hours), the assay reagent is added to each well.

    • The plates are incubated for a period (typically 1-4 hours) to allow for the conversion of the reagent into the colored product.

    • The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 450 nm for CCK-8, 570 nm for MTT).

    • Cell viability is calculated as the ratio of the absorbance of treated cells to that of control cells, expressed as a percentage.[2][3][4]

Apoptosis Assay (Annexin V/PI Staining)

Apoptosis_Assay_Workflow Start Treat cells with test compound Harvest Harvest cells (trypsinization) Start->Harvest Wash Wash cells with PBS Harvest->Wash Resuspend Resuspend in Annexin V binding buffer Wash->Resuspend Stain Add Annexin V-FITC and Propidium Iodide (PI) Resuspend->Stain Incubate Incubate in the dark Stain->Incubate Analyze Analyze by flow cytometry Incubate->Analyze

Caption: Workflow for detecting apoptosis using Annexin V and Propidium Iodide staining.

  • Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.

  • General Protocol:

    • Cells are treated with the compound of interest for a specified time.

    • Both adherent and floating cells are collected, washed with cold PBS.

    • Cells are resuspended in Annexin V binding buffer.

    • Annexin V conjugated to a fluorochrome (e.g., FITC) and PI are added to the cell suspension.

    • The cells are incubated in the dark at room temperature for approximately 15 minutes.

    • The stained cells are analyzed by flow cytometry. The populations of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells are quantified.[2]

Signaling Pathway Analysis (Western Blotting and qPCR)
  • Western Blotting (for protein expression):

    • Cells are lysed to extract total protein.

    • Protein concentration is determined using a protein assay (e.g., BCA assay).

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF or nitrocellulose).

    • The membrane is blocked to prevent non-specific antibody binding.

    • The membrane is incubated with primary antibodies specific to the target proteins (e.g., Mmp9, p-JAK2, p-STAT3, etc.).

    • After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • The protein bands are visualized using a chemiluminescent substrate and an imaging system.

  • Quantitative Real-Time PCR (qPCR) (for gene expression):

    • Total RNA is extracted from the cells.

    • RNA is reverse-transcribed into complementary DNA (cDNA).

    • qPCR is performed using the cDNA, specific primers for the target genes (e.g., Ki67, Pcna, Mmp9), and a fluorescent dye (e.g., SYBR Green).

    • The expression levels of the target genes are quantified and normalized to a housekeeping gene (e.g., GAPDH).[5]

Conclusion

The available evidence suggests that decanoylcarnitine and its parent compound, L-carnitine, exhibit promising anti-cancer properties in vitro, albeit through different primary signaling pathways. Decanoylcarnitine shows specific efficacy against TNBC cells by targeting the Mmp9 pathway. L-carnitine demonstrates a broader spectrum of action, influencing key signaling cascades involved in proliferation, apoptosis, and metabolism in various cancer cell lines. Further comparative studies on a wider range of cell lines are warranted to fully elucidate the therapeutic potential of this compound and to identify the cancer types that would be most responsive to this agent. The experimental protocols and data presented in this guide provide a foundation for researchers to design and conduct further investigations into this interesting class of molecules.

References

Specificity of Decanoyl-L-carnitine Chloride: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This publication provides a comprehensive comparison of Decanoyl-L-carnitine chloride with other acylcarnitine alternatives, offering researchers, scientists, and drug development professionals a critical overview of its specificity and effects. This guide synthesizes available experimental data to objectively evaluate its performance in key biological processes.

Introduction to this compound

This compound is a medium-chain acylcarnitine, an ester derivative of L-carnitine with a ten-carbon acyl chain.[1][2] Like other acylcarnitines, it plays a crucial role in cellular energy metabolism by facilitating the transport of fatty acids into the mitochondrial matrix for β-oxidation.[3][4] The specificity of its effects is largely determined by the unique properties conferred by its C10 acyl group, influencing its interaction with key metabolic enzymes and potential off-target effects compared to shorter and longer-chain counterparts.[3]

Comparative Analysis of Enzyme Specificity

The primary molecular targets for acylcarnitines in fatty acid metabolism are the carnitine palmitoyltransferases, CPT1 and CPT2, which are located in the outer and inner mitochondrial membranes, respectively.[5] The substrate specificity of these enzymes for acyl-CoAs of varying chain lengths is critical in determining the metabolic flux of different fatty acids.

While direct comparative kinetic data (Km and Vmax) for decanoyl-CoA across different studies is limited, the available literature suggests that medium-chain acyl-CoAs are substrates for both CPT2 and carnitine acetyltransferase (CrAT).[2][6]

Table 1: Substrate Specificity of Carnitine Acyltransferases for Acyl-CoA Esters

EnzymeSubstrate Acyl-CoA Chain Length PreferenceReported Activity with Medium-Chain Acyl-CoAs (C8-C12)
CPT1 (Liver isoform, CPT1A) Long-chain (C14-C18)Lower affinity compared to long-chain acyl-CoAs
CPT1 (Muscle isoform, CPT1B) Long-chain (C14-C18)Lower affinity compared to long-chain acyl-CoAs
CPT2 Medium-chain (C8-C12) and Long-chain (C14-C18)Active[6]
CrAT (Carnitine Acetyltransferase) Short-chain (C2-C6) and Medium-chain (C2-C10)Active[2]

Potential Cholinergic Effects: A Point of Differentiation

Some acylcarnitines, notably acetyl-L-carnitine, are known to have cholinergic effects, primarily by donating an acetyl group for the synthesis of acetylcholine.[7][8] While Decanoyl-L-carnitine is also described as a cholinergic agonist, the precise mechanism and a direct comparison of its potency with acetylcholine or acetyl-L-carnitine are not well-documented in publicly available literature.

Table 2: Comparison of Cholinergic Properties

CompoundProposed Mechanism of Cholinergic ActionSupporting Evidence
Acetyl-L-carnitine Precursor for acetylcholine synthesis[8]Increases choline acetyltransferase (ChAT) activity.[7]
This compound Described as a cholinergic agonist.Specific receptor binding affinities and EC50 values are not readily available in the literature.
Acetylcholine Direct agonist of nicotinic and muscarinic acetylcholine receptors.[9]Well-characterized binding and activation profiles.[10]

Experimental Protocols

To facilitate further research into the specificity of this compound, detailed methodologies for key experiments are provided below.

Measurement of Carnitine Palmitoyltransferase (CPT) Activity

This protocol is adapted from established radioisotopic assays to determine the substrate specificity of CPT1 and CPT2 for decanoyl-CoA in comparison to other acyl-CoA substrates.

Objective: To determine the kinetic parameters (Km and Vmax) of CPT1 and CPT2 for decanoyl-CoA and other acyl-CoAs.

Materials:

  • Isolated mitochondria from rat liver or cultured cells

  • [³H]L-carnitine

  • Acyl-CoA substrates (decanoyl-CoA, palmitoyl-CoA, acetyl-CoA, etc.) of varying concentrations

  • Reaction buffer (e.g., 70 mM sucrose, 220 mM mannitol, 2 mM HEPES, pH 7.4)

  • Malonyl-CoA (for CPT1 inhibition)

  • Bovine serum albumin (BSA)

  • Perchloric acid

  • Liquid scintillation cocktail and counter

Procedure:

  • Isolate mitochondria from the tissue or cells of interest using differential centrifugation.

  • Resuspend the mitochondrial pellet in the reaction buffer.

  • To measure CPT1 activity, incubate intact mitochondria with varying concentrations of the acyl-CoA substrate and a saturating concentration of [³H]L-carnitine.

  • To specifically measure CPT2 activity, the outer mitochondrial membrane can be disrupted (e.g., with digitonin) to allow substrate access to the inner membrane-bound enzyme. CPT1 activity should be inhibited using malonyl-CoA.

  • Initiate the reaction by adding the mitochondrial suspension to the reaction mixture.

  • Incubate at 37°C for a defined period (e.g., 5-10 minutes).

  • Stop the reaction by adding perchloric acid.

  • Separate the radiolabeled acylcarnitine product from the unreacted [³H]L-carnitine using an appropriate method (e.g., ion-exchange chromatography or solvent extraction).

  • Quantify the radioactivity of the product using a liquid scintillation counter.

  • Calculate the reaction velocity and determine Km and Vmax values by plotting the data using Michaelis-Menten kinetics.

G cluster_workflow CPT Activity Assay Workflow prep Mitochondria Isolation incubation Incubation with Acyl-CoA & [³H]L-carnitine prep->incubation reaction Reaction at 37°C incubation->reaction stop Reaction Termination (Perchloric Acid) reaction->stop separation Product Separation stop->separation quantification Scintillation Counting separation->quantification analysis Kinetic Analysis (Km, Vmax) quantification->analysis

Experimental workflow for determining CPT activity.

Cholinergic Receptor Activation Assay

This protocol outlines a cell-based assay to assess the agonistic activity of this compound on a specific muscarinic acetylcholine receptor subtype (e.g., M1 or M2) using a reporter gene assay.

Objective: To determine the EC50 of this compound for the activation of a specific muscarinic receptor.

Materials:

  • HEK293 cells stably expressing the muscarinic receptor of interest and a reporter gene (e.g., luciferase or β-lactamase under the control of a response element).

  • This compound

  • Acetylcholine (positive control)

  • Atropine (antagonist control)

  • Cell culture medium and supplements

  • Assay buffer

  • Reporter gene assay substrate (e.g., luciferin)

  • Luminometer or appropriate plate reader

Procedure:

  • Plate the engineered HEK293 cells in a 96-well plate and allow them to adhere overnight.

  • Prepare serial dilutions of this compound, acetylcholine, and atropine in assay buffer.

  • Replace the cell culture medium with the assay buffer containing the test compounds.

  • For antagonist testing, pre-incubate the cells with atropine before adding the agonist.

  • Incubate the plate at 37°C for a specified period to allow for receptor activation and reporter gene expression.

  • Lyse the cells (if necessary for the reporter assay) and add the substrate for the reporter enzyme.

  • Measure the signal (e.g., luminescence) using a plate reader.

  • Plot the dose-response curves and calculate the EC50 values for the agonists.

G cluster_pathway Muscarinic Receptor Signaling agonist Agonist (e.g., Decanoyl-L-carnitine) receptor Muscarinic Receptor (GPCR) agonist->receptor g_protein G-protein Activation receptor->g_protein effector Effector Enzyme (e.g., PLC) g_protein->effector second_messenger Second Messenger (e.g., IP3, DAG) effector->second_messenger cellular_response Cellular Response second_messenger->cellular_response

Simplified muscarinic receptor signaling pathway.

Comparative Metabolomic Profiling

This protocol describes a liquid chromatography-tandem mass spectrometry (LC-MS/MS) based method for the quantitative comparison of acylcarnitine profiles in cells treated with this compound and other acylcarnitines.

Objective: To compare the changes in the intracellular acylcarnitine pool following treatment with different acylcarnitines.

Materials:

  • Cultured cells (e.g., hepatocytes, myotubes)

  • This compound, acetyl-L-carnitine, palmitoyl-L-carnitine

  • Internal standards (e.g., deuterated acylcarnitines)

  • Methanol, acetonitrile, water (LC-MS grade)

  • Formic acid

  • LC-MS/MS system

Procedure:

  • Culture cells to the desired confluency.

  • Treat cells with equimolar concentrations of this compound, acetyl-L-carnitine, or palmitoyl-L-carnitine for a defined time period. Include a vehicle-treated control group.

  • Harvest the cells and quench metabolism rapidly (e.g., with cold methanol).

  • Extract the intracellular metabolites using a suitable solvent system (e.g., methanol/water).

  • Add a mixture of internal standards to the extracts.

  • Analyze the extracts using a targeted LC-MS/MS method for the quantification of a panel of acylcarnitines.

  • Normalize the data to the internal standards and cell number or protein content.

  • Perform statistical analysis to identify significant differences in the acylcarnitine profiles between the treatment groups.

G cluster_workflow Metabolomics Workflow treatment Cell Treatment extraction Metabolite Extraction treatment->extraction analysis LC-MS/MS Analysis extraction->analysis data_processing Data Processing & Normalization analysis->data_processing statistical_analysis Statistical Analysis data_processing->statistical_analysis

Workflow for comparative metabolomic profiling.

Gene Expression Analysis

Recent studies have begun to explore the impact of acylcarnitines on gene expression. A study on triple-negative breast cancer cells revealed that decanoylcarnitine treatment led to the downregulation of Matrix Metallopeptidase 9 (MMP9), a gene involved in cell migration. This finding suggests that Decanoyl-L-carnitine may have effects beyond its primary role in metabolism. A comparative transcriptomic analysis (e.g., using RNA-Seq) of cells treated with different acylcarnitines would provide a global view of their specific effects on gene expression.

Table 3: Reported Effect of Decanoylcarnitine on Gene Expression

Cell TypeTreatmentDifferentially Expressed GeneDirection of Change
Triple-Negative Breast Cancer CellsDecanoylcarnitineMMP9Downregulated

Conclusion

This compound exhibits specificity in its metabolic effects primarily due to its ten-carbon acyl chain, which influences its interaction with carnitine acyltransferases. While it is a substrate for enzymes active on medium-chain fatty acids, a detailed quantitative comparison of its kinetic parameters with other acylcarnitines is an area requiring further investigation. Its potential as a cholinergic agonist also warrants more in-depth characterization to understand its specificity and potency relative to other cholinergic compounds. The provided experimental protocols offer a framework for researchers to systematically investigate these aspects and further elucidate the unique biological role of this compound. The finding that it can modulate gene expression, such as downregulating MMP9, opens new avenues for research into its potential therapeutic applications beyond metabolic disorders.

References

A head-to-head comparison of Decanoyl-L-carnitine chloride from different vendors.

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity and consistency of chemical reagents are paramount. Decanoyl-L-carnitine chloride, a crucial intermediate in fatty acid metabolism, is offered by numerous vendors. This guide provides a head-to-head comparison of this compound from several prominent suppliers, based on publicly available data. Due to the general lack of accessible Certificates of Analysis (CoA), this guide also details a comprehensive suite of experimental protocols to enable researchers to conduct their own independent quality assessment.

Vendor Specifications

A summary of the product specifications for this compound as stated by various vendors is presented below. It is important to note that while most vendors claim a purity of ≥98%, the analytical method used to determine this is not always specified.

VendorProduct NumberStated PurityAnalytical MethodCAS NumberMolecular FormulaMolecular Weight
Larodan 17-1000>98%Not Specified369651-88-7C₁₇H₃₄ClNO₄351.91
Cayman Chemical 26549≥98%Not Specified369651-88-7C₁₇H₃₄NO₄ • Cl351.9
Santa Cruz Biotechnology sc-217985Not SpecifiedNot Specified369651-88-7C₁₇H₃₄ClNO₄351.91
Simson Pharma Limited Not SpecifiedNot SpecifiedCoA Provided369651-88-7C₁₇H₃₄ClNO₄351.91
MyBioSource MBS149339Not SpecifiedNot Specified369651-88-7Not SpecifiedNot Specified
LGC Standards TRC-D229475Not SpecifiedCoA Provided369651-88-7C₁₇H₃₄ClNO₄351.91
Chem-Impex 27412≥98% (TLC)TLC14919-36-9C₁₇H₃₄O₄NCl351.9
MedchemExpress HY-145503≥98.0%¹H NMR369651-88-7C₁₇H₃₄ClNO₄351.91
Sigma-Aldrich D4539≥94.0%HPLC3992-45-8C₁₇H₃₃NO₄315.45

Note: Discrepancies in CAS numbers and molecular formulas may exist between vendors for what is ostensibly the same compound. Researchers should verify this information independently. The data from Sigma-Aldrich refers to the inner salt form, hence the different molecular weight and formula.

Experimental Protocols for Independent Verification

To facilitate a rigorous and independent comparison of this compound from different sources, the following experimental protocols are provided. These methods are standard for assessing the purity, identity, and stability of chemical compounds.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

Objective: To quantify the purity of this compound and identify any impurities.

Methodology:

  • Column: A C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size) is suitable.

  • Mobile Phase: A gradient elution can be employed. For example, a mixture of 0.05M phosphate buffer (pH adjusted to 3.2) and methanol. A common starting ratio is 95:5 (v/v) buffer to methanol.[1]

  • Flow Rate: A typical flow rate is 0.9 to 1.0 mL/minute.[1]

  • Detection: UV detection at 225 nm.[1]

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a known concentration (e.g., 1 mg/mL).

  • Analysis: Inject a known volume of the sample onto the HPLC system. The purity is calculated by dividing the peak area of the main component by the total peak area of all components.

Structural Verification by Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure of this compound and identify any structural impurities.

Methodology:

  • ¹H NMR:

    • Solvent: Deuterated water (D₂O) or Deuterated Methanol (CD₃OD) are common solvents.

    • Sample Preparation: Dissolve a few milligrams of the sample in the chosen deuterated solvent.

    • Analysis: Acquire the ¹H NMR spectrum. The chemical shifts, splitting patterns, and integration of the peaks should be consistent with the known structure of this compound. The presence of unexpected peaks may indicate impurities. A purity of ≥98.0% can be determined from a consistent spectrum.[2]

  • ¹³C NMR and 2D NMR (COSY, HSQC): These techniques can provide further structural confirmation and help in the identification of impurities.

Identity Confirmation by Mass Spectrometry (MS)

Objective: To confirm the molecular weight of this compound.

Methodology:

  • Technique: Electrospray ionization (ESI) mass spectrometry is a suitable technique.

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol/water).

  • Analysis: Infuse the sample into the mass spectrometer. The resulting mass spectrum should show a prominent peak corresponding to the molecular ion of Decanoyl-L-carnitine.

Visualizing Key Processes

To aid in the understanding of the experimental workflow and the biological context of this compound, the following diagrams are provided.

Experimental_Workflow cluster_vendors Select Vendors cluster_analysis Analytical Comparison cluster_results Data Evaluation V1 Vendor A HPLC HPLC Purity V1->HPLC NMR NMR Structure V1->NMR MS MS Identity V1->MS V2 Vendor B V2->HPLC V2->NMR V2->MS V3 Vendor C V3->HPLC V3->NMR V3->MS Purity Purity (%) HPLC->Purity Identity Structural Integrity NMR->Identity Impurities Impurity Profile NMR->Impurities MS->Identity Conclusion Select Best Vendor Purity->Conclusion Identity->Conclusion Impurities->Conclusion

Caption: Experimental workflow for comparing this compound from different vendors.

Decanoyl-L-carnitine plays a critical role in cellular energy metabolism through its involvement in the carnitine shuttle, which transports long-chain fatty acids into the mitochondria for β-oxidation.[2][3][4][5]

Carnitine_Shuttle cluster_cytosol Cytosol cluster_mito_membrane Mitochondrial Membranes cluster_matrix Mitochondrial Matrix FattyAcid Decanoic Acid AcylCoA Decanoyl-CoA FattyAcid->AcylCoA Acyl-CoA Synthetase CPT1 CPT1 AcylCoA->CPT1 Carnitine_cyto L-Carnitine Carnitine_cyto->CPT1 AcylCarnitine Decanoyl-L-carnitine CPT1->AcylCarnitine Forms CACT CACT CACT->Carnitine_cyto CPT2 CPT2 CACT->CPT2 AcylCoA_matrix Decanoyl-CoA CPT2->AcylCoA_matrix Reforms Carnitine_matrix L-Carnitine CPT2->Carnitine_matrix Releases AcylCarnitine->CACT Translocates In BetaOxidation β-Oxidation AcylCoA_matrix->BetaOxidation Carnitine_matrix->CACT Translocates Out

Caption: The role of Decanoyl-L-carnitine in the carnitine shuttle pathway for fatty acid oxidation.

Conclusion

While vendors provide baseline information on the purity of their this compound, a comprehensive head-to-head comparison necessitates independent analytical verification. The experimental protocols outlined in this guide provide a robust framework for researchers to assess the quality of this critical reagent from various suppliers. By performing these analyses, laboratories can ensure the reliability and reproducibility of their experimental results, a cornerstone of scientific advancement.

References

Quantitative comparison of Decanoyl-L-carnitine chloride levels in health and disease.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Decanoyl-L-carnitine chloride (C10) levels in various physiological and pathological states. The information presented is intended to support research and development efforts by offering a consolidated view of quantitative data, detailed experimental methodologies, and relevant metabolic pathways.

Quantitative Data Summary

Decanoyl-L-carnitine is a medium-chain acylcarnitine that plays a crucial role in fatty acid metabolism. Its circulating levels can be indicative of metabolic health and are often altered in various disease states. The following table summarizes quantitative data on plasma Decanoyl-L-carnitine levels in healthy individuals and patients with different conditions. Concentrations are presented in µmol/L to facilitate comparison across studies.

ConditionCohort DescriptionNMean (µmol/L)Standard Deviation (µmol/L)Range (µmol/L)Notes
Healthy Healthy Newborns (4-8 days)1060.130.050.06 - 0.29Data from heel-prick blood spots.[1]
Healthy Adults (≥18 years)---< 0.88Reference range from a clinical laboratory.[2]
Healthy Adults (Non-CAD)160.36 (Median)-0.19 - 0.44 (IQR)Control group for a coronary artery disease study.[3]
Disease
Medium-Chain Acyl-CoA Dehydrogenase Deficiency (MCADD)Patients with MCADD-Significantly Elevated--C10 is a key diagnostic marker for MCADD.[4][5]
Coronary Artery Disease (CAD)Patients with CAD250.00 (Median)-0.00 - 0.37 (IQR)Significantly lower than non-CAD controls.[3]
Patients with Stable Angina (SA)-Higher than STEMI--Levels varied with the clinical presentation of CAD.[6]
Alzheimer's DiseasePatients with Alzheimer's Disease-Decreased Trend--A decreasing trend was observed from healthy subjects to those with Alzheimer's.

Experimental Protocols

The quantitative analysis of Decanoyl-L-carnitine and other acylcarnitines is predominantly performed using tandem mass spectrometry (MS/MS), often coupled with liquid chromatography (LC-MS/MS). This technique offers high sensitivity and specificity for the detection and quantification of these metabolites in biological matrices.

Generalized Methodology for Acylcarnitine Profiling

1. Sample Preparation:

  • Plasma/Serum Collection: Whole blood is collected in tubes containing an anticoagulant (e.g., EDTA). Plasma or serum is separated by centrifugation.

  • Protein Precipitation: A small volume of plasma or serum (e.g., 10-50 µL) is treated with a solvent, typically acetonitrile or methanol, containing a mixture of stable isotope-labeled internal standards (e.g., d3-decanoyl-L-carnitine). This step serves to precipitate proteins and extract the acylcarnitines.

  • Derivatization (Optional but common): The acylcarnitines in the supernatant are often converted to their butyl esters by incubation with butanolic-HCl. This derivatization improves their chromatographic and mass spectrometric properties.

  • Evaporation and Reconstitution: The derivatized sample is dried under a stream of nitrogen and then reconstituted in a solvent suitable for injection into the LC-MS/MS system.

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis:

  • Chromatographic Separation: The reconstituted sample is injected into a liquid chromatography system. A C18 or a similar reversed-phase column is typically used to separate the different acylcarnitines based on their chain length and polarity. A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile or methanol), both containing a modifier like formic acid or ammonium formate, is employed.

  • Mass Spectrometric Detection: The eluent from the LC system is introduced into the electrospray ionization (ESI) source of a tandem mass spectrometer operating in positive ion mode.

  • Quantification: The quantification of Decanoyl-L-carnitine is achieved using multiple reaction monitoring (MRM). The precursor ion (the protonated molecule of the decanoyl-L-carnitine butyl ester) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion (typically m/z 85, corresponding to the carnitine backbone) is monitored in the third quadrupole. The concentration of endogenous Decanoyl-L-carnitine is calculated by comparing its peak area to that of the known concentration of the stable isotope-labeled internal standard.[7][8][9][10]

Signaling Pathways and Experimental Workflows

Decanoyl-L-carnitine is an intermediate in the mitochondrial fatty acid β-oxidation pathway. This metabolic process is essential for energy production, particularly during periods of fasting or prolonged exercise.

Fatty Acid β-Oxidation and the Carnitine Shuttle

Long-chain fatty acids are first activated to their acyl-CoA esters in the cytoplasm. However, the inner mitochondrial membrane is impermeable to these large molecules. The carnitine shuttle system is responsible for their transport into the mitochondrial matrix where β-oxidation occurs.[11][12][13]

Caption: Mitochondrial fatty acid β-oxidation pathway.

Experimental Workflow for Acylcarnitine Analysis

The following diagram outlines the typical workflow for the quantitative analysis of Decanoyl-L-carnitine from a biological sample.

ExperimentalWorkflow SampleCollection 1. Sample Collection (Plasma/Serum) ProteinPrecipitation 2. Protein Precipitation & Internal Standard Addition SampleCollection->ProteinPrecipitation Derivatization 3. Derivatization (Butylation) ProteinPrecipitation->Derivatization LC_Separation 4. LC Separation Derivatization->LC_Separation MS_Detection 5. MS/MS Detection (MRM) LC_Separation->MS_Detection DataAnalysis 6. Data Analysis & Quantification MS_Detection->DataAnalysis

Caption: Experimental workflow for acylcarnitine analysis.

References

Safety Operating Guide

Proper Disposal of Decanoyl-L-carnitine Chloride in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: Ensuring Safe and Compliant Disposal

The proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This document provides essential, step-by-step guidance for the safe disposal of Decanoyl-L-carnitine chloride, ensuring compliance with general laboratory safety standards.

This compound, and its deuterated forms, are generally not classified as hazardous substances according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). However, prudent laboratory practice dictates that all chemicals be handled with care and disposed of in a manner that minimizes environmental impact. A key recommendation from safety data sheets (SDS) is to prevent this compound from entering sewers or surface and ground water.

Immediate Safety and Handling Precautions

While this compound is not considered highly hazardous, standard laboratory personal protective equipment (PPE) should always be worn when handling the substance. This includes:

  • Safety glasses or goggles

  • Laboratory coat

  • Chemically resistant gloves

In the event of a spill, the material should be picked up mechanically and placed in a suitable container for disposal.

Step-by-Step Disposal Procedure

The recommended disposal procedure for this compound is to treat it as a chemical waste product for incineration or other approved disposal methods, rather than disposing of it via the sanitary sewer system.

  • Collection of Waste:

    • Collect all waste this compound, including expired or unused material and any contaminated consumables (e.g., weighing paper, pipette tips), in a designated and clearly labeled waste container.

    • The container should be made of a non-reactive material, be sealable, and in good condition.

  • Labeling of Waste Container:

    • Label the waste container clearly with "Waste this compound" and include the approximate quantity.

    • Follow your institution's specific guidelines for hazardous waste labeling, even if the substance itself is not classified as hazardous. This ensures proper handling by environmental health and safety (EHS) personnel.

  • Storage of Waste:

    • Store the sealed waste container in a designated waste accumulation area within the laboratory.

    • This area should be away from general laboratory traffic and incompatible materials.

  • Arranging for Disposal:

    • Contact your institution's EHS department or equivalent safety office to arrange for the pickup and disposal of the chemical waste.

    • Do not attempt to dispose of the chemical waste in the regular trash or by washing it down the drain.[1]

  • Disposal of Empty Containers:

    • Empty containers of this compound should be triple-rinsed with an appropriate solvent (e.g., water or ethanol).

    • The first rinsate should be collected and disposed of as chemical waste along with the this compound waste.

    • Subsequent rinsates can typically be disposed of down the drain, but confirm this with your institutional guidelines.

    • After rinsing, deface or remove the original label from the container before disposing of it in the appropriate recycling or solid waste stream.

Quantitative Data Summary

No quantitative data regarding disposal was found in the search results.

Experimental Protocols

No specific experimental protocols related to the disposal of this compound were cited in the search results. The disposal procedures provided are based on general laboratory safety guidelines and information from safety data sheets.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

start Start: Have Waste This compound collect_waste 1. Collect Waste (Solid & Contaminated Items) start->collect_waste empty_container Handle Empty Container start->empty_container label_container 2. Label Waste Container (Chemical Name, Hazard) collect_waste->label_container store_waste 3. Store in Designated Waste Area label_container->store_waste contact_ehs 4. Contact EHS for Pickup store_waste->contact_ehs disposal 5. EHS Manages Final Disposal (e.g., Incineration) contact_ehs->disposal triple_rinse Triple Rinse Container empty_container->triple_rinse collect_rinsate Collect First Rinsate as Chemical Waste triple_rinse->collect_rinsate dispose_rinsate Dispose of Subsequent Rinsates (per guidelines) triple_rinse->dispose_rinsate collect_rinsate->store_waste Add to waste deface_label Deface Original Label dispose_rinsate->deface_label dispose_container Dispose of Container (Recycle/Trash) deface_label->dispose_container

References

Safeguarding Your Research: A Guide to Handling Decanoyl-L-carnitine Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Laboratory Professionals

This document provides essential safety and logistical guidance for the handling and disposal of Decanoyl-L-carnitine chloride in a laboratory setting. Adherence to these procedures is critical for ensuring personnel safety and maintaining experimental integrity. While this compound and its derivatives are generally not classified as hazardous substances, proper personal protective equipment (PPE) and handling protocols are necessary to minimize any potential risks.

Personal Protective Equipment (PPE)

Standard laboratory PPE is required to prevent direct contact and aerosol inhalation. The following table summarizes the recommended equipment for handling this compound.

PPE CategoryItemSpecification
Eye Protection Safety Glasseswith side shields
Hand Protection Disposable GlovesNitrile or other chemically resistant material
Body Protection Laboratory CoatStandard

Operational and Disposal Plans

Receiving and Storage: Upon receipt, visually inspect the container for any damage or leaks. This compound should be stored in a cool, dry, and well-ventilated area. Keep the container tightly sealed to prevent moisture absorption.

Handling and Preparation: When handling the solid compound, avoid the creation of dust. It is recommended to handle the material in a chemical fume hood or on a benchtop with adequate ventilation. When preparing solutions, add the solid to the solvent slowly to avoid splashing.

Spill Management: In the event of a spill, wear appropriate PPE. For solid spills, gently sweep up the material to avoid generating dust and place it in a designated waste container. For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal. Clean the spill area with soap and water.

Disposal: Dispose of waste this compound and any contaminated materials in accordance with local, state, and federal regulations. Do not dispose of down the drain unless permitted by local ordinances.

Experimental Workflow

The following diagram outlines the standard workflow for handling this compound from receipt to disposal.

Figure 1. Standard workflow for handling this compound.

Accidental Exposure Response

In the case of accidental exposure, follow the immediate actions outlined in the flowchart below.

Figure 2. Immediate actions for accidental exposure to this compound.

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.